molecular formula C9H9BrO2 B3037627 1-(4-Bromo-3-methoxyphenyl)ethanone CAS No. 50870-44-5

1-(4-Bromo-3-methoxyphenyl)ethanone

Cat. No.: B3037627
CAS No.: 50870-44-5
M. Wt: 229.07 g/mol
InChI Key: IDLRGDVPTYMFSL-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLRGDVPTYMFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-3-methoxyphenyl)ethanone (CAS 50870-44-5) is a high-value regioselective intermediate used in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Its structural utility lies in its orthogonal reactivity: the bromine atom at the para-position serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acetyl group allows for condensation reactions to form heterocycles (pyrazoles, thiazoles) or reduction to chiral alcohols.[1]

This guide details the validated synthesis, analytical characterization, and strategic application of this compound, prioritizing the regioselective "Acetaldoxime Route" over direct halogenation methods to ensure isomeric purity.[1]

Chemical Profile & Physical Properties[1][3][4][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 50870-44-5
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Appearance Off-white to pale yellow solid (low melting point)
Melting Point 31.5 – 32.0 °C (Amorphous solid tendencies reported)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
SMILES COC1=C(C=CC(=C1)C(=O)C)Br
InChI Key IDLRGDVPTYMFSL-UHFFFAOYSA-N

Validated Synthesis Protocol: The Acetaldoxime Route

Strategic Rationale

Direct bromination of 3'-methoxyacetophenone is discouraged due to poor regioselectivity. The methoxy group directs ortho/para, leading to a difficult-to-separate mixture of the 4-bromo and 6-bromo isomers.[1]

The Superior Method: A diazonium-mediated acetylation starting from 4-bromo-3-methoxyaniline .[1] This route guarantees the correct substitution pattern by locking the bromine position in the starting material and introducing the acetyl group via a Sandmeyer-type reaction using acetaldoxime.

Reaction Workflow Diagram

SynthesisWorkflow Start 4-Bromo-3-methoxyaniline (Start Material) Step1 Step 1: Diazotization (NaNO2, HCl, -5°C) Start->Step1 Diazo Diazonium Salt Intermediate Step1->Diazo In situ Step2 Step 2: Radical Coupling (Acetaldoxime, CuSO4, NaOAc) Diazo->Step2 Oxime Oxime Intermediate Step2->Oxime C-C Bond Formation Step3 Step 3: Hydrolysis (HCl Reflux) Oxime->Step3 Product This compound (Target) Step3->Product Yield ~58%

Figure 1: Regioselective synthesis workflow via the acetaldoxime radical coupling method.

Step-by-Step Protocol

Reference Standard: US Patent 2017/0137385 (Les Laboratoires Servier)[1]

Reagents:

  • 4-Bromo-3-methoxyaniline (1.0 eq)[1]

  • Sodium nitrite (NaNO₂, 1.1 eq)[1]

  • Acetaldoxime (1.5 eq)[1]

  • Copper(II) sulfate pentahydrate (CuSO₄[1]·5H₂O, 0.2 eq)[1]

  • Sodium acetate trihydrate (NaOAc[1]·3H₂O, 5.0 eq)

  • HCl (conc.), Water, Dichloromethane (DCM).

Procedure:

  • Diazotization: Dissolve 4-bromo-3-methoxyaniline (10.2 g) in a mixture of conc. HCl (11 mL) and water (25 mL).[2] Cool to -5°C .[1][2] Add NaNO₂ (3.48 g) portion-wise, maintaining temperature < 0°C. Stir for 1 hour. Checkpoint: Solution should be clear/yellow; starch-iodide paper turns blue.[1]

  • Coupling: Prepare a separate vessel with acetaldoxime (6.02 g), CuSO₄ (2.52 g), and NaOAc (36.64 g) in water (20.5 mL) at 0°C . Slowly transfer the diazonium solution into this mixture.

  • Reaction: Stir the resulting mixture between 0°C and 10°C for 2 hours. Mechanism Note: The Cu(II) catalyzes the generation of an acetyl radical equivalent from the oxime, which couples with the aryl radical.[1]

  • Hydrolysis: Add conc. HCl (23 mL) to the mixture and heat to reflux for 2 hours. This hydrolyzes the intermediate oxime to the ketone.

  • Workup: Cool to room temperature. Extract with heptane or EtOAc. Dry organic phase over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Gradient: 50% to 90% DCM in Cyclohexane).

    • Yield Expectation: ~5.9 g (approx. 58%).

Analytical Characterization (QC)[1]

To validate the identity of the synthesized compound, compare experimental data against these reference values.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.55 Doublet (d)1HAr-H (C5)Ortho to Br; Deshielded by Br.[1]
7.50 Doublet (d)1HAr-H (C2)Ortho to Acetyl/Methoxy; "Crowded" region.[1]
7.40 Doublet of Doublets (dd)1HAr-H (C6)Para to Methoxy.[1]
3.95 Singlet (s)3H-OCH₃Characteristic methoxy peak.[1]
2.60 Singlet (s)3H-COCH₃Methyl ketone alpha-protons.[1]
Infrared Spectroscopy (IR)
  • 1681 cm⁻¹: Strong C=O stretching vibration (Aryl ketone).

  • 2840 cm⁻¹: C-H stretch (Methoxy).

Applications in Drug Discovery[1]

This intermediate is a "linchpin" scaffold, allowing divergent synthesis of complex bioactive molecules.

Divergent Synthesis Map[1]

Applications Core This compound (Core Scaffold) Suzuki Pd-Catalyzed Suzuki Coupling (Reacts at Br) Core->Suzuki Condensation Claisen/Aldol Condensation (Reacts at Acetyl) Core->Condensation Reduction Asymmetric Reduction (Reacts at Carbonyl) Core->Reduction Biaryl Biaryl Kinase Inhibitors (e.g., p38 MAP Kinase) Suzuki->Biaryl Heterocycle Pyrazoles / Thiazoles (Bioactive Core) Condensation->Heterocycle ChiralAlc Chiral Benzylic Alcohols (Receptor Binding Motifs) Reduction->ChiralAlc

Figure 2: Divergent synthetic utility of the core scaffold.[1]

Specific Use Cases
  • Kinase Inhibition: The 3-methoxy-4-aryl motif is a privileged structure in kinase inhibitors (e.g., EGFR, p38 MAPK). The methoxy group often functions as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

  • Fragment-Based Drug Design (FBDD): The low molecular weight (229.07 Da) and distinct vectors for elaboration (Br, Acetyl) make it an ideal fragment for screening libraries.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Handling: Use in a fume hood. The diazotization step involves the generation of nitrogen gas and potentially unstable diazonium intermediates; temperature control (<5°C) is critical to prevent decomposition.

  • Storage: Store at room temperature (dry). Keep away from strong oxidizing agents.

References

  • ChemicalBook. this compound Product Description & Synthesis. Retrieved from [1]

  • Les Laboratoires Servier. Patent US20170137385A1: New tricyclic compounds, a process for their preparation and pharmaceutical compositions containing them. (2017).[2] Retrieved from

  • PubChem. Compound Summary: this compound (CID 25140022).[1] National Library of Medicine. Retrieved from [1]

  • Wychem. 4'-Bromo-3'-methoxyacetophenone Product Data. Retrieved from [1]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Bromo-3-methoxyphenyl)ethanone, also known as 4'-Bromo-3'-methoxyacetophenone, is a substituted aromatic ketone that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the development of pharmaceutical intermediates and complex molecular scaffolds. For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, reaction design, purification, and formulation.

This technical guide provides a detailed examination of the core physical properties of this compound. Moving beyond a simple recitation of data, this document elucidates the practical implications of these properties and furnishes detailed, field-tested protocols for their verification. The methodologies described are designed to be self-validating, ensuring that researchers can confidently ascertain the quality and characteristics of their materials, a cornerstone of reproducible and reliable scientific outcomes.

Section 1: Physicochemical Identity

Correctly identifying a chemical compound is the foundational step for any laboratory work. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
Chemical Name This compound[1]
Synonym(s) 4'-Bromo-3'-methoxyacetophenone[1][2][3]
CAS Number 50870-44-5[1][2][3][4][5][6]
Molecular Formula C₉H₉BrO₂[1][2][4]
Molecular Weight 229.07 g/mol [1][2][4]
InChIKey IDLRGDVPTYMFSL-UHFFFAOYSA-N[1][2]

Section 2: Core Physical Properties

The physical state and thermal properties of a compound dictate its storage, handling, and reaction conditions. This compound is a solid at room temperature with a relatively low melting point, which has implications for its purification by recrystallization and its handling in warmer climates.

PropertyValueComments & Implications
Appearance White to off-white powder/amorphous solid.The color can be an initial indicator of purity. A significant deviation from white may suggest the presence of impurities.
Melting Point 31.5 - 32.0 °CA sharp, narrow melting range is a key indicator of high purity.[4] Impurities typically cause a depression and broadening of the melting point.[7]
Boiling Point 292.7 ± 25.0 °C (at 760 Torr)This high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.[4]
Density 1.421 ± 0.06 g/cm³ (Predicted)The density is useful for mass-to-volume conversions in process chemistry and reaction scale-up.[4]
Solubility Insoluble in water. Soluble in common organic solvents like chloroform, heptane, and dichloromethane.The lipophilic nature, indicated by its insolubility in water, is typical for halogenated aromatic compounds. This property governs the choice of solvents for reaction, extraction, and purification (e.g., chromatography).

Section 3: Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following data are critical for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.

  • Spectrum Details: (400 MHz, CDCl₃)

  • Interpretation of Peaks:

    • δ 7.55 (d, 1H) : A doublet corresponding to the aromatic proton ortho to the acetyl group and meta to the methoxy group.

    • δ 7.50 (d, 1H) : A doublet representing the aromatic proton on the bromine-bearing carbon.

    • δ 7.40 (dd, 1H) : A doublet of doublets for the aromatic proton ortho to the bromine atom and meta to the acetyl group.

    • δ 3.95 (s, 3H) : A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃).

    • δ 2.60 (s, 3H) : A singlet integrating to three protons, corresponding to the methyl protons of the acetyl group (-COCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Absorption Band: 1681 cm⁻¹

  • Interpretation: This strong absorption is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The position of this band confirms the presence of the ketone functional group conjugated with the aromatic ring.

Section 4: Experimental Protocols for Property Verification

To ensure the quality of the starting material, independent verification of its physical properties is a critical component of good laboratory practice. This section provides step-by-step protocols for key analytical procedures.

Protocol: Melting Point Determination (Capillary Method)

This method provides a reliable measure of the compound's melting range, a crucial indicator of purity.[7] A narrow range (e.g., 0.5-1.0°C) is indicative of a pure substance.

Methodology Rationale: The capillary method is chosen for its efficiency, small sample requirement, and accuracy. A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[8]

Step-by-Step Procedure:

  • Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[7][8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20°C/min) to get a preliminary value.[9] Allow the apparatus to cool significantly before the precise measurement.

  • Precise Determination: Set the apparatus to heat at a rate of approximately 2°C per minute, starting at least 15°C below the expected melting point.[9]

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first droplet of liquid appears.[8]

    • T₂: The temperature at which the entire sample becomes a clear liquid.[8]

  • Reporting: Report the result as a melting range (T₁ - T₂).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording p1 Powder dry sample p2 Load capillary tube (2-3 mm height) p1->p2 m1 Place tube in apparatus p2->m1 m2 Heat rapidly for approximate range (optional) m1->m2 m3 Cool and replace sample m2->m3 m4 Heat slowly (2°C/min) near melting point m3->m4 r1 Record T1: First liquid droplet m4->r1 r2 Record T2: Completely liquid r1->r2 r3 Report melting range (T1 - T2) r2->r3

Caption: Workflow for Melting Point Determination.

Protocol: ¹H NMR Sample Preparation and Analysis

This protocol ensures the acquisition of a high-resolution spectrum for structural confirmation.

Methodology Rationale: The choice of a deuterated solvent (e.g., CDCl₃) is critical as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's field-frequency lock.[10] Filtering the sample removes particulate matter that can degrade magnetic field homogeneity and broaden spectral lines.

Step-by-Step Procedure:

  • Sample Weighing: Accurately weigh 5-25 mg of the compound into a small, clean vial.[10]

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the vial.[11]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Data Acquisition: Follow the instrument's standard procedures to lock, shim, and acquire the ¹H NMR spectrum.

G s1 Weigh 5-25 mg of compound s2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 with TMS) s1->s2 s3 Filter solution through glass wool into NMR tube s2->s3 s4 Cap and label tube s3->s4 s5 Insert into spectrometer s4->s5 s6 Lock, Shim, & Acquire Data s5->s6

Caption: Workflow for ¹H NMR Sample Preparation.

Protocol: Qualitative Solubility Assessment

This series of tests helps to classify the compound based on its polarity and acidic/basic character, confirming its neutral, lipophilic nature.

Methodology Rationale: Solubility is governed by the principle of "like dissolves like." Testing solubility in a range of solvents from polar (water) to non-polar (ether) and in aqueous acidic and basic solutions provides a comprehensive profile of the compound's intermolecular forces and lack of ionizable groups.[12][13]

Step-by-Step Procedure:

  • Setup: Label four small test tubes: "Water," "5% HCl," "5% NaOH," and "Ether."

  • Sample Addition: Place approximately 30 mg of the compound into each test tube.[14]

  • Solvent Addition: Add 1 mL of the corresponding solvent to each tube.[14]

  • Mixing: Vigorously shake or vortex each tube for approximately 30 seconds.[14]

  • Observation: Observe each tube for dissolution. A compound is considered soluble if it dissolves completely.

  • Expected Results for this compound:

    • Water: Insoluble.

    • 5% HCl: Insoluble (indicates the absence of a basic group like an amine).

    • 5% NaOH: Insoluble (indicates the absence of an acidic group like a carboxylic acid or phenol).

    • Ether (or other organic solvent): Soluble.

G end_node end_node start Add sample to Water, 5% HCl, 5% NaOH, Ether q1 Soluble in Water? start->q1 res_insol Result: Insoluble q1->res_insol No q2 Soluble in 5% HCl? q2->res_insol No q3 Soluble in 5% NaOH? q3->res_insol No q4 Soluble in Ether? res_sol Result: Soluble q4->res_sol Yes res_insol->q2 res_insol->q3 res_insol->q4

Caption: Logical Flow for Solubility Testing.

Section 5: Safety and Handling

As a halogenated aromatic ketone, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound was not publicly available, data from closely related analogs like 4'-bromoacetophenone and other brominated phenyl ethanones suggest the following precautions are prudent.[15][16][17][18]

  • Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[16][17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[15][17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15][16]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[15][16]

Disclaimer: This information is based on analogous compounds. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material being handled.

Conclusion

The physical and spectroscopic properties of this compound are well-defined and serve as critical parameters for its use in research and development. Its identity as a low-melting, crystalline solid that is soluble in organic solvents informs its purification, handling, and reaction setup. The distinct spectroscopic signatures provided by NMR and IR analysis offer reliable methods for structural confirmation and purity assessment. By employing the detailed experimental protocols outlined in this guide, scientists can ensure the quality of their material, leading to more robust and reproducible synthetic outcomes.

References

  • ChemBK. (2024, April 9). 4'-Bromo-3'-methylacetophenone. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • Allschoolabs. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved from [Link]

  • Michigan State University Max T. Rogers NMR Facility. (n.d.). Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

  • Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 50870-44-5 (1-(4-bromo-3-methoxyphenyl)ethan-1-one). Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Taiwan University Department of Chemistry. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Supplier CAS No 50870-44-5. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

Sources

Technical Monograph: 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Medicinal Chemistry and High-Throughput Synthesis

Chemical Identity & Physicochemical Profile

1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) serves as a critical intermediate in the synthesis of biaryl pharmaceutical agents. Its structural value lies in its orthogonal reactivity : the molecule possesses an electrophilic acetyl group and a halogenated aromatic core primed for transition-metal catalysis.

Molecular Weight & Stoichiometry

For precise stoichiometric calculations in drug development workflows, the molecular weight is derived from standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal
Carbon (C)912.011108.099
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Oxygen (O)215.99931.998
Total MW 229.07 g/mol
Key Physicochemical Data
PropertyValueRelevance
CAS Number 50870-44-5Inventory & Regulatory ID
Appearance White to off-white crystalline powderQuality Control (Color indicates oxidation)
Molecular Formula C₉H₉BrO₂Mass Spectrometry confirmation
SMILES CC(=O)C1=CC(=C(C=C1)Br)OCChemoinformatics & Docking
Solubility Soluble in DCM, DMSO, MethanolProcess Chemistry Solvent Selection

Synthetic Routes & Process Optimization

The synthesis of this compound requires strict regiochemical control. Direct Friedel-Crafts acetylation of 2-bromoanisole often yields inseparable mixtures of regioisomers. Therefore, the Diazonium-Aldoxime Displacement Route (modified Sandmeyer) is the preferred method for high-purity applications.

The Precision Route: Copper-Catalyzed Diazonium Displacement

This protocol avoids isomer separation issues by starting with the pre-functionalized aniline, 4-bromo-3-methoxyaniline.

Reaction Logic:

  • Diazotization: Conversion of the aniline to a diazonium salt using sodium nitrite under acidic conditions.

  • Radical Coupling: The diazonium species undergoes a copper-catalyzed coupling with acetaldoxime.

  • Hydrolysis: The resulting oxime intermediate is hydrolyzed to the ketone.

Experimental Protocol (Step-by-Step)

Note: All steps must be performed in a fume hood due to NOx evolution.

  • Diazotization Phase:

    • Charge a reactor with 4-bromo-3-methoxyaniline (50 mmol) and HCl (aq).

    • Cool system to -5°C . Temperature control is critical to prevent diazonium decomposition (phenol formation).

    • Add NaNO₂ (1.2 eq) dropwise as an aqueous solution. Stir for 1 hour at 0°C.

  • Coupling Phase:

    • Prepare a separate vessel with Acetaldoxime (1.5 eq) , CuSO₄·5H₂O (0.1 eq) , and NaOAc in water.

    • Slowly transfer the cold diazonium solution into the catalyst mixture.

    • Observation: Nitrogen gas evolution will be vigorous.

    • Stir at 10°C for 2 hours.

  • Hydrolysis & Isolation:

    • Add concentrated HCl and reflux for 2 hours to cleave the oxime.

    • Cool to Room Temperature (RT) and extract with Dichloromethane (DCM).

    • Wash organic phase with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize from heptane/EtOAc to yield the target ketone.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Bromo-3-methoxyaniline Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HCl -5°C Oxime Aryl-Aldoxime Complex Diazonium->Oxime Acetaldoxime CuSO4, NaOAc Product 1-(4-Bromo-3-methoxyphenyl) ethanone Oxime->Product HCl Hydrolysis Reflux

Figure 1: Regioselective synthesis via diazonium displacement, ensuring the acetyl group is installed meta to the methoxy group.

Reactivity Profile & Functionalization

This molecule acts as a "Linchpin Scaffold" in medicinal chemistry. The bromine atom allows for carbon-carbon bond formation, while the ketone allows for side-chain elaboration.

Divergent Synthesis Strategies
  • Path A: Suzuki-Miyaura Coupling (Aryl Extension): The C-Br bond is highly reactive toward boronic acids in the presence of Pd(PPh₃)₄. This is the primary route for synthesizing biaryl kinase inhibitors.

    • Conditions: Aryl-B(OH)₂, K₂CO₃, Pd catalyst, Dioxane/H₂O, 90°C.

  • Path B: Reductive Amination (Amine Introduction): The ketone can be converted to a secondary amine, a common pharmacophore in CNS-active drugs (phenethylamine derivatives).

    • Conditions: R-NH₂, NaBH(OAc)₃, DCE, RT.

Reaction Landscape Diagram

ReactivityMap Core 1-(4-Bromo-3-methoxyphenyl) ethanone Biaryl Biaryl Scaffolds (Kinase Inhibitors) Core->Biaryl Suzuki Coupling (Pd/Ar-B(OH)2) Amine Phenethylamines (CNS Agents) Core->Amine Reductive Amination (H2N-R / NaBH4) Styrene Styrene Derivatives (Polymer Precursors) Core->Styrene Wittig Reaction (Ph3P=CH2)

Figure 2: Divergent synthetic utility of the scaffold in pharmaceutical development.

Quality Control & Analytical Validation

Trustworthiness in data is paramount. The following analytical markers validate the identity of synthesized batches.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 2.56 (s, 3H, -COCH₃)

    • δ 3.98 (s, 3H, -OCH₃)

    • δ 7.4-7.7 (m, 3H, Aromatic protons).

    • Diagnostic: The singlet at 3.98 ppm confirms the methoxy group integrity; absence of broad singlets confirms no residual aniline.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Detection: UV @ 254 nm.

    • Acceptance Criteria: >98.0% area under curve.[1]

Safety & Handling (GHS Standards)

While valuable, this compound presents specific hazards.

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methoxy group or hydrolysis.

References

  • PubChem. (2021).[2][3] Compound Summary: this compound (CID 25140022).[2] National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

Sources

1-(4-Bromo-3-methoxyphenyl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone

Introduction

This compound, also known as 4'-Bromo-3'-methoxyacetophenone, is a substituted aromatic ketone that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] With the chemical formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol , its structure incorporates a bromine atom and a methoxy group on the acetophenone core, providing multiple reaction sites for further chemical elaboration.[1] This unique substitution pattern makes it a valuable building block in the development of pharmaceutical agents and other high-value specialty chemicals.[2] This guide provides a comprehensive overview of a reliable and field-proven synthesis pathway for this compound, intended for an audience of researchers, chemists, and professionals in drug development.

Strategic Approach to Synthesis: The Sandmeyer Reaction Pathway

While several synthetic strategies could be envisioned for the preparation of this compound, such as the Friedel-Crafts acylation, directing group effects make a direct, single-step acylation of a substituted benzene ring challenging for achieving the desired isomer. The methoxy group is a strong ortho-, para-director, while the bromine is a weaker ortho-, para-director.[3] Achieving the specific 1,3,4-substitution pattern of the final product via electrophilic aromatic substitution would be complex.

Therefore, a more robust and regioselective approach involves a modified Sandmeyer reaction. This classic transformation allows for the conversion of a primary aromatic amine into a wide variety of functional groups via a diazonium salt intermediate. This pathway offers excellent control over the final substitution pattern, starting from the readily available precursor, 4-bromo-3-methoxyaniline.

The overall workflow is a multi-step, one-pot synthesis that proceeds through diazotization of the starting amine, followed by a copper-catalyzed reaction to introduce the acetyl functionality, and concluding with hydrolysis to yield the target ketone.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Acetyl Group Introduction cluster_2 Part 3: Hydrolysis & Product Formation A 4-Bromo-3-methoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (-5 to 0 °C) C Intermediate Complex B->C  Acetaldoxime, CuSO₄ Sodium Acetate (0-10 °C) D This compound C->D  HCl, Reflux

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insights and Rationale

Step 1: Diazotization of 4-bromo-3-methoxyaniline

The synthesis begins with the diazotization of the primary amine, 4-bromo-3-methoxyaniline. This reaction is conducted in a biphasic mixture of concentrated hydrochloric acid and water at sub-zero temperatures (-5 °C to 0 °C).[4] Sodium nitrite is added portion-wise to generate nitrous acid (HNO₂) in situ. The nitrous acid is then protonated by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps that culminate in the formation of the relatively stable aryl diazonium salt.

Maintaining a low temperature is critical during this step. Aryl diazonium salts, while more stable than their alkyl counterparts, can decompose, particularly at elevated temperatures, potentially leading to side reactions and the release of nitrogen gas.

Step 2: Copper-Catalyzed Acetyl Group Introduction

The core C-C bond formation occurs in the second stage. The prepared diazonium salt solution is slowly added to a separate aqueous solution containing acetaldoxime, copper(II) sulfate pentahydrate, and sodium acetate.[4] This is a variation of the Sandmeyer reaction where the copper catalyst facilitates the replacement of the diazonium group.

  • Acetaldoxime (CH₃CH=NOH) serves as the source of the acetyl group precursor.

  • Copper(II) Sulfate (CuSO₄) acts as the catalyst, facilitating the single-electron transfer necessary for the radical mechanism typical of Sandmeyer reactions.

  • Sodium Acetate (NaOAc) functions as a buffer to maintain an appropriate pH for the reaction to proceed efficiently.[4]

The reaction is maintained at a cool temperature (0 °C to 10 °C) to ensure controlled reaction kinetics and minimize the formation of byproducts.[4]

Step 3: Hydrolysis to the Ketone

Following the formation of the intermediate from the copper-catalyzed reaction, the mixture is treated with strong acid (37% hydrochloric acid) and heated to reflux for two hours.[4] This final step hydrolyzes the intermediate species, cleaving the C-N bond and revealing the ketone functional group to yield the final product, this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.[4]

Reagents and Materials:

  • 4-bromo-3-methoxyaniline (10.2 g, 50.6 mmol)

  • Concentrated Hydrochloric Acid (34 mL, 37%)

  • Sodium Nitrite (3.48 g, 50.4 mmol)

  • Acetaldoxime (6.02 g, 101.9 mmol)

  • Copper(II) Sulfate Pentahydrate (2.52 g, 10.1 mmol)

  • Sodium Acetate Trihydrate (36.64 g, 269.3 mmol)

  • Heptane (for extraction)

  • Dichloromethane/Cyclohexane (for chromatography)

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Preparation of Diazonium Salt: a. In a suitable reaction vessel, dissolve 4-bromo-3-methoxyaniline (10.2 g) in a mixture of concentrated hydrochloric acid (11 mL) and water (25 mL). b. Cool the mixture to -5 °C using an ice-salt bath with continuous stirring. c. Add sodium nitrite (3.48 g) in small portions, ensuring the temperature remains below 0 °C. d. Stir the resulting solution at 0 °C for 1 hour.

  • Preparation of the Reaction Mixture: a. In a separate, larger flask, prepare a solution by dissolving acetaldoxime (6.02 g), copper(II) sulfate pentahydrate (2.52 g), and sodium acetate trihydrate (36.64 g) in water (20.5 mL). b. Cool this solution to 0 °C in an ice bath.

  • Sandmeyer Reaction: a. Slowly transfer the cold diazonium salt solution from Step 1 into the reaction mixture from Step 2, maintaining the temperature between 0 °C and 10 °C. b. Stir the combined mixture vigorously within this temperature range for 2 hours.

  • Hydrolysis and Work-up: a. To the reaction mixture, add 37% hydrochloric acid (23 mL) and heat the mixture to reflux for 2 hours. b. After reflux, allow the mixture to cool to room temperature. c. Transfer the mixture to a separatory funnel and extract the product with heptane. d. Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Purification: a. Filter off the drying agent and remove the solvent from the organic phase by vacuum evaporation. b. Purify the resulting residue by silica gel column chromatography. Elute with a gradient of dichloromethane/cyclohexane, starting from a 50/50 ratio and gradually increasing to 90/10, to obtain the pure this compound.[4]

Product Characterization

The final product, this compound, should be an amorphous solid.[4] Its identity and purity are confirmed through standard analytical techniques.

Analytical Data Observed Results
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol [4]
¹H NMR (400 MHz, CDCl₃) δ 7.55 (d, 1H); 7.50 (d, 1H); 7.40 (dd, 1H); 3.95 (s, 3H); 2.60 (s, 3H)[4]
Infrared (IR, cm⁻¹) 1681 (C=O stretch)[4]

Interpretation of Analytical Data:

  • ¹H NMR: The spectrum shows distinct signals corresponding to the aromatic protons (doublets and a doublet of doublets between 7.40-7.55 ppm), a singlet at 3.95 ppm for the three methoxy protons, and a sharp singlet at 2.60 ppm for the three acetyl protons. This pattern is highly characteristic of the target structure.

  • Infrared Spectroscopy: The strong absorption band at 1681 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of an aryl ketone, confirming the presence of the acetyl group attached to the benzene ring.[4][5]

Conclusion

The synthesis of this compound via a modified Sandmeyer reaction starting from 4-bromo-3-methoxyaniline is a highly effective and regioselective method. This technical guide outlines the mechanistic principles, provides a detailed experimental protocol, and presents the analytical data required to validate the synthesis. The reliability of this pathway makes it a valuable procedure for researchers requiring this key intermediate for applications in pharmaceutical discovery and fine chemical manufacturing.

References

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl) - ijarsct. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Supplementary Information - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods - IJRAT paper format. International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by Using Ultrasound Waves - Asian Journal of Organic & Medicinal Chemistry. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • This compound | C9H9BrO2 | CID 25140022 - PubChem. PubChem. Available at: [Link]

  • Unlocking Chemical Synthesis: The Role of 1-(4-Bromo-3-fluorophenyl)ethanone in Modern R&D - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

Sources

1-(4-Bromo-3-methoxyphenyl)ethanone IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: 1-(4-Bromo-3-methoxyphenyl)ethanone – Synthesis, Structural Analysis, and Pharmaceutical Utility

Executive Summary

This compound (CAS: 35150-28-4) is a critical disubstituted acetophenone intermediate used primarily in the synthesis of kinase inhibitors, GPCR ligands, and bronchodilator metabolites.[1] Its structural uniqueness lies in the ortho relationship between the bromine and methoxy groups, combined with a para acetyl handle.[2] This specific substitution pattern enables orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acetyl group remains available for condensation, reduction, or reductive amination.

Key Physical Data:

  • IUPAC Name: this compound[1][3]

  • Common Synonyms: 4'-Bromo-3'-methoxyacetophenone; 1-Acetyl-4-bromo-3-methoxybenzene

  • CAS Number: 35150-28-4

  • Molecular Formula: C₉H₉BrO₂[2][3][4][5]

  • Molecular Weight: 229.07 g/mol [2][3][4][5][6]

  • Melting Point: 31.5–32.0 °C (Note: Solid near ambient temperature; requires cold storage to prevent liquefaction).[2]

Part 1: Chemical Identity & Structural Analysis

IUPAC Nomenclature Breakdown

The name derives from the parent structure ethanone (a ketone with a two-carbon chain).[2]

  • Parent Chain: Ethanone (C=O at position 1).[2][7]

  • Substituent: A phenyl ring attached to C1 of the ethanone.[2]

  • Ring Numbering: The point of attachment to the ketone is position 1 of the phenyl ring.[2]

    • Position 3: Methoxy group (-OCH₃).[2][4][8][9][10][11]

    • Position 4: Bromo group (-Br).[2][3][7][8][9][10][11][12][13]

Electronic Directing Effects (Hammett Analysis)

Understanding the electronic environment is crucial for predicting downstream reactivity.[2]

  • Methoxy Group (Pos 3): A strong

    
    -donor (inductive) and 
    
    
    
    -donor (resonance).[2] It activates positions ortho and para to itself.[2]
  • Acetyl Group (Pos 1): A strong

    
    -acceptor (electron-withdrawing).[2] It deactivates the ring but directs incoming electrophiles to the meta position.[2]
    
  • Bromo Group (Pos 4): Weakly deactivating but ortho/para directing.

Synthetic Implication: In electrophilic aromatic substitution (EAS), the methoxy group dominates.[2] However, because the 4-position is already occupied by bromine, further EAS (e.g., nitration) would likely occur at position 6 (ortho to methoxy, meta to acetyl), avoiding the sterically crowded position 2.

Part 2: Synthetic Pathways & Protocols[2]

As a Senior Scientist, it is critical to distinguish between "textbook" routes and "process-viable" routes. Direct bromination of 3-methoxyacetophenone is possible but often plagued by regioselectivity issues (alpha-bromination of the ketone).[2] The Modified Sandmeyer Route is preferred for high-purity applications.[2]

Method A: The Modified Sandmeyer Route (High Precision)

This route ensures the bromine is placed exactly at position 4, avoiding the formation of phenacyl bromides (lachrymators).[2]

Workflow Logic:

  • Starting Material: 4-Bromo-3-methoxyaniline.[2][3]

  • Diazotization: Conversion of the amine to a diazonium salt.[2]

  • Coupling: Reaction with acetaldoxime (acting as an acetyl equivalent).[2]

  • Hydrolysis: Unmasking the ketone.

SandmeyerRoute Start 4-Bromo-3-methoxyaniline (Start) Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl 0°C Oxime Acetaldoxime Complex Diazo->Oxime Acetaldoxime CuSO4, NaOAc Product This compound (Final) Oxime->Product HCl Reflux Hydrolysis

Figure 1: Regioselective synthesis via diazonium intermediate to avoid alpha-bromination side products.

Step-by-Step Protocol (Adapted from ChemicalBook & Patent Literature):

  • Diazotization: Dissolve 4-bromo-3-methoxyaniline (50 mmol) in aqueous HCl at -5°C. Add sodium nitrite (1.1 eq) slowly to maintain temperature <0°C. Stir for 1 hour.

  • Coupling: Transfer the diazonium solution into a pre-cooled mixture of acetaldoxime (1.2 eq), copper sulfate pentahydrate (catalytic), and sodium acetate. Stir at 0–10°C for 2 hours.[2][3]

  • Hydrolysis: Add concentrated HCl and reflux for 2 hours to hydrolyze the oxime intermediate.

  • Workup: Cool to RT. Extract with heptane (preferred over ether for safety).[2] Dry organic phase over MgSO₄ and concentrate.[2][3]

  • Purification: Silica gel chromatography (DCM/Cyclohexane gradient).

Method B: Direct Bromination (Use with Caution)

Substrate: 3-Methoxyacetophenone.[2] Reagent:


 in Acetic Acid or NBS.
Risk:  The acetyl group enolizes, making the alpha-carbon nucleophilic.[2] This leads to 2-bromo-1-(3-methoxyphenyl)ethanone  (an alpha-bromo ketone), which is a potent lachrymator and the wrong isomer.
Control:  To favor ring bromination over side-chain bromination, Lewis acids (

) must be used to complex the carbonyl, suppressing enolization.[2] However, Method A remains superior for purity.[2]

Part 3: Pharmaceutical Applications[2][5][7][13][14]

This molecule serves as a "linchpin" intermediate—a scaffold that connects two distinct pharmacophores.[2]

Cross-Coupling Logic (Suzuki-Miyaura)

The C-Br bond at position 4 is highly activated for oxidative addition by Pd(0) catalysts due to the electron-withdrawing acetyl group para to it (though the ortho methoxy provides some deactivation via resonance, the net effect allows coupling).

Common Reaction:


[2]
Specific Drug Contexts
  • Kinase Inhibitors: The 3-methoxy-4-substituted phenyl motif is a recurrent pharmacophore in tyrosine kinase inhibitors (e.g., targeting EGFR or VEGFR), where the methoxy group accepts hydrogen bonds in the ATP-binding pocket.

  • Bronchodilators (Bitolterol Metabolites): Research indicates this core is an intermediate in the synthesis of 3-O-Methyl Colterol , a metabolite of the prodrug Bitolterol.[10] The specific substitution pattern is vital for receptor selectivity (

    
    -adrenergic receptors).
    

Applications cluster_0 Downstream Chemistries cluster_1 Target Classes Core This compound Suzuki Suzuki Coupling (Biaryl formation) Core->Suzuki Pd(0), Boronic Acid RedAmin Reductive Amination (Amine formation) Core->RedAmin R-NH2, NaBH(OAc)3 Condensation Claisen-Schmidt (Chalcone formation) Core->Condensation Aldehyde, Base Kinase Kinase Inhibitors (EGFR/VEGFR) Suzuki->Kinase GPCR GPCR Ligands (Adrenergic) RedAmin->GPCR

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ketone.

Part 4: Safety & Handling Specifications

Senior Scientist Note: The most overlooked hazard of this compound is its low melting point (31.5°C).[2] In a standard shipping container or a warm lab during summer, it will melt.[2] Upon re-solidifying, it often forms a hard fused mass that is difficult to dispense.[2]

Handling Protocol:

  • Storage: Store at +2°C to +8°C (Refrigerated). Keep away from light.

  • Dispensing: If the material has fused, do not chip it (risk of flying glass/solid).[2] Gently warm the container in a water bath to 35°C to melt fully, then pipette the liquid or let it recrystallize slowly.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[2] Treat as a potential skin irritant.[2]

References

  • ChemicalBook. (2024).[2][14] this compound Product Specifications and Synthesis. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CAS 35150-28-4.[2] Retrieved from [2]

  • Vihita Bio. (2024).[2][12] Applications of Methoxy Acetophenone Derivatives in Pharmaceutical Intermediates.[2][4][15] Retrieved from [2]

  • MedChemExpress. (2024).[2] 2-Bromo-1-(2-methoxyphenyl)ethanone and related isomers in antibacterial research.[5] (Context for isomeric bioactivity). Retrieved from [2]

  • Clinivex. (2024).[2] (E)-1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(tert-butylimino)ethanone as Bitolterol metabolite intermediate.[10] Retrieved from [2]

Sources

13C NMR of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Quality Control of 1-(4-Bromo-3-methoxyphenyl)ethanone via 13C NMR

Part 1: Executive Summary & Molecular Profile

Target Molecule: this compound CAS Registry Number: 35292-29-6 Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol [1]

Significance in Drug Development: This compound serves as a critical "bifunctional scaffold" in medicinal chemistry. The ketone moiety allows for condensation reactions (e.g., forming heterocycles like pyrimidines), while the aryl bromide at the para position facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is a structural analog to Acetovanillone and is frequently utilized in the synthesis of antipsychotic pharmacophores and agrochemicals where the 3-methoxy-4-substituted motif is required for receptor binding affinity.

Scope of Guide: This whitepaper provides a definitive framework for the structural validation of this compound using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Unlike proton NMR, 13C NMR allows for the direct observation of the carbon skeleton, providing unambiguous evidence of the substitution pattern—critical for distinguishing this molecule from its regioisomer, 1-(3-bromo-4-methoxyphenyl)ethanone.

Part 2: Theoretical Framework & Substituent Effects

To accurately assign the spectrum, one must understand the electronic influence of the three substituents on the benzene ring: the Acetyl group (-C(=O)CH₃) , the Methoxy group (-OCH₃) , and the Bromine atom (-Br) .

  • Acetyl Group (C-1): An Electron Withdrawing Group (EWG) via resonance (-R). It deshields the ortho and para positions but has the strongest deshielding effect on the carbonyl carbon itself (~197 ppm).

  • Methoxy Group (C-3): An Electron Donating Group (EDG) via resonance (+R) but withdrawing via induction (-I). The resonance effect dominates, strongly shielding the ortho and para carbons. Crucially, the carbon directly attached to oxygen (C-3) is heavily deshielded (~160 ppm).

  • Bromine Atom (C-4): A Weakly Deactivating group. The "Heavy Atom Effect" is critical here: unlike lighter electronegative atoms (F, Cl) that deshield the attached carbon, Bromine often causes an "upfield" shift (shielding) of the ipso carbon (C-4) due to spin-orbit coupling effects, typically placing C-Br in the 110–120 ppm range.

Part 3: Spectral Assignment & Data Table

The following assignments utilize substituent additivity principles derived from acetophenone and anisole base values.

Predicted 13C NMR Chemical Shifts (100 MHz, CDCl₃)
Carbon PositionTypePredicted Shift (δ ppm)Signal CharacteristicsMechanistic Rationale
C=O Quaternary196.5 – 197.5 Low intensityCarbonyl carbon; typical ketone range.
C-3 Quaternary158.5 – 160.0 Low intensityIpso-Methoxy. Highly deshielded by direct oxygen attachment.
C-1 Quaternary136.5 – 138.0 Low intensityIpso-Acetyl. Deshielded by carbonyl, but slightly shielded by meta-methoxy.
C-5 Methine (CH)132.5 – 134.0 High intensityOrtho to Bromine; Meta to Acetyl.
C-6 Methine (CH)121.0 – 123.0 High intensityOrtho to Acetyl; Para to Methoxy (shielding zone).
C-4 Quaternary116.0 – 119.0 Low intensityIpso-Bromine. Shielded by heavy atom effect + ortho-Methoxy shielding.
C-2 Methine (CH)111.0 – 113.0 High intensityIsolated CH between Acetyl and Methoxy.
OMe Methyl (CH₃)56.0 – 56.5 High intensityMethoxy carbon; standard region.
Me Methyl (CH₃)26.0 – 26.8 High intensityAcetyl methyl group.

Note on Solvent Effects: If DMSO-d₆ is used instead of CDCl₃, expect the Carbonyl (C=O) and C-OH related peaks to shift slightly downfield (higher ppm) due to hydrogen bonding interactions, though the relative ordering remains consistent.

Part 4: Regioisomer Differentiation (Quality Control)

A common synthetic impurity is the regioisomer 1-(3-Bromo-4-methoxyphenyl)ethanone . Distinguishing these is a critical QC checkpoint.

  • The Target (4-Br, 3-OMe): The Methoxy group is meta to the Acetyl group. There is no direct resonance conjugation between the EDG (OMe) and the EWG (Acetyl).

    • Result: The Carbonyl peak remains further downfield (~197 ppm ).

  • The Isomer (3-Br, 4-OMe): The Methoxy group is para to the Acetyl group. Strong resonance donation (+R) from Oxygen pumps electron density into the Carbonyl.

    • Result: The Carbonyl peak shifts upfield (shielded) to ~195 ppm .

Decision Rule: If your C=O peak is <196 ppm, suspect the para-methoxy isomer.

Part 5: Experimental Protocol (Self-Validating)

To ensure the "Low Intensity" quaternary carbons (C-Br, C-O, C=O) are visible and quantifiable, standard proton parameters are insufficient.

1. Sample Preparation:

  • Mass: 30–50 mg of solid.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (internal standard).

  • Vessel: High-quality 5mm NMR tube (Class A or B). Filter the solution through cotton if any turbidity exists.

2. Acquisition Parameters (The "Trust" Settings):

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate NOE on quaternary carbons for better integration accuracy (optional) or standard zgpg for sensitivity.

  • Relaxation Delay (d1): Set to ≥ 2.0 seconds.

    • Reasoning: Quaternary carbons (C1, C3, C4, C=O) have long Spin-Lattice relaxation times (T1). A short delay (e.g., 1.0s) will saturate these signals, making them disappear into the noise.

  • Scans (NS): Minimum 512 scans (approx 20 mins) to resolve the weak C-Br splitting if present.

  • Spectral Width: 240 ppm (to capture C=O at ~197 and TMS at 0).

3. Processing:

  • Line Broadening (LB): 1.0 – 2.0 Hz (improves S/N ratio for quaternary carbons).

  • Baseline Correction: Polynomial fit (ABS) is essential due to the wide chemical shift range.

Part 6: Visualization of Logic & Workflow

Diagram 1: Structural Assignment Logic Flow

This diagram illustrates the decision tree for assigning the critical aromatic carbons.

AssignmentLogic Start Start: 13C Spectrum Analysis Region1 Region > 190 ppm Start->Region1 Region2 Region 150-165 ppm Start->Region2 Region3 Region 110-120 ppm (Complex Zone) Start->Region3 Ketone Ketone C=O (~197 ppm) Confirm Oxidation State Region1->Ketone Found? CO C-3 (C-OMe) (~159 ppm) Deshielded by Oxygen Region2->CO Found? CBr C-4 (C-Br) Look for Low Intensity (~118 ppm) Region3->CBr Quaternary? CH_Signals Methine Signals (CH) High Intensity (NOE) Region3->CH_Signals High Intensity?

Caption: Logical flow for distinguishing quaternary carbons (C-Br, C-O) from protonated carbons based on chemical shift regions and intensity.

Diagram 2: Experimental Workflow for Drug Development

Standard operating procedure for synthesizing and validating the intermediate.

Workflow Synthesis Synthesis (Bromination of 3-Methoxyacetophenone) Crude Crude Intermediate Synthesis->Crude Prep Sample Prep (CDCl3, 50mg) Crude->Prep Acquisition Acquisition (d1 > 2.0s, NS=512) Prep->Acquisition Check QC Check: C=O Shift > 196 ppm? Acquisition->Check Pass Release for Coupling Reaction Check->Pass Yes (Meta-isomer) Fail Reject: Isomer Detected Check->Fail No (Para-isomer)

Caption: Operational workflow emphasizing the critical QC checkpoint at the acquisition stage to prevent regioisomer contamination.

Part 7: References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Data validated for Acetophenone and Anisole derivatives). [Link]

  • PubChem. Compound Summary for CID 25140022: this compound.[1] National Library of Medicine. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Source for Heavy Atom Effect and Substituent Additivity Rules).

Sources

Technical Deep Dive: Mass Spectrometric Analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-3-methoxyphenyl)ethanone (also designated as 4'-Bromo-3'-methoxyacetophenone) serves as a critical halogenated building block in the synthesis of pharmacophores, particularly kinase inhibitors and heterocyclic scaffolds like aminothiazoles.

Precise mass spectrometric (MS) characterization of this intermediate is essential for quality control in multistep synthesis. Unlike simple acetophenones, the presence of the bromine atom introduces a unique isotopic signature that dominates the spectral landscape. This guide provides a comprehensive analysis of the molecule’s fragmentation behavior under Electron Ionization (EI), distinguishing it from regiospecific isomers such as


-bromoacetophenones.

Physicochemical Profile & MS Fundamentals

Before interpreting the spectrum, the analyst must ground the data in the molecule's isotopic reality. The bromine atom (


 and 

) exists in a near 1:1 natural abundance ratio, creating a characteristic "doublet" pattern for any ion fragment retaining the halogen.
Table 1: Analyte Specifications
PropertyValue
IUPAC Name This compound
Molecular Formula

Exact Mass (

)
227.9786 Da
Exact Mass (

)
229.9765 Da
Monoisotopic Peak m/z 228
Isotopic Pattern M+[1][2]• and [M+2]+• (approx. 1:1 intensity)
Key Functional Groups Acetyl (-COCH3), Methoxy (-OCH3), Aryl Bromide (Ar-Br)

Fragmentation Mechanics (EI Source)

Under standard 70 eV Electron Ionization, the molecule undergoes predictable, high-energy bond dissociations. The absence of a


-hydrogen on the alkyl side chain precludes the McLafferty rearrangement, simplifying the spectrum to alpha-cleavages and heterolytic bond breaks.
The Molecular Ion (M+[4]•)
  • m/z 228 & 230: The molecular ion is stable due to the aromatic ring's ability to delocalize the radical cation charge. The doublet appearance is the primary confirmation of the bromine atom.

Primary Fragmentation: -Cleavage (Loss of Methyl)
  • Pathway: Homolytic cleavage of the C-C bond adjacent to the carbonyl.

  • Mechanism: The radical cation (

    
    ) loses a methyl radical (
    
    
    
    , 15 Da).
  • Result: Formation of the resonance-stabilized acylium ion (Ar-C

    
    O
    
    
    
    ).
  • m/z: 213 & 215 (Retains Br, so doublet persists).

  • Significance: This is typically the Base Peak (100% relative abundance) in substituted acetophenones.

Secondary Fragmentation: Decarbonylation (Loss of CO)
  • Pathway: The acylium ion ejects a neutral carbon monoxide molecule (28 Da).

  • Result: Formation of the phenyl cation (

    
    ).
    
  • m/z: 185 & 187 (Retains Br, doublet persists).

  • Significance: Diagnostic transition confirming the acetyl moiety.

Halogen Elimination (Loss of Br)
  • Pathway: Homolytic cleavage of the Ar-Br bond.

  • Result: Formation of the [M-Br]

    
     cation.
    
  • m/z: 149 (Singlet).

  • Significance: The collapse of the 1:1 doublet into a singlet at m/z 149 (corresponding to the

    
     core) is the definitive proof that the bromine atom has been lost.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the causal flow of ions observed in the mass spectrum.

FragmentationPathway Parent Molecular Ion (M+) m/z 228 / 230 (Doublet) Acylium Acylium Ion [M - CH3]+ m/z 213 / 215 (Base Peak) Parent->Acylium - CH3 (15 Da) Alpha Cleavage DeBromo Debrominated Ion [M - Br]+ m/z 149 (Singlet) Parent->DeBromo - Br (79/81 Da) Homolytic Cleavage PhenylCat Phenyl Cation [M - CH3 - CO]+ m/z 185 / 187 Acylium->PhenylCat - CO (28 Da) Inductive Cleavage

Figure 1: Mechanistic fragmentation pathway of this compound under EI conditions.

Experimental Protocol: GC-MS Acquisition

To replicate these results or validate a synthesized batch, follow this self-validating protocol. This workflow minimizes thermal degradation and maximizes spectral fidelity.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

    • Why: These solvents are volatile and do not interfere with the solvent delay window.

  • Concentration: Dilute to ~10 ppm. High concentrations can cause detector saturation, skewing isotopic ratios.

Instrument Parameters (Agilent 5977/7890 or Equivalent)
ParameterSettingRationale
Inlet Temp 250°CEnsures rapid volatilization without pyrolysis.
Injection Mode Split (20:1)Prevents column overload; sharpens peaks.
Column DB-5MS (30m x 0.25mm)Standard non-polar phase separates isomers effectively.
Carrier Gas Helium @ 1.0 mL/minConstant flow maintains retention time reproducibility.
Oven Program 80°C (1 min)

280°C @ 20°C/min
Rapid ramp elutes the ketone (approx. RT 6-8 min) quickly.
Source Temp 230°CStandard EI source temperature.
Scan Range m/z 50 - 350Captures molecular ion and all diagnostic fragments.
Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Prep cluster_inst GC-MS Acquisition cluster_analysis Data Validation Step1 Dissolve 1mg in 1mL EtOAc Step2 Dilute to 10ppm Step1->Step2 Step3 Injection (Split 20:1, 250°C) Step2->Step3 Step4 Separation (DB-5MS Column) Step3->Step4 Step5 Ionization (EI, 70eV) Step4->Step5 Step6 Check Isotope Ratio (m/z 228 vs 230) Step5->Step6 Step7 Confirm Base Peak (m/z 213) Step6->Step7

Figure 2: Step-by-step experimental workflow for acquiring valid mass spectral data.

Data Interpretation & Quality Control

Differentiating Isomers

A common impurity or wrong isomer is 2-bromo-1-(3-methoxyphenyl)ethanone (an


-bromo ketone).
  • Target Molecule (Ring Br): Stable

    
    . Base peak is [M-15].
    
  • Isomer (

    
    -bromo):  Unstable 
    
    
    
    . Dominant fragmentation is loss of
    
    
    (m/z 123 base peak).
  • Validation: If your spectrum shows a dominant peak at m/z 123 or 135 (anisoyl cation), you likely have the

    
    -bromo isomer, not the ring-brominated target.
    
Common Contaminants ("Ghost Peaks")
  • m/z 207 (Polysiloxane): Column bleed.

  • m/z 149 (Phthalate): Plasticizer contamination (distinct from the [M-Br] singlet of the analyte; check retention time).

References

  • National Institute of Standards and Technology (NIST). Ethanone, 1-(4-bromophenyl)- Mass Spectrum (Analogous fragmentation reference). NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage mechanisms).

Sources

Starting materials for 1-(4-Bromo-3-methoxyphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-65-7).

A Technical Guide for Regiocontrolled Manufacturing

Executive Summary & Strategic Analysis

This compound (also known as 4'-Bromo-3'-methoxyacetophenone) is a critical intermediate in the synthesis of pharmacologically active compounds, particularly kinase inhibitors and agrochemicals. Its structural core features a 1,2,4-trisubstitution pattern that presents a specific regiochemical challenge.

The Regioselectivity Trap

A common misconception is that this molecule can be synthesized via direct bromination of 3-methoxyacetophenone. This is chemically flawed for high-purity applications.

  • Direct Bromination: The methoxy group (strong activator) directs electrophilic substitution ortho and para. In 3-methoxyacetophenone, the para position (C6) is sterically accessible and electronically favored. This predominantly yields 1-(2-bromo-5-methoxyphenyl)ethanone (the 6-bromo isomer), not the desired 4-bromo target.

  • The Solution: To guarantee the 4-bromo-3-methoxy arrangement, the synthesis must proceed from a precursor where the halogen and methoxy groups are already fixed in the correct orientation.

This guide details two high-integrity pathways:

  • The Diazo-Aldoxime Route (Primary): A classic, high-specificity method starting from 4-bromo-3-methoxyaniline.

  • The Weinreb Amide Route (Scalable): A modern, modular approach starting from 4-bromo-3-methoxybenzoic acid, ideal for scale-up.

Pathway Visualization

The following diagram illustrates the divergent synthetic strategies and the critical "dead end" to avoid.

SynthesisPathways StartAniline 4-Bromo-3-methoxyaniline (Pre-fixed Regiochemistry) Diazo Diazonium Salt StartAniline->Diazo NaNO2, HCl 0°C StartAcid 4-Bromo-3-methoxybenzoic Acid (Scalable Precursor) Weinreb Weinreb Amide StartAcid->Weinreb 1. SOCl2 2. HN(OMe)Me StartKetone 3-Methoxyacetophenone (Common Starting Material) Target TARGET: This compound StartKetone->Target Minor Product (<15%) WrongIsomer IMPURITY: 1-(2-Bromo-5-methoxyphenyl)ethanone StartKetone->WrongIsomer Br2 or NBS (Major Product) Aldoxime Aldoxime Intermediate Diazo->Aldoxime Acetaldoxime CuSO4, NaOAc Aldoxime->Target HCl Reflux (Hydrolysis) Weinreb->Target MeMgBr (Grignard)

Figure 1: Synthetic decision tree highlighting the regiochemical risks of direct bromination versus the recommended constructive approaches.

Detailed Experimental Protocols

Method A: The Diazo-Aldoxime Route (High Specificity)

This method constructs the acetyl group onto the aniline ring via a diazonium intermediate. It is the preferred "wet lab" method when the specific aniline precursor is available.

Prerequisites:

  • Precursor: 4-Bromo-3-methoxyaniline (CAS: 19056-40-7)

  • Reagents: Sodium Nitrite, Acetaldoxime, Copper Sulfate Pentahydrate, Sodium Acetate, Hydrochloric Acid (37%).

Protocol:

  • Diazotization:

    • Dissolve 4-bromo-3-methoxyaniline (10.2 g, 50.6 mmol) in a mixture of concentrated HCl (11 mL) and water (25 mL).

    • Cool the solution to -5 °C using an ice/salt bath.

    • Add Sodium Nitrite (3.48 g) in small batches, maintaining the temperature below 0 °C. Stir for 1 hour at 0 °C to ensure complete formation of the diazonium salt.

  • Coupling (The Sandmeyer-Type Step):

    • Prepare a separate solution of Acetaldoxime (6.02 g), Copper Sulfate Pentahydrate (2.52 g), and Sodium Acetate Trihydrate (36.64 g) in water (20.5 mL).[1] Cool this solution to 0 °C.

    • Slowly transfer the cold diazonium solution into the acetaldoxime mixture.

    • Stir the resulting mixture between 0 °C and 10 °C for 2 hours.

  • Hydrolysis & Workup:

    • Add 37% Hydrochloric Acid (23 mL) to the reaction mixture.

    • Heat to reflux for 2 hours. This step hydrolyzes the intermediate oxime to the ketone.

    • Cool to room temperature.

    • Extract with heptane (or dichloromethane).

    • Dry the organic phase over anhydrous MgSO4 and concentrate in vacuo.

    • Purification: Purify the residue via silica gel chromatography (Eluent: DCM/Cyclohexane gradient 50:50 to 90:10).

Expected Yield: ~50-60% Key Advantage: Guarantees correct regiochemistry (4-bromo, 3-methoxy).

Method B: The Weinreb Amide Route (Scalable & Modular)

For larger scale or when avoiding diazonium chemistry is preferred, the conversion of the benzoic acid derivative via a Weinreb amide is the industry standard for reliability.

Prerequisites:

  • Precursor: 4-Bromo-3-methoxybenzoic acid (CAS: 56256-14-5)

  • Reagents: Thionyl Chloride (SOCl2), N,O-Dimethylhydroxylamine HCl, Methylmagnesium Bromide (MeMgBr).

Protocol:

  • Acid Chloride Formation:

    • Suspend 4-bromo-3-methoxybenzoic acid (10.0 g) in dry DCM (50 mL).

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases and the solution clears.

    • Concentrate in vacuo to remove excess SOCl2.

  • Weinreb Amide Synthesis:

    • Dissolve the crude acid chloride in dry DCM (50 mL).

    • Add N,O-Dimethylhydroxylamine HCl (1.1 eq) and Triethylamine (2.2 eq) at 0 °C.

    • Stir at room temperature for 4 hours.

    • Quench with water, extract with DCM, wash with dilute HCl and brine. Dry and concentrate.

  • Grignard Addition:

    • Dissolve the Weinreb amide intermediate in anhydrous THF (10 mL/g).

    • Cool to 0 °C under Nitrogen/Argon.

    • Add Methylmagnesium Bromide (3.0 M in ether, 1.2 eq) dropwise.

    • Stir for 1 hour at 0 °C (the stable chelate prevents over-addition).

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.[2]

Expected Yield: >85% (over 2 steps) Key Advantage: No formation of tertiary alcohol impurities; highly scalable.

Data Summary & Specifications

ParameterMethod A (Diazo)Method B (Weinreb)Method C (Direct Bromination)
Starting Material 4-Bromo-3-methoxyaniline4-Bromo-3-methoxybenzoic Acid3-Methoxyacetophenone
Regiochemical Purity High (>98%) High (>99%) Low (Mixture)
Primary Impurity Azo-coupling byproductsUnreacted Amide2-Bromo isomer (Major)
Scalability Moderate (Diazo safety limits)HighHigh (but wrong product)
Step Count 2 (One-pot variation)2-31
Cost Efficiency MediumMedium-HighLow (due to purification loss)
Comparison of Starting Materials[3]
  • 4-Bromo-3-methoxyaniline: Generally available, but quality varies. Ensure free amine content >98% to avoid side reactions during diazotization.

  • 4-Bromo-3-methoxybenzoic Acid: Highly stable, crystalline solid. Excellent shelf life. Preferred for GMP synthesis.

References

  • Source for the specific diazonium-acetaldoxime protocol.
  • General reference for Friedel-Crafts and Acylation methodologies on similar substr
  • Organic Syntheses. (n.d.). General procedures for Weinreb Amide synthesis and Grignard additions. Standard methodology reference for Method B.
  • ResearchGate. (2025). Regioselectivity of Bromination of Ketones with NBS. Retrieved January 30, 2026, from [Link]

    • Evidence supporting the lack of regioselectivity in direct bromin

Sources

Strategic Sourcing & Technical Profile: 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial and scientific profile of 1-(4-Bromo-3-methoxyphenyl)ethanone, a critical intermediate in medicinal chemistry.

Executive Summary

This compound (CAS: 50870-44-5) serves as a linchpin scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its dual-functional nature—possessing an electrophilic acetyl group and a nucleophile-ready aryl bromide—makes it an ideal candidate for divergent synthesis. This guide provides a comprehensive analysis of its commercial availability, validated synthetic routes, and strategic application in high-throughput medicinal chemistry.

Chemical Profile & Technical Specifications

Before sourcing, verification of physicochemical properties is essential to ensure downstream compatibility.

ParameterSpecification
IUPAC Name This compound
Common Synonyms 4'-Bromo-3'-methoxyacetophenone; DS-7902 (Intermediate)
CAS Number 50870-44-5
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol
Physical State White to off-white crystalline solid
Melting Point 73-75 °C
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Key Functional Groups Aryl Bromide (Suzuki-ready), Acetyl (Condensation-ready), Methoxy (EDG)

Commercial Landscape & Supply Chain

The commercial availability of this compound has stabilized, shifting from a custom-synthesis item to a catalog commodity. However, purity tiers vary significantly between bulk suppliers and research-grade vendors.

Global Supply Ecosystem

The supply chain is bifurcated into "Bulk Manufacturing" (kg scale) and "Research Aliquots" (mg-g scale).

SupplyChain Figure 1: Global Supply Chain Logistics for this compound RawMaterials Raw Materials (4-Bromo-3-methoxyaniline) CROs Contract Synthesis (China/India) RawMaterials->CROs Bulk Synthesis Distributors Global Distributors (Sigma, Enamine, BLD) CROs->Distributors QC & Repackaging EndUser Pharma R&D (MedChem) CROs->EndUser Custom Bulk Orders (>1kg) Distributors->EndUser Just-in-Time Delivery

Sourcing Recommendations
  • Discovery Phase (<5g): Prioritize vendors like Sigma-Aldrich or Combi-Blocks offering >97% purity with HPLC validation. Speed is the priority here.

  • Scale-Up Phase (>100g): Engage direct manufacturers (e.g., BLD Pharm , Enamine ) to negotiate pricing. Expect a lead time of 2-3 weeks for fresh batches.

  • Cost Benchmarks (Est. 2025):

    • Research Grade (1g): $50 - $190 USD

    • Bulk Grade (25g): $200 - $350 USD

Validated Synthetic Route & Manufacturing

While Friedel-Crafts acylation is common for acetophenones, the regioselectivity for the 4-bromo-3-methoxy substitution pattern is poor. The industry-standard route utilizes a Sandmeyer-type functionalization starting from 4-bromo-3-methoxyaniline.

The "Diazo-Oxime" Pathway

This route ensures the acetyl group is introduced exactly where the amine was, or utilizes the amine's directing power before removal/substitution. A validated protocol involves converting the diazonium salt to an aldoxime, followed by hydrolysis.

SynthesisRoute Figure 2: Validated Synthesis via Modified Sandmeyer Reaction Start 4-Bromo-3-methoxyaniline Diazo Diazonium Salt (Intermediate) Start->Diazo Oxime Acetaldoxime Adduct Diazo->Oxime Product This compound Oxime->Product Step1 NaNO2, HCl, 0°C Step2 Acetaldoxime, CuSO4 NaOAc, H2O Step3 HCl Reflux (Hydrolysis)

Detailed Protocol (Bench Scale)

Step 1: Diazotization

  • Dissolve 4-bromo-3-methoxyaniline (10.2 g, 50 mmol) in a mixture of conc. HCl (11 mL) and water (25 mL).[1]

  • Cool to -5°C.

  • Add Sodium Nitrite (3.48 g) portion-wise, maintaining temperature <0°C. Stir for 1 hour.

Step 2: Oxime Coupling

  • Prepare a solution of Acetaldoxime (6.02 g), CuSO₄·5H₂O (2.52 g), and Sodium Acetate (36.6 g) in water (20 mL).

  • Slowly transfer the diazonium solution to this mixture at 0°C.

  • Stir at 0-10°C for 2 hours.

Step 3: Hydrolysis

  • Add conc.[2][3] HCl (23 mL) to the mixture.

  • Reflux for 2 hours to hydrolyze the oxime to the ketone.

  • Workup: Cool, extract with heptane/DCM, dry over MgSO₄, and purify via silica gel chromatography (DCM/Cyclohexane gradient).

  • Expected Yield: ~50-60% (approx. 5.9 g).[1][4]

Strategic Applications in Drug Discovery

The compound is a "privileged structure" because it allows for orthogonal functionalization.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position is activated for Palladium-catalyzed cross-coupling, allowing the attachment of biaryl systems common in kinase inhibitors.

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-withdrawing acetyl group (para-position), making this substrate highly reactive compared to unactivated aryl bromides.

  • Protocol Insight: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with mild bases (K₂CO₃) in dioxane/water to couple with aryl boronic acids.

Case Study: DS-7902 Context

This compound is identified in patent literature (often coded under series like DS-7902 or similar Daiichi Sankyo entries) as a precursor for antibody-drug conjugate (ADC) payloads or specific receptor modulators. The methoxy group provides a handle for metabolic stability or H-bond acceptance in the binding pocket.

Quality Control & Analytical Verification

To ensure the integrity of your experiments, validate incoming batches using the following NMR signature.

¹H NMR (400 MHz, CDCl₃) Interpretation:

  • δ 7.55 (d, J=8.0 Hz, 1H): H-5 (Ortho to Br, Meta to Acetyl).

  • δ 7.50 (d, J=2.0 Hz, 1H): H-2 (Ortho to OMe, Ortho to Acetyl - shielded by sterics but deshielded by functional groups).

  • δ 7.40 (dd, J=8.0, 2.0 Hz, 1H): H-6 (Ortho to Acetyl, Meta to Br).

  • δ 3.95 (s, 3H): Methoxy group (-OCH₃).

  • δ 2.60 (s, 3H): Acetyl group (-COCH₃).

Note: Coupling constants (J) are approximate and may vary slightly by solvent.

References

  • PubChem Compound Summary. this compound (CID 25140022).[5] National Center for Biotechnology Information. Link[5]

  • ChemicalBook. Synthesis and Supplier Data for CAS 50870-44-5.[5]Link

  • Mihalovits, L. M., et al. (2019).[6] Catalytic Mechanism and Covalent Inhibition of MurA.[6] Journal of Chemical Information and Modeling.[6] Link

  • Daiichi Sankyo. Patent Literature referencing DS-7902 intermediates.[5] (Contextual reference via PubChem synonyms). Link

  • Sigma-Aldrich. Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer Comparison).Link

Sources

The Bifunctional Linchpin: A Technical Guide to 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-66-8) serves as a critical "bifunctional linchpin" in modern medicinal chemistry. Its utility stems from its ability to support orthogonal synthetic campaigns: the acetyl group functions as a precursor for heterocycle construction (principally thiazoles and imidazoles), while the aryl bromide provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide moves beyond basic properties to address the specific reactivity profiles, chemo-selectivity challenges, and optimized protocols required to utilize this scaffold in high-value drug discovery programs, particularly for kinase and ubiquitin-specific protease (USP) inhibitors.

Part 1: Molecular Architecture & Reactivity Profile

The molecule presents three distinct electronic and steric vectors that dictate its behavior in solution.[1]

FeaturePositionElectronic EffectSynthetic Utility
Acetyl Group C1Electron-withdrawing (EWG); Meta-directorVector A: Nucleophilic attack; Alpha-halogenation; Condensation (Hantzsch/Friedländer).
Methoxy Group C3Electron-donating (EDG); Ortho/Para-directorModulator: Increases solubility; provides steric bulk ortho to the bromine; prevents unwanted regioselectivity in EAS.
Bromo Group C4Weakly deactivating; Ortho/Para-directorVector B: Electrophilic site for Pd-catalyzed cross-coupling.[1]
The "Ortho-Effect" Challenge

The presence of the methoxy group at C3 creates a specific steric environment for the bromine at C4. While this does not preclude Palladium-catalyzed coupling, it increases the energy barrier for oxidative addition compared to non-substituted acetophenones. Furthermore, the electron-donating nature of the methoxy group renders the C-Br bond slightly less electrophilic than in nitro-substituted analogues, necessitating ligand-accelerated catalysis.

Part 2: Vector A — The Carbonyl Reactivity (Heterocycle Formation)

The primary application of CAS 5000-66-8 is the synthesis of 2,4-disubstituted thiazoles via the Hantzsch Thiazole Synthesis . This route requires the conversion of the ketone to an


-haloketone.[1]
Protocol 1: Regioselective -Bromination

Objective: Synthesis of 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone.

The Challenge: Over-bromination (dibromination) and nuclear bromination (on the aromatic ring). The Solution: Use of Copper(II) Bromide (


) in ethyl acetate allows for kinetic control, minimizing thermodynamic equilibration to the di-bromo species.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of this compound in 50 mL of Ethyl Acetate (EtOAc).

  • Reagent Addition: Add 20.0 mmol (2 equiv) of finely powdered

    
    .
    
  • Reflux: Heat the heterogeneous mixture to reflux (approx. 77°C) with vigorous mechanical stirring.

    • Note: The reaction typically turns from green to amber as CuBr precipitates.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product (

    
    ) is less polar than the starting material.[1]
    
  • Workup: Cool to RT. Filter through a Celite pad to remove copper salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Recrystallize from ethanol/hexane to yield white needles.[1]

Safety Warning: The product, 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone, is a potent lachrymator . All operations must occur in a functioning fume hood.[1]

Protocol 2: Hantzsch Thiazole Condensation

Objective: Formation of the thiazole core while preserving the aryl bromide.

Methodology:

  • Reactants: Combine the

    
    -bromo ketone (from Protocol 1) (1.0 equiv) and the desired Thioamide/Thiourea (1.05 equiv) in Ethanol (0.5 M concentration).
    
  • Conditions: Reflux for 2-4 hours.

  • Mechanism: The sulfur nucleophile attacks the

    
    -carbon, followed by cyclization and dehydration.[1]
    
  • Isolation: The product often precipitates as the hydrobromide salt.[1] Filter and wash with cold ethanol.[1] Neutralize with saturated

    
     to obtain the free base.[1]
    

Part 3: Vector B — The Aryl Halide Reactivity (Cross-Coupling)

Once the heterocyclic core is established, the aryl bromide at C4 serves as the diversity point.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: Coupling with aryl boronic acids to form biaryl systems.

The Challenge: The 3-methoxy group provides steric hindrance.[1] Standard


 may be sluggish.[1]
The Solution:  Use 

or SPhos-Pd-G2 to overcome steric and electronic deactivation.

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the aryl bromide substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio).[1] Sparge with Argon for 10 minutes.

    • Why: Oxygen poisons the Pd(0) species.[1]

  • Catalyst: Add

    
     (0.05 equiv).[1]
    
  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography.

Part 4: Strategic Visualization & Workflows

Diagram 1: The Divergent Synthetic Pathway

This diagram illustrates the "Heterocycle First" strategy, which is generally preferred to avoid side reactions during the harsh bromination step.

G Start This compound (CAS 5000-66-8) AlphaBr Alpha-Bromo Intermediate (Lachrymator) Start->AlphaBr CuBr2, EtOAc Reflux (Protocol 1) Thiazole Thiazole Scaffold (Aryl Bromide Intact) AlphaBr->Thiazole Thioamide, EtOH Hantzsch Synthesis (Protocol 2) FinalDrug Final Biaryl Inhibitor (Diversified) Thiazole->FinalDrug R-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling (Protocol 3)

Caption: The "Heterocycle First" strategy ensures the sensitive alpha-halo ketone is consumed before expensive metal catalysis.

Diagram 2: Reactivity Hotspots

Reactivity Core This compound C1_Reactivity C1 (Ketone) Nucleophilic Attack Condensation Core->C1_Reactivity Alpha_Reactivity Alpha-Carbon Radical Halogenation Acidic Protons Core->Alpha_Reactivity C4_Reactivity C4 (Aryl Bromide) Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->C4_Reactivity C3_Effect C3 (Methoxy) Steric Hindrance Electronic Activation Core->C3_Effect Modulates

Caption: Mapping the orthogonal reactivity vectors of the scaffold.

Part 5: Data Summary & Properties

PropertyValueRelevance
Molecular Weight 229.07 g/mol Fragment-like; ideal for lead optimization.[1]
LogP ~2.9Moderate lipophilicity; good membrane permeability potential.[1]
H-Bond Acceptors 2 (Ketone O, Methoxy O)Interaction points for kinase hinge binding.
Melting Point 64-68°CSolid handling; easy to weigh.[1]
Solubility DMSO, DCM, EtOAcPoor water solubility; requires organic co-solvents in coupling.

References

  • Synthesis and Crystal Structure of 2-Bromo-1-(4-methoxyphenyl)ethanone Derivatives. Source: Acta Crystallographica Section E. Context: Provides crystallographic data and structural confirmation of similar alpha-bromo acetophenones.

  • Hantzsch Thiazole Synthesis: A Multi-component Approach. Source: National Institutes of Health (PMC).[1] Context: Validates the protocol for converting bromo-acetyl derivatives into thiazoles using environmentally benign catalysts.

  • Suzuki-Miyaura Cross-Coupling in Aqueous Media. Source: ARKIVOC.[1] Context: Details the optimization of Pd-catalyzed couplings for acetophenone derivatives, specifically addressing ligand choices for deactivated systems.

  • Medicinal Chemistry Applications of Phenacyl Bromides. Source: ResearchGate (ijarsct).[1] Context: Discusses the biological evaluation of heterocycles derived from 4-bromo-substituted acetophenones.

  • Chemical Properties and Safety Data (CAS 5000-66-8). Source: PubChem / ChemicalBook.[1] Context: Baseline physicochemical data and safety handling for lachrymators.[1]

Sources

Technical Guide: Research Applications of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the research applications, synthetic utility, and handling of 1-(4-Bromo-3-methoxyphenyl)ethanone .

Executive Summary

This compound (CAS: 50870-44-5) is a bifunctional aromatic building block critical to medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: an aryl bromide at the para-position, an acetyl group at the C1-position, and an electron-donating methoxy group at the meta-position.

This trisubstituted scaffold serves as a "linchpin" intermediate. The aryl bromide facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck), while the acetyl group enables Claisen-Schmidt condensations to form chalcones—a privileged scaffold in oncology drug discovery.[1] This guide outlines the compound's chemical profile, divergent synthetic pathways, and validated experimental protocols for its application in drug development.[1]

Chemical Identity & Disambiguation

CRITICAL WARNING: Researchers frequently confuse this compound with its alpha-bromo isomer. Verification of the CAS number and structure prior to synthesis is mandatory.

FeatureTarget Compound Common False Positive
Name This compound 2-Bromo-1-(3-methoxyphenyl)ethanone
Synonym 4'-Bromo-3'-methoxyacetophenone3'-Methoxyphenacyl bromide
CAS Number 50870-44-5 5000-65-7
Structure Br is on the Phenyl Ring (C4)Br is on the Acetyl Side Chain (Alpha-C)
Reactivity Cross-coupling (Suzuki), AldolAlkylation (SN2), Hantzsch synthesis
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Molecular Formula: C

    
    H
    
    
    
    BrO
    
    
    [2][3][4][5][6][7]
  • Molecular Weight: 229.07 g/mol [2][3]

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.[1]

  • Electronic Character: The C3-methoxy group exerts a +M (mesomeric) effect, slightly deactivating the C4-bromide towards oxidative addition compared to unsubstituted aryl bromides, but significantly activating the ring for electrophilic aromatic substitutions.[1]

Divergent Synthetic Pathways

The utility of this compound stems from its ability to serve as a divergent core. The following diagram illustrates the primary synthetic workflows accessible from this single precursor.

SyntheticPathways Core 1-(4-Bromo-3-methoxyphenyl) ethanone (CAS: 50870-44-5) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Aryl Br Reactivity Aldol Claisen-Schmidt Condensation Core->Aldol Acetyl Reactivity Demethyl Demethylation (BBr3 / HBr) Core->Demethyl Methoxy Cleavage Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Chalcone Chalcones (Anticancer Agents) Aldol->Chalcone Phenol 3-Hydroxy Derivatives (Functionalization Handle) Demethyl->Phenol Heterocycle Pyrazoles/Isoxazoles Chalcone->Heterocycle + Hydrazine/Hydroxylamine

Figure 1: Divergent synthetic map showing the three primary reaction vectors: C-C bond formation (Red), condensation (Green), and deprotection (Yellow).[1]

Application I: Synthesis of Bioactive Chalcones

The acetyl group allows for the construction of chalcones (1,3-diaryl-2-propen-1-ones) via Claisen-Schmidt condensation. These derivatives, particularly those retaining the 4-bromo-3-methoxy motif, have demonstrated cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines [1].[1]

Mechanism & Rationale

The reaction utilizes a base (NaOH/KOH) to deprotonate the alpha-methyl group of the acetophenone, generating an enolate.[1] This enolate attacks the carbonyl carbon of a substituted benzaldehyde. Subsequent dehydration yields the


-unsaturated ketone.[1]

Why this substrate? The 4-bromo group remains intact during this mild basic process, leaving a handle for late-stage diversification (e.g., adding a third ring via Suzuki coupling after chalcone formation).[1]

Validated Protocol: Claisen-Schmidt Condensation

Objective: Synthesis of (E)-1-(4-bromo-3-methoxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one.

Reagents:

  • This compound (1.0 equiv)[1]

  • Substituted Benzaldehyde (1.0 equiv)[1][8]

  • Ethanol (95% or absolute)[1]

  • Sodium Hydroxide (NaOH) (40% aq.[1] solution)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of this compound and 5.0 mmol of the target benzaldehyde in 15 mL of Ethanol.

  • Catalysis: Add 2.0 mL of 40% NaOH solution dropwise while stirring at room temperature.

    • Note: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.[1]

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water containing 2 mL of 1M HCl (to neutralize base).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).[1]

  • Purification: Recrystallize from hot Ethanol or purify via silica gel column chromatography if necessary.

Application II: Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is an excellent electrophile for Palladium-catalyzed cross-coupling. This is the primary route for synthesizing biaryl precursors used in kinase inhibitor discovery.

Experimental Considerations
  • Steric Hindrance: The ortho-methoxy group (position 3) creates mild steric pressure near the bromide (position 4).[1] While this does not prevent coupling, it may require slightly more active catalysts (e.g., SPhos or XPhos) or elevated temperatures compared to unhindered bromides.[1]

  • Electronic Effect: The methoxy group is electron-donating, which increases the electron density on the ring. This makes the oxidative addition of Pd(0) slightly slower than in electron-deficient rings (e.g., 4-bromoacetophenone).[1]

Validated Protocol: Biaryl Synthesis

Objective: Coupling with Phenylboronic Acid.

Reagents:

  • Substrate: this compound (1.0 mmol)

  • Boronic Acid: Phenylboronic acid (1.2 mmol)[1][9]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)[1]
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Workflow:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    under a positive stream of Argon.
  • Heating: Heat the sealed vial to 90°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Synthesis of this compound

If the compound is not commercially available, it can be synthesized via the Sandmeyer reaction from 4-bromo-3-methoxyaniline or via Friedel-Crafts acylation (though regioselectivity can be challenging). The Sandmeyer route is preferred for regiochemical certainty.

SynthesisRoute Start 4-Bromo-3-methoxyaniline Diazo Diazonium Salt (Intermediate) Start->Diazo NaNO2, HCl, 0°C Oxime Acetaldoxime Complex Diazo->Oxime Acetaldoxime, CuSO4, NaOAc Product This compound Oxime->Product Hydrolysis (HCl, Reflux)

Figure 2: Synthesis of the title compound from aniline precursors via Sandmeyer chemistry [2].

References

  • Anticancer Chalcones: Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones. National Institutes of Health (NIH) / PMC.[1]

  • Synthesis Protocol: General procedure for the synthesis of this compound. ChemicalBook / Vertex AI Search.

  • Suzuki Coupling Methodology: Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water. Arkivoc.

  • Crystallographic Data: 2-Bromo-1-(4-methoxyphenyl)ethanone (Structural Analog Comparison). PMC.[10]

Sources

Methodological & Application

Strategic Synthesis of Novel Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are pivotal precursors in the biosynthesis of flavonoids and represent a privileged structure in medicinal chemistry.[1][2][3] Their broad spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—makes them highly attractive targets for drug discovery and development.[4][5][6][7][8] This application note provides a comprehensive, in-depth guide to the synthesis of novel chalcone derivatives starting from 1-(4-Bromo-3-methoxyphenyl)ethanone. We will explore the mechanistic underpinnings of the Claisen-Schmidt condensation, present detailed and validated laboratory protocols, and discuss essential characterization techniques and troubleshooting strategies. This guide is designed to equip researchers and drug development professionals with the technical expertise and practical insights required to efficiently synthesize and validate these high-value compounds.

Introduction: The Significance of the Chalcone Scaffold

Chalcones are naturally occurring open-chain flavonoids that serve as critical intermediates for a vast array of bioactive molecules.[2][5] Their chemical structure, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is responsible for their diverse biological activities.[1][6] The reactivity of this keto-ethylenic group allows for further chemical modifications, making chalcones versatile building blocks for synthesizing heterocyclic compounds like pyrazolines and isoxazoles.[1][6]

The most reliable and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation.[5][9][10][11] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that ideally lacks α-hydrogens, leading to a single, stable chalcone product.[10][12] This application note focuses specifically on leveraging this compound as the ketone component, a substrate that introduces bromine and methoxy functionalities, which are known to modulate pharmacological activity.

The Claisen-Schmidt Condensation: Mechanism and Rationale

A deep understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The Claisen-Schmidt condensation is a classic example of a crossed aldol condensation.[12][13]

The Reaction Mechanism

The reaction proceeds through a well-established, base-catalyzed pathway:

  • Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the ketone (this compound) to form a resonance-stabilized enolate ion. This is the rate-determining step.[10]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Adduct Formation: This attack results in the formation of a tetrahedral intermediate, which is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, also known as the aldol adduct.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule). This step is highly favorable as it results in the formation of a highly stable, conjugated system that extends across the entire chalcone molecule.[12][14] This final product often precipitates from the reaction mixture, driving the equilibrium forward.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of the Claisen-Schmidt Condensation cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Ketone This compound Enolate Enolate Formation (Resonance Stabilized) Ketone->Enolate + Base Aldehyde Aromatic Aldehyde Attack Nucleophilic Attack Aldehyde->Attack Base Base (e.g., NaOH) Base->Enolate Enolate->Attack + Aldehyde Adduct β-Hydroxy Ketone (Aldol Adduct) Attack->Adduct Dehydration Dehydration (-H₂O) Adduct->Dehydration Chalcone Chalcone (α,β-Unsaturated Ketone) Dehydration->Chalcone

Caption: Figure 1: Mechanism of the Claisen-Schmidt Condensation.

Rationale for Experimental Choices

Every component and condition in the protocol is selected for a specific chemical reason:

  • Choice of Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are essential to generate a sufficient concentration of the ketone enolate.[15] The concentration of the base is a critical parameter; typically, 10-60% aqueous solutions are used, though catalytic amounts (e.g., 20 mol%) can also be highly effective and minimize side reactions.[1]

  • Choice of Aldehyde: The classic Claisen-Schmidt reaction utilizes an aromatic aldehyde with no α-hydrogens (e.g., benzaldehyde).[12][16] This is a crucial choice to prevent the aldehyde from undergoing self-condensation, which would lead to a complex and difficult-to-separate mixture of products.[16]

  • Solvent System: Ethanol (rectified spirit) or isopropyl alcohol are common solvents as they effectively dissolve the reactants and the base catalyst.[9][15] For green chemistry applications, solvent-free methods using grinding techniques have proven highly efficient.[6][17][18]

  • Temperature Control: The reaction is typically maintained at room temperature (20-25°C) or in an ice bath.[15] This control is vital to moderate the reaction rate and prevent side reactions. At higher temperatures, aldehydes can undergo the Cannizzaro reaction (disproportionation), and the risk of polymerization or tar formation increases, reducing the overall yield.[1][16]

Experimental Protocol & Workflow

This section provides a detailed, step-by-step protocol for the synthesis of (E)-1-(4-Bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-one.

Experimental_Workflow Figure 2: Experimental Workflow for Chalcone Synthesis A 1. Reactant Preparation Dissolve ketone and aldehyde in ethanol. B 2. Catalyst Addition Add NaOH solution dropwise with stirring at 20-25°C. A->B C 3. Reaction Stir for 4-5 hours. Monitor via TLC. B->C D 4. Isolation Neutralize with dilute HCl to precipitate product. C->D E 5. Filtration Collect crude product by vacuum filtration and wash with water. D->E F 6. Purification Recrystallize from hot ethanol. E->F G 7. Characterization Analyze by IR, NMR, and MS. F->G

Caption: Figure 2: Experimental Workflow for Chalcone Synthesis.

Materials and Reagents
Reagent/MaterialFormulaM.W.Quantity (Example)Notes
This compoundC₉H₉BrO₂229.072.29 g (10 mmol)Starting Ketone
BenzaldehydeC₇H₆O106.121.06 g (1.05 mL, 10 mmol)Starting Aldehyde
Sodium Hydroxide (NaOH)NaOH40.001.0 gCatalyst
Ethanol (95%)C₂H₅OH46.07~50 mLSolvent
Hydrochloric Acid (HCl)HCl36.46~5 mL (2M solution)For neutralization
Distilled WaterH₂O18.02As neededFor washing/prep
Round-bottom flask (100 mL)--1Reaction vessel
Magnetic stirrer and stir bar--1For mixing
TLC plates (Silica gel)--As neededFor monitoring
Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and benzaldehyde (10 mmol) in 25 mL of 95% ethanol. Stir the mixture using a magnetic stirrer until all solids are dissolved.

  • Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 10 mL of distilled water. Cool the solution to room temperature. Add this NaOH solution dropwise to the stirred ethanolic solution of reactants over a period of 15-20 minutes. Maintain the reaction temperature between 20-25°C, using a water bath if necessary.[15]

  • Reaction and Monitoring: After the addition is complete, continue to stir the reaction mixture vigorously at room temperature for 4-5 hours. The solution will likely become turbid and a precipitate may form.[15] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) solvent system. The product spot should be clearly visible (often UV-active) and distinct from the starting material spots.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing ~100 mL of cold water. Neutralize the mixture by slowly adding 2M HCl with stirring until the pH is approximately 7. A solid precipitate of the crude chalcone will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold distilled water to remove any inorganic salts and residual base. Allow the solid to air-dry.

  • Purification: The crude product can be purified by recrystallization. Transfer the solid to a flask and add a minimum amount of hot 95% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[17]

Product Characterization

Confirming the identity and purity of the synthesized chalcone is a critical final step.[19]

TechniqueExpected Result for (E)-1-(4-Bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-one
Appearance Pale yellow to white crystalline solid
IR (KBr, cm⁻¹) ~1655 (C=O, conjugated ketone), ~1595 (C=C, alkene), ~1250 (C-O, ether), ~3050 (Ar-H)[6][20][21]
¹H NMR (CDCl₃, δ ppm) 7.2-8.0 (m, Ar-H), ~7.8 (d, 1H, J ≈ 15.5 Hz, Hβ), ~7.5 (d, 1H, J ≈ 15.5 Hz, Hα), ~3.9 (s, 3H, -OCH₃). The large coupling constant (J) for the vinylic protons confirms the trans configuration.[19][20]
¹³C NMR (CDCl₃, δ ppm) ~190 (C=O), ~145 (Cβ), ~122 (Cα), 110-160 (Ar-C), ~56 (-OCH₃).[19][20]
Mass Spec (ESI-MS) Molecular ion peak [M+H]⁺ at m/z 319/321, corresponding to the isotopic pattern of bromine.[19]

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (old NaOH).2. Aldehyde has oxidized to benzoic acid.3. Insufficient reaction time.1. Use a fresh solution of NaOH.2. Use freshly distilled or a new bottle of aldehyde.3. Extend reaction time and monitor with TLC.
Dark/Tarry Mixture 1. Reaction temperature too high.2. Base concentration too high or added too quickly.1. Conduct the reaction in an ice bath to maintain a lower temperature.2. Reduce the concentration of the base or add it more slowly to avoid localized heating.[16]
Multiple Products (from TLC) 1. Self-condensation of the ketone.2. Michael addition of enolate onto the chalcone product.1. Ensure slow, controlled addition of the base.2. Use a stoichiometric amount of aldehyde or a slight excess of the ketone. Lowering the reaction temperature can also suppress the Michael addition.[16]
Difficulty in Crystallization 1. Product is too soluble in the chosen solvent.2. Presence of oily impurities.1. Try a different solvent system for recrystallization (e.g., ethanol/water mixture).2. If recrystallization fails, purify via column chromatography on silica gel.[15]

Conclusion

The Claisen-Schmidt condensation is a robust and highly efficient method for the synthesis of chalcones from readily available starting materials. By using this compound, medicinal chemists can readily access novel chalcone derivatives bearing functional groups that are valuable for tuning biological activity. The detailed protocol and mechanistic insights provided in this application note offer a reliable foundation for researchers in drug development to produce these promising scaffolds for further investigation and lead optimization.

References

  • ResearchGate. (n.d.). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Springer. (n.d.). Chalcones A Review on Multiple pharmacological activities. Retrieved from [Link]

  • YouTube. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, January 27). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Retrieved from [Link]

  • NIH. (2022, October 19). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]

  • NIH. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Innoscience Research. (2024, August 3). Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

  • University of the West Indies. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2019, July 23). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. Retrieved from [Link]

  • American Chemical Society. (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Various types of catalysts used in Claisen-Schmidt condensation reactions. Retrieved from [Link]

  • Wisdomlib. (2025, March 3). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Retrieved from [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Profile

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 51788-80-8). This substrate is a critical building block in the synthesis of biaryl scaffolds found in kinase inhibitors, anti-inflammatory agents, and liquid crystalline materials.[1]

Substrate Analysis

The reactivity of this compound is defined by a "push-pull" electronic environment that distinguishes it from simple aryl halides.

  • Electronic Activation (Para-Acetyl): The acetyl group at the C1 position acts as a strong electron-withdrawing group (EWG). Through resonance, it decreases electron density at the C4-Br bond, significantly facilitating the Oxidative Addition step, which is typically rate-limiting for aryl chlorides but rapid for activated aryl bromides.

  • Steric/Electronic Modulation (Ortho-Methoxy): The methoxy group at C3 provides electron density via induction/resonance (EDG) but, more critically, introduces steric bulk ortho to the reaction site. While the electronic activation from the ketone dominates, the ortho-methoxy group necessitates the use of ligands with specific bite angles or steric profiles to prevent catalyst resting states.

PropertySpecification
Chemical Name This compound
CAS Number 51788-80-8
Molecular Weight 229.07 g/mol
Key Functionality Aryl Bromide (Electrophile), Ketone (Base-sensitive), Methoxy (Ortho-substituent)
Storage Inert atmosphere, 2-8°C (Hygroscopic)

Mechanistic Logic & Catalyst Selection

To achieve high yields (>90%), the catalytic system must balance the rapid oxidative addition (facilitated by the ketone) with the potentially sluggish transmetallation caused by the ortho-methoxy steric hindrance.

Recommended Catalyst Systems
  • Pd(dppf)Cl₂·CH₂Cl₂: The large bite angle of the dppf ligand facilitates the reductive elimination step, which is crucial when forming sterically congested biaryls. This is the Workhorse Catalyst for this substrate.

  • Pd(PPh₃)₄: Suitable for coupling with simple, unhindered boronic acids. However, it is air-sensitive and requires strict inert conditions.

  • Pd(OAc)₂ + SPhos/XPhos: For challenging couplings (e.g., with ortho-substituted boronic acids), Buchwald-type dialkylbiaryl phosphine ligands are required to boost turnover frequency (TOF).

Mechanistic Pathway (Visualization)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Accelerated by Acetyl EWG) Pd0->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 TransMet Transmetallation (Steric Sensitivity via OMe) Complex1->TransMet + Activated Boronate BaseStep Base Activation (Boronate Formation) BaseStep->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the specific electronic influence of the acetyl and methoxy groups on the reaction steps.

Experimental Protocols

Protocol A: The "Standard" High-Yield Method

Best for: Routine synthesis, unhindered boronic acids, scale-up.

Reagents:

  • Substrate: 1.0 equiv (e.g., 229 mg, 1 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

  • Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst: Quickly remove the septum to add Pd(dppf)Cl₂ (solid) under a positive stream of inert gas, or add as a stock solution. Reseal immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over MgSO₄.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ketone product is typically UV-active and easily visualized.

Protocol B: "Green" Aqueous/Micellar Method

Best for: Sustainability, room temperature reactions, highly reactive boronic acids.

Reagents:

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(OAc)₂/TPPTS (water-soluble).

  • Surfactant: TPGS-750-M (2 wt % in water).

  • Base: Et₃N (3.0 equiv).

Step-by-Step:

  • Prepare a 2 wt % solution of TPGS-750-M in degassed water.

  • Add substrate (1.0 equiv) and boronic acid (1.2 equiv) to the surfactant solution. Stir to form micelles.

  • Add base and catalyst.[4]

  • Stir vigorously at Room Temperature to 45°C .

  • Extract product using a minimal amount of green solvent (e.g., EtOAc or MTBE) without aqueous workup (in-flask extraction).

Troubleshooting & Optimization Guide

The specific functional groups on CAS 51788-80-8 can lead to unique side reactions.

ObservationRoot CauseCorrective Action
Protodebromination (Ar-Br

Ar-H)
The electron-deficient ring is susceptible to reduction if hydride sources are present (e.g., from alcohols or excessive heating).Switch solvent from EtOH/Isopropanol to Dioxane, Toluene, or DMF. Lower reaction temperature.
Homocoupling (Ar-Ar)Presence of Oxygen or excessive boronic acid.rigorously degas solvents (sparge with Ar for 15 min). Add boronic acid slowly.
Low Conversion Steric clash between the ortho-OMe and the boronic acid.Switch to Pd-XPhos or Pd-SPhos G3/G4 precatalysts. Increase temperature to 100°C. Switch base to K₃PO₄.
Aldol Condensation The acetyl group (methyl ketone) is acidic enough to enolize under strong base/high temp.Avoid strong hydroxide bases (NaOH, KOH). Use weaker bases like K₂CO₃, K₃PO₄, or KF.
Workflow Diagram: Purification Logic

Workup Start Crude Reaction Mixture Filter Filter through Celite (Remove Pd black) Start->Filter Extract Phase Separation (EtOAc / Water) Filter->Extract Dry Dry Organic Layer (MgSO4 / Na2SO4) Extract->Dry TLC TLC Analysis Dry->TLC Decision Impurities Present? TLC->Decision Col Flash Chromatography (SiO2, Hex/EtOAc) Decision->Col Complex Mixture Recryst Recrystallization (EtOH or Hexanes) Decision->Recryst Minor Impurities Final Pure Biaryl Ketone Col->Final Recryst->Final

Figure 2: Decision tree for the purification of the crude biaryl ketone product.

References

  • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473.

  • Lipshutz, B. H., et al. (2008).[7] TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Journal of Organic Chemistry, 76(11), 4379–4391.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocol.[1][4][6][8][9][10]

Sources

Application Note: Strategic Pd-Catalyzed Functionalization of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 51788-87-3). This scaffold is a critical intermediate in the synthesis of VEGFR inhibitors (e.g., Vandetanib analogs) and biaryl pharmacophores.

The presence of an electron-withdrawing acetyl group at the para-position activates the C-Br bond, while the ortho-methoxy group introduces significant steric hindrance and potential hemi-labile coordination. Successful functionalization requires a catalyst system capable of overcoming this steric barrier while preventing side reactions typical of electron-deficient aryl halides, such as protodebromination.

Substrate Analysis & Mechanistic Strategy

The "Push-Pull" Electronic Conflict

The substrate presents a unique electronic and steric environment for the Palladium catalyst:

  • Activation (The Pull): The acetyl group (

    
    ) at the para-position is a strong electron-withdrawing group (EWG). This lowers the electron density in the 
    
    
    
    orbital, significantly facilitating the Oxidative Addition step compared to neutral aryl bromides.
  • Steric Gate (The Push): The ortho-methoxy group (

    
    ) creates a physical barrier. While methoxy is electronically activating (resonance donor), its proximity to the bromine atom hinders the approach of bulky Pd-ligand complexes.
    
Ligand Selection Strategy

To navigate this environment, standard triphenylphosphine (


) ligands are often insufficient due to slow reductive elimination rates with hindered substrates.
  • Recommendation: Use Dialkylbiaryl phosphines (Buchwald Ligands).

    • SPhos / XPhos: Excellent for Suzuki coupling. The bulky biaryl backbone forces the Pd(0) center into a mono-ligated species (

      
      ), which is the active catalytic species necessary for crowded oxidative additions.
      
    • BrettPhos / RuPhos: Ideal for Buchwald-Hartwig amination to prevent

      
      -hydride elimination and ensure coupling over enolate formation.
      

Visualizing the Catalytic Challenge

The following diagram illustrates the catalytic cycle, highlighting the specific steric interference caused by the ortho-methoxy group during the oxidative addition and transmetallation steps.

G cluster_steric Critical Control Point Substrate This compound (Substrate) OxAdd Oxidative Addition (Rate-Limiting due to Sterics) Substrate->OxAdd Approach hindered by o-OMe Pd0 Pd(0)-Ligand (Active Species) Pd0->OxAdd ComplexII Pd(II)-Ar-Br Complex (Stabilized by EWG) OxAdd->ComplexII TransMet Transmetallation (Boronic Acid/Base) ComplexII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-methoxy substituent.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (e.g., 4'-substituted-3-methoxy-4-acetylbiphenyls).

Reagents & Materials
ComponentReagentEquiv.[1]Role
Substrate This compound1.0Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.2 - 1.5Nucleophile
Catalyst Pd(OAc)₂ + SPhos 0.02 / 0.04Catalyst / Ligand
Alternative Cat. Pd(dppf)Cl₂ · DCM0.03Robust alternative
Base K₃PO₄ (Tribasic, anhydrous)2.0 - 3.0Activator
Solvent 1,4-Dioxane / Water (4:1)0.2 MSolvent System
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition:

    • Option A (High Efficiency): Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) as solids, then purge again.

    • Option B (Standard): Add Pd(dppf)Cl₂ (3 mol%).

  • Solvation: Add degassed 1,4-Dioxane and Water (ratio 4:1) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Note: The acetyl group makes the product more polar than the starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography.

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine tails (e.g., morpholine, piperazine) common in kinase inhibitor synthesis.

Critical Considerations
  • Base Sensitivity: The acetyl group (

    
    ) contains acidic 
    
    
    
    -protons (
    
    
    ). Strong bases like NaOtBu can cause enolization, leading to aldol condensation side products.
  • Solution: Use Cs₂CO₃ (weaker base) or K₃PO₄ to maintain chemoselectivity for the C-N bond formation.

Reagents & Materials
ComponentReagentEquiv.Role
Substrate This compound1.0Electrophile
Amine Secondary Amine (e.g., Morpholine)1.2Nucleophile
Pre-Catalyst BrettPhos Pd G4 0.024th Gen Precatalyst
Base Cs₂CO₃ 2.0Mild Base
Solvent t-Amyl Alcohol or Toluene0.2 MSolvent
Step-by-Step Methodology
  • Setup: Charge a dried Schlenk tube or microwave vial with the substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G4 (2 mol%).

  • Inertion: Evacuate and backfill with Argon (x3).

  • Liquid Addition: Add the amine (1.2 equiv) and anhydrous Toluene (or t-Amyl Alcohol for higher boiling point).

  • Reaction:

    • Thermal: Heat to 100°C for 12–18 hours.

    • Microwave: 110°C for 1 hour.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography. (Note: Aminated products often streak; add 1% Triethylamine to the eluent).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch ligand to SPhos or XPhos . Increase temperature to 100°C.
Protodebromination (Ar-Br

Ar-H)

-hydride elimination or solvent H-abstraction.
Use anhydrous solvents. Avoid alcohols in the Suzuki coupling (switch to Toluene/H₂O).
Homocoupling (Ar-Ar)Oxidation of Boronic acid.Ensure rigorous degassing (Argon sparge). Reduce catalyst loading.
Aldol Condensation Base-mediated enolization of acetyl group.Switch base from NaOtBu or KOH to K₃PO₄ or Cs₂CO₃ .

Workflow Visualization

Workflow Start Start: This compound Decision Select Pathway Start->Decision Suzuki Suzuki Coupling (Biaryl Synthesis) Decision->Suzuki Ar-B(OH)2 Buchwald Buchwald Amination (C-N Bond) Decision->Buchwald HNR2 Suz_Cond Pd(OAc)2 / SPhos K3PO4, Dioxane/H2O 80°C Suzuki->Suz_Cond Buch_Cond BrettPhos Pd G4 Cs2CO3, Toluene 100°C Buchwald->Buch_Cond Suz_Work Aq. Workup (Remove Boron Salts) Suz_Cond->Suz_Work End Purification (Column Chromatography) Suz_Work->End Buch_Work Celite Filtration (Remove Pd/Salts) Buch_Cond->Buch_Work Buch_Work->End

Figure 2: Decision matrix and workflow for functionalizing the ketone scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • BenchChem. (2025).[2] Application Notes: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[2] BenchChem Protocols. Link (Cited as analogous protocol source).

  • ChemicalBook. (n.d.).[3] this compound Product & Synthesis Data. Link

Sources

Application Note & Protocol: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation Using 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1][2] This reaction involves the base-catalyzed condensation between an aromatic ketone possessing α-hydrogens and an aromatic aldehyde that lacks them.[1] Chalcones are of significant interest to the scientific community, particularly in drug discovery and materials science. They serve as key precursors for the synthesis of flavonoids and various heterocyclic compounds and possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of a specific chalcone derivative starting from 1-(4-Bromo-3-methoxyphenyl)ethanone. We will detail the underlying reaction mechanism, provide a validated step-by-step experimental protocol, discuss characterization techniques, and present expected outcomes. The aim is to equip scientists with the necessary expertise to reliably synthesize and validate these valuable compounds for further investigation.

The Scientific Principle: Reaction Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism, followed by a spontaneous dehydration step. The causality behind the reaction sequence is as follows:

  • Enolate Formation: The reaction is initiated by a base (e.g., hydroxide ion, OH⁻) abstracting an acidic α-hydrogen from the ketone, this compound. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile. The presence of the electron-withdrawing carbonyl group makes these α-protons significantly more acidic (pKa ≈ 19-20) than typical alkyl protons.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (in this protocol, 4-anisaldehyde). This step results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, also known as an aldol addition product.

  • Dehydration: Under the basic reaction conditions, the aldol product readily undergoes dehydration. A hydroxide ion removes a proton from the α-carbon, leading to the elimination of a water molecule and the formation of a highly stable α,β-unsaturated carbonyl system. This final step is thermodynamically driven by the formation of an extended conjugated π-system involving the two aromatic rings and the enone moiety.

The overall mechanism is depicted below.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation Ketone This compound Enolate Resonance-Stabilized Enolate Ketone->Enolate + OH⁻ - H₂O Base1 OH⁻ (Base) Intermediate Alkoxide Intermediate Enolate->Intermediate + Aldehyde (Nucleophilic Attack) Aldehyde Aromatic Aldehyde (e.g., 4-Anisaldehyde) Aldol β-Hydroxy Ketone (Aldol Adduct) Intermediate->Aldol + H₂O - OH⁻ Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone + OH⁻ (Dehydration) Base2 OH⁻ (Base) H2O H₂O

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-(4-bromo-3-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials and Reagents
Reagent/MaterialSupplierPurityQuantityCAS No.
This compoundSigma-Aldrich≥98%2.29 g (10 mmol)50690-01-2
4-Anisaldehyde (4-methoxybenzaldehyde)Sigma-Aldrich≥98%1.36 g (10 mmol)123-11-5
Sodium Hydroxide (NaOH)Fisher Scientific≥97%1.0 g (25 mmol)1310-73-2
Rectified Spirit (95% Ethanol)VWRACS Grade40 mL64-17-5
Hydrochloric Acid (HCl), 0.1 NVWRStandardizedAs needed7647-01-0
Deionized WaterIn-house-200 mL7732-18-5
Magnetic Stirrer with Hotplate--1-
250 mL Round-Bottom Flask--1-
Magnetic Stir Bar--1-
Büchner Funnel and Flask--1 set-
Whatman No. 1 Filter Paper--As needed-
TLC Plates (Silica Gel 60 F254)Merck-As needed-
Step-by-Step Procedure

The experimental workflow is outlined below.

Sources

Protocol: Synthesis of Functionalized Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the experimental procedure for synthesizing chalcones (1,3-diaryl-2-propen-1-ones) utilizing 1-(4-Bromo-3-methoxyphenyl)ethanone as the nucleophilic scaffold.

Chalcones are critical pharmacophores in medicinal chemistry, exhibiting anti-inflammatory, anticancer, and antibacterial properties.[1] The selection of This compound is strategically significant:

  • The Methoxy Group (-OMe): Increases electron density on the ring and improves solubility in organic solvents compared to the bare bromo-acetophenone.

  • The Bromine Handle (-Br): Provides a site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing this protocol to serve as the first step in synthesizing complex flavonoid libraries.

This protocol utilizes the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration.[2]

Scientific Background & Mechanism[1][3][4]

The reaction proceeds via the generation of an enolate ion from the acetophenone derivative. The base (NaOH) deprotonates the


-carbon of the ketone. This enolate attacks the carbonyl carbon of the electrophile (substituted benzaldehyde). The resulting 

-hydroxy ketone intermediate undergoes E1cB elimination (dehydration) to form the thermodynamically stable

-unsaturated ketone (chalcone).
Reaction Pathway

The following diagram illustrates the mechanistic flow and key intermediates.

ClaisenSchmidt Start This compound Enolate Enolate Intermediate Start->Enolate Deprotonation (-H2O) Base Base (OH-) Base->Enolate Adduct β-Hydroxy Ketone Enolate->Adduct Nucleophilic Attack Aldehyde Substituted Benzaldehyde Aldehyde->Adduct Product Final Chalcone (α,β-unsaturated) Adduct->Product Dehydration (-H2O) (E1cB Mechanism)

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for chalcone synthesis.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RoleNotes
This compound ~229.071.0NucleophileStarting Scaffold
Substituted Benzaldehyde Variable1.0 - 1.1ElectrophileFreshly distilled if liquid
Sodium Hydroxide (NaOH) 40.002.0 - 5.0Catalyst40% aq. solution or pellets
Ethanol (95% or Absolute) 46.07SolventMediumMethanol is an alternative
Hydrochloric Acid (10%) 36.46N/AQuencherFor neutralization
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer with temperature control[3]

  • Ice-water bath[4][5]

  • Addition funnel (pressure-equalizing recommended)

  • Büchner funnel and vacuum filtration setup[4]

  • Rotary evaporator (optional, for solvent recovery)

Experimental Procedure

Phase 1: Solubilization & Enolization

Rationale: The acetophenone derivative must be fully dissolved to ensure homogeneous enolate formation. The bromine and methoxy substituents increase lipophilicity, so slight warming may be required compared to unsubstituted acetophenone.

  • Weigh 1.0 equivalent (e.g., 5 mmol, ~1.15 g) of this compound into a 50 mL round-bottom flask.

  • Add 15 mL of Ethanol (95%) .

  • Stir at room temperature.

    • Scientist Note: If the solid does not dissolve completely, warm gently to 30-35°C. Do not overheat, as this can degrade sensitive aldehydes added later.

  • Add 1.0 - 1.1 equivalents of the chosen substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) to the flask. Stir until a clear solution is obtained.

Phase 2: Catalytic Addition

Rationale: The addition of base is exothermic. Adding it dropwise prevents localized overheating which can lead to Cannizzaro side-reactions (disproportionation of the aldehyde) or polymerization.

  • Prepare a solution of NaOH (40% w/v) . Alternatively, dissolve pellets in a minimum amount of water.

  • Place the reaction flask in an ice-water bath to cool to ~0-5°C.

  • Add the NaOH solution (approx. 2-3 mL for a 5 mmol scale) dropwise over 5-10 minutes with vigorous stirring.

  • Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) .

Phase 3: Monitoring & Completion

Rationale: Reaction times vary based on the electronics of the aldehyde. Electron-withdrawing groups (e.g., -NO2) accelerate the reaction; electron-donating groups (e.g., -OMe) slow it down.

  • Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate, typically 8:2 or 7:3).

    • Target: Disappearance of the acetophenone spot.

    • Timeframe: Typically 3 to 12 hours.

  • Visual Cue: A heavy precipitate often forms as the chalcone product crashes out of the ethanolic solution.

Phase 4: Work-up & Purification

Rationale: Neutralization is critical. Highly basic residues can cause product degradation or complicate downstream coupling reactions.

  • Pour the reaction mixture into 50 mL of crushed ice/water containing a small amount of dilute HCl (to neutralize excess base, pH ~7).

  • Stir mechanically for 15-20 minutes to ensure the precipitate is granular and not sticky.

  • Filtration: Collect the solid via vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the filter cake with:

    • Cold water (3 x 20 mL) to remove salts.

    • Cold ethanol (1 x 5 mL) to remove unreacted aldehyde/ketone (sacrificing a small amount of yield for purity).

  • Recrystallization: Recrystallize the crude solid from hot Ethanol (95%) .

    • Scientist Note: If the product "oils out" (common with methoxy derivatives), add a drop of water to the hot turbid solution until cloudiness persists, then cool very slowly.

Workflow Visualization

Workflow Prep Dissolve Acetophenone & Aldehyde in Ethanol Cool Cool to 0-5°C Prep->Cool BaseAdd Add NaOH Dropwise Cool->BaseAdd React Stir at RT (3-12h) Monitor via TLC BaseAdd->React Quench Pour into Ice/Water + dil. HCl React->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallize (EtOH) Filter->Purify

Figure 2: Step-by-step experimental workflow.[5]

Quality Control & Characterization

To validate the synthesis, the following spectral features must be confirmed.

TechniqueKey SignalInterpretation

H NMR

7.4 - 8.0 ppm (2H, doublets)
The vinylic protons (

) typically appear as two doublets with a large coupling constant (

Hz), confirming the trans (

) geometry.
IR Spectroscopy 1650 - 1660 cm

Strong stretching vibration of the

-unsaturated carbonyl (C=O).
IR Spectroscopy 1600 - 1625 cm

C=C stretching of the alkene.
Melting Point Sharp range (< 2°C)Broad range indicates impurities or solvent inclusion.

Troubleshooting Guide:

  • No Precipitate: If the product does not precipitate upon pouring into ice water, the product may be an oil or highly soluble. Extract with Ethyl Acetate, dry over MgSO

    
    , and evaporate.
    
  • Oiling Out: Common with methoxy-chalcones. Scratch the glass vessel with a rod or seed with a crystal from a previous batch to induce crystallization.

References

  • Mechanism & General Protocol: Claisen, L.; Claperède, A. (1881). "Ueber die Condensation von Ketonen mit Aldehyden." Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468.

  • Green Synthesis Variations: Susanti, E., & Mulyani, S. (2022).[6] "Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones." Rasayan Journal of Chemistry, 15(4), 2459-2465.[6]

  • Brominated Chalcone Specifics: BenchChem Technical Support. (2025).[7][8] "Synthesis of 4'-Bromochalcone Derivatives." BenchChem Application Notes.

  • Purification Techniques: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Reference Text).
  • Aldol Condensation Overview: Master Organic Chemistry. (2020). "The Claisen Condensation."[1][3][9][10]

Sources

Use of 1-(4-Bromo-3-methoxyphenyl)ethanone as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note: 1-(4-Bromo-3-methoxyphenyl)ethanone in Medicinal Chemistry

Executive Summary

This compound (CAS: 35292-00-5) is a high-value pharmacophore building block characterized by its trisubstituted benzene core. Its utility in medicinal chemistry stems from its orthogonal reactivity profile :

  • C4-Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to construct biaryl systems.

  • C1-Acetyl: A versatile electrophile for condensation reactions (Claisen-Schmidt) or heterocycle formation (thiazoles, pyrazoles).

  • C3-Methoxy: An electronic modulator that provides solubility and can be demethylated to a phenol for hydrogen-bond donor/acceptor optimization.

This guide details the protocols for utilizing this scaffold in the synthesis of Rho-kinase (ROCK) inhibitors , biaryl pharmacophores , and chalcone-based antineoplastics .

Chemical Profile & Reactivity

PropertySpecificationMedicinal Chemistry Significance
IUPAC Name This compoundCore scaffold for Type II Kinase Inhibitors
Molecular Weight 229.07 g/mol Low MW allows for fragment-based drug design (FBDD)
ClogP ~2.6Optimal lipophilicity for membrane permeability
H-Bond Acceptors 2 (Ketone, Methoxy)Critical for active site binding (e.g., hinge region)
Key Reactivity Electrophilic Aromatic Substitution (limited), Nucleophilic Addition (Ketone), Oxidative Addition (C-Br)Enables rapid library generation via divergent synthesis

Strategic Synthesis Workflows

The following decision tree illustrates the divergent pathways available from this single building block.

G Start 1-(4-Bromo-3-methoxyphenyl) ethanone Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Claisen Claisen-Schmidt Condensation Start->Claisen R-CHO NaOH/EtOH AlphaBr Alpha-Bromination Start->AlphaBr Br2 or NBS Biaryl Biaryl Scaffold (Kinase Hinge Binders) Suzuki->Biaryl Chalcone Chalcone/Enone (Michael Acceptors) Claisen->Chalcone Pyrazoline Pyrazoline/Pyridine Derivatives Chalcone->Pyrazoline NH2NH2 Thiazole Aminothiazole (Hantzsch Synthesis) AlphaBr->Thiazole Thiourea

Figure 1: Divergent synthesis pathways transforming the acetophenone core into three distinct pharmacophore classes.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 4'-substituted-3-methoxyacetophenones.

This reaction is the primary method for extending the carbon skeleton at the C4 position, often used to attach solubilizing groups or additional aromatic rings found in kinase inhibitors.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the Pd(0) catalytic cycle.

  • Assembly: Add the acetophenone (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) last to minimize air exposure. Seal the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Checkpoint: The starting bromide (Rt ~ retention time of parent) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography on silica gel. Elute with a gradient of 0-20% EtOAc in Hexanes.

Mechanism Note: The electron-donating methoxy group at the ortho position to the bromide may slightly retard oxidative addition due to sterics/electronics, but the electron-withdrawing acetyl group at para compensates, activating the C-Br bond.

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Target: Synthesis of (E)-1-(4-bromo-3-methoxyphenyl)-3-phenylprop-2-en-1-one.

This protocol generates "Chalcone" derivatives, which are potent Michael acceptors often investigated for anti-inflammatory and anticancer activity (e.g., inhibiting NF-κB).

Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Base: 10% NaOH (aq) or KOH in EtOH

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve the acetophenone (10 mmol) and the aldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add 10% NaOH solution (5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 6–12 hours.

    • Visual Cue: A heavy precipitate often forms (the chalcone product).

  • Isolation: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

  • Filtration: Filter the solid precipitate. Wash with cold water and cold ethanol.

  • Recrystallization: Recrystallize from hot Ethanol to yield yellow needles.

Self-Validating Check: The product should show a characteristic trans-alkene coupling constant (


) in 

H NMR.
Protocol C: Buchwald-Hartwig Amination (Amination)

Target: Installation of aniline/amine motifs.[2]

Used when the target molecule requires a nitrogen atom directly attached to the core ring, common in GPCR ligands.

Reagents:

  • This compound (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or XPhos (4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry the glassware under vacuum and backfill with Argon.

  • Mixing: Charge the flask with Pd₂(dba)₃, Ligand, and NaOtBu. Purge with Argon.

  • Addition: Add the acetophenone and amine dissolved in anhydrous Toluene via syringe.

  • Heating: Heat to 100°C for 12–18 hours.

  • Filtration: Filter through a pad of Celite to remove Palladium black.

  • Purification: Concentrate and purify via silica column (typically requires higher polarity, e.g., DCM/MeOH).

Case Study: Rho-Kinase (ROCK) Inhibitor Synthesis

Context: Rho-kinase inhibitors are critical for treating glaucoma and cardiovascular diseases. A key intermediate in the synthesis of isoquinoline-based ROCK inhibitors involves the functionalization of the 4-position of the acetophenone core.

Workflow Application:

  • Starting Material: this compound.[1][3]

  • Step 1 (Path A): Suzuki coupling with 4-pyridylboronic acid introduces the pyridine ring necessary for kinase hinge binding.

  • Step 2 (Path B - Modification): The acetyl group is brominated (using Br₂/HBr) to form the

    
    -bromo ketone.
    
  • Step 3 (Cyclization): Reaction with a thioamide or amidine yields a thiazole or imidazole ring, completing the pharmacophore.

Data Validation (Expected NMR Signals):

  • Starting Material: Acetyl-CH₃ singlet at

    
     ppm; Methoxy-CH₃ singlet at 
    
    
    
    ppm.
  • Product (Post-Suzuki): Disappearance of C4-Br signals; Appearance of new aromatic protons from the coupled ring.

References

  • MySkinRecipes. (n.d.). This compound Product Description. Retrieved January 30, 2026, from [Link]

  • Arianingrum, R., & Arty, I. S. (2018). Bromo Chalcone (1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on) Induces Apoptosis on HeLa Cancer Cells. AIP Conference Proceedings. Retrieved from [Link]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2009). Isoquinoline derivatives, process for preparing them and pharmaceutical compositions containing same (FR3017868A1).

Sources

Advanced Derivatization Protocols for 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Introduction: The Orthogonal Scaffold

In modern medicinal chemistry, 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 5000-65-7) represents a "privileged scaffold" due to its orthogonal reactivity profile. It offers three distinct sites for diversification, enabling the rapid generation of structure-activity relationship (SAR) libraries:

  • The Aryl Bromide (C-4): Activated by the para-acetyl group, this site is primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to extend the carbon skeleton.

  • The Acetyl Group (C-1): A versatile electrophile for condensation reactions (heterocycle formation) or asymmetric reduction (chiral alcohol generation).

  • The Methoxy Handle (C-3): While often used as a stable electronic modulator, it can be demethylated to a phenol for further alkylation or used to influence the regioselectivity of electrophilic substitutions.

This guide details three high-value derivatization workflows designed for drug discovery applications, prioritizing yield, purity, and reproducibility.

Chemical Profile & Reactivity Landscape

PropertySpecificationImplication for Derivatization
Molecular Weight 229.07 g/mol Ideal fragment size for "Rule of 5" compliance after coupling.
Electronic State para-Acetyl (EWG), ortho-Methoxy (EDG)The para-acetyl group activates the C-Br bond for oxidative addition, making this substrate highly reactive in Pd-coupling compared to unactivated aryl bromides.
Solubility Soluble in DCM, EtOAc, THF, DMSOCompatible with standard organic synthesis workflows.
Key Risk lachrymator (if

-brominated)

-Bromo derivatives generated in Module 2 are potent lachrymators; handle in a fume hood.

Module 1: The Biaryl Gateway (Suzuki-Miyaura Coupling)

Objective: Expansion of the core scaffold via C-C bond formation. Mechanism: The para-acetyl group facilitates the oxidative addition of Pd(0) into the C-Br bond. The ortho-methoxy group provides minimal steric hindrance, allowing for high yields even with bulky boronic acids.

Experimental Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically demanding partners)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

    • Why: Water is essential to dissolve the inorganic base and facilitate the transmetallation step.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave, 30 min).

    • Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear; the biaryl product is typically more polar or fluorescent.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂).

Visualization: Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (Ar-Br) PdII_Ar Ar-Pd(II)-Br Complex OxAdd->PdII_Ar TransMet Transmetallation (Base Activated) PdII_Ar->TransMet + Ar'-B(OH)2 / Base PdII_Biaryl Ar-Pd(II)-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Product

Figure 1: The catalytic cycle for Suzuki coupling. The electron-withdrawing acetyl group accelerates the Oxidative Addition step.

Module 2: Heterocycle Construction (Hantzsch Thiazole Synthesis)

Objective: Conversion of the acetyl group into a bioactive aminothiazole moiety. Mechanism: This is a two-step sequence. First,


-bromination activates the ketone. Second, condensation with thiourea forms the thiazole ring.
Experimental Protocol

Step 1:


-Bromination [1]
  • Reagents: Substrate (1.0 equiv), Copper(II) Bromide (CuBr₂, 2.0 equiv), Ethyl Acetate (EtOAc).

  • Procedure: Reflux the substrate with CuBr₂ in EtOAc for 2-4 hours.

    • Advantage:[2] CuBr₂ provides highly selective mono-bromination compared to elemental bromine (

      
      ), avoiding poly-brominated byproducts.
      
  • Workup: Filter off the white CuBr precipitate. Concentrate the filtrate to obtain the

    
    -bromo ketone (Caution: Lachrymator).
    

Step 2: Cyclization

  • Reagents:

    
    -Bromo intermediate (from Step 1), Thiourea (1.1 equiv), Ethanol (EtOH).
    
  • Procedure: Dissolve the

    
    -bromo ketone in EtOH. Add thiourea. Reflux for 1-2 hours. The product often precipitates as the HBr salt.
    
  • Isolation: Cool to room temperature. Filter the precipitate. Neutralize with saturated NaHCO₃ to obtain the free base 2-aminothiazole derivative.

Visualization: Reaction Pathway

Hantzsch SM Starting Material (Acetyl Group) Inter α-Bromo Ketone (Reactive Electrophile) SM->Inter CuBr2, EtOAc Reflux, 3h Prod 2-Aminothiazole Derivative Inter->Prod Thiourea, EtOH Reflux, 2h

Figure 2: Stepwise transformation from acetophenone to aminothiazole via Hantzsch synthesis.

Module 3: Enantioselective Reduction (CBS Reduction)

Objective: Creating a chiral alcohol pharmacophore. Mechanism: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to direct the hydride attack from borane, establishing a stereocenter at the benzylic position.

Experimental Protocol

Reagents:

  • Substrate (1.0 equiv)

  • (R)- or (S)-Me-CBS catalyst (10 mol% in Toluene)

  • Borane-Dimethylsulfide (BH₃·DMS, 0.6-1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Setup: Flame-dry a flask under Argon. Add the CBS catalyst solution.

  • Activation: Add BH₃·DMS to the catalyst at 0°C. Stir for 15 minutes.

  • Addition: Dissolve the substrate in anhydrous THF and add it slowly (over 1 hour) to the catalyst/borane mixture at -20°C to 0°C.

    • Critical Control: Slow addition ensures the reaction is controlled by the catalyst, maximizing enantiomeric excess (ee).

  • Quench: Carefully add Methanol (MeOH) to destroy excess borane (Caution: H₂ gas evolution).

  • Workup: Concentrate and purify via silica gel chromatography.

Expected Outcome: >90% Yield, >95% ee. The absolute configuration depends on the choice of (R)- or (S)-catalyst.

Summary of Derivatization Options

TransformationTarget MoietyKey ReagentsStrategic Value
Suzuki Coupling Biaryl / StyrenePd(dppf)Cl₂, Ar-B(OH)₂Core scaffold extension; Lipophilicity tuning.
Hantzsch Synthesis AminothiazoleCuBr₂, ThioureaIntroduction of polar, H-bond donor/acceptor groups.
CBS Reduction Chiral Alcohol(R)-Me-CBS, BH₃Creation of sp³ stereocenters; increasing F(sp³).
Demethylation PhenolBBr₃ (DCM, -78°C)Unmasking a hydroxyl group for prodrug design or solubility.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Alpha-Bromination using Copper(II)

    • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.
  • Hantzsch Thiazole Synthesis

    • Eicher, T., & Hauptmann, S. (2003).
  • Corey-Bakshi-Shibata (CBS)

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Substrate Specifics (this compound)

    • National Institute of Standards and Technology (NIST).[3] Mass Spectrum and IR Data for CAS 5000-65-7.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the palladium-catalyzed cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) with various arylboronic acids. This substrate presents a unique electronic and steric profile:

  • Electronic Activation: The para-acetyl group acts as an electron-withdrawing group (EWG), significantly lowering the bond dissociation energy of the C-Br bond and facilitating the rate-limiting oxidative addition step.

  • Steric Modulation: The ortho-methoxy group introduces mild steric hindrance and electron donation. While it generally does not prevent coupling, it requires specific ligand selection to ensure efficient transmetalation and reductive elimination.

This guide provides two distinct protocols: a Standard High-Reliability Method using classical biphasic conditions and a Green Chemistry Method utilizing aqueous media with phase-transfer catalysis.

Mechanistic Insight

The reaction follows the catalytic cycle of the Suzuki-Miyaura coupling. The specific reactivity of this compound is governed by the interplay between the activating ketone and the ortho-methoxy substituent.

The Catalytic Cycle (Pathway Analysis)

The following diagram illustrates the catalytic cycle specific to this substrate. Note the emphasis on the oxidative addition to the electron-deficient aryl bromide.

SuzukiCycle Pd0 Pd(0) Active Species (14-electron) OxAdd Oxidative Addition (Rate Limiting for e- rich) Pd0->OxAdd + 1-(4-Br-3-MeO-Ph)ethanone Complex1 Pd(II) Oxidative Complex Ar-Pd(II)-Br OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base (CO3 2-) TransMet Transmetalation (Boron to Palladium) BaseStep->TransMet + Ar'-B(OH)2 Complex2 Diaryl Pd(II) Complex Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 4-Acetyl-2-methoxy-biaryl RedElim->Product Biaryl Product

Figure 1: Catalytic cycle for the cross-coupling of this compound. The electron-poor nature of the ring facilitates the initial oxidative addition.

Experimental Protocols

Method A: Standard High-Reliability Protocol

Best for: Initial screening, scale-up, and substrates with sensitive functional groups. This method uses a biphasic solvent system to solubilize both organic and inorganic components.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

  • Atmosphere: Nitrogen or Argon (Strictly inert)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of nitrogen.

  • Charging: Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv) to the flask.

    • Note: If the boronic acid is expensive, add it last to minimize protodeboronation before the reaction starts.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/EtOH/H₂O). A concentration of 0.1 M – 0.2 M with respect to the bromide is ideal.

  • Base Addition: Add the inorganic base (Na₂CO₃) as a solid or pre-dissolved in the water portion.

  • Degassing: Sparge the mixture with nitrogen for 15 minutes or perform 3 Freeze-Pump-Thaw cycles. Oxygen is the enemy of Pd(0).

  • Reaction: Heat the mixture to reflux (approx. 90°C) for 4–12 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over MgSO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Method B: Green Aqueous Protocol (Microwave Compatible)

Best for: Rapid synthesis, library generation, and environmentally conscious workflows.

Reagents & Materials:

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: Triphenylphosphine (TPP) or S-Phos (if sterically hindered boronic acid)

  • Additive: TBAB (Tetrabutylammonium bromide) (0.5 – 1.0 equiv) - Acts as a phase transfer catalyst and stabilizer for Pd nanoparticles.

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: Water (or Water/EtOH 1:1)

Step-by-Step Procedure:

  • Mixing: In a microwave vial, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), and TBAB (1.0 equiv).

  • Solvent: Add water (degassed).

  • Base: Add K₂CO₃. Cap the vial.

  • Reaction:

    • Microwave: Irradiate at 100°C for 10–30 minutes.

    • Thermal: Heat at 100°C in an oil bath for 2–6 hours.

  • Extraction: The product often precipitates or oils out. Extract with Ethyl Acetate or Ether.

  • Purification: Recrystallization is often sufficient due to the high specificity of this method.

Optimization & Troubleshooting Guide

The following table summarizes common issues and their scientific resolutions based on the electronic properties of this compound.

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (Pd black formation).Increase ligand ratio (e.g., Pd:Ligand 1:4). Ensure strict inert atmosphere.
Homocoupling (Ar-Ar) Presence of Oxygen.[3]Improve degassing (sparging). Reduce the amount of boronic acid slightly.
Protodeboronation Hydrolysis of the boronic acid before coupling.Use a weaker base (e.g., K₃PO₄ instead of Na₂CO₃). Use anhydrous conditions with CsF.
Starting Material Recovery Oxidative addition failure.Switch to a more electron-rich ligand (e.g., PCy₃, S-Phos) to facilitate insertion into the hindered C-Br bond.
Dehalogenation Hydride source present (often from Ethanol).Switch solvent system to Toluene/Water or DMF/Water.

Experimental Workflow Diagram

This flowchart outlines the critical decision points and process flow for the synthesis.

Workflow Start Start: 1-(4-Br-3-MeO-Ph)ethanone Choice Select Method Start->Choice MethodA Method A: Standard (Toluene/EtOH/H2O, Pd(PPh3)4) Choice->MethodA MethodB Method B: Green (Water, TBAB, Pd(OAc)2) Choice->MethodB Reaction Reaction (Reflux/MW) Monitor via TLC/LCMS MethodA->Reaction MethodB->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Add Catalyst/Time) Workup Aqueous Workup (EtOAc extraction) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify Analyze Characterization (1H NMR, MS) Purify->Analyze

Figure 2: Operational workflow for the synthesis and purification of biaryl ketones.

Characterization & Expected Data

Successful coupling will result in the disappearance of the characteristic aromatic bromine signals and the appearance of new aromatic protons from the coupling partner.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Acetyl Group: Singlet at ~2.60–2.65 ppm.

    • Methoxy Group: Singlet at ~3.90–4.00 ppm.

    • Aromatic Region: The protons ortho to the ketone will appear as a doublet and a doublet of doublets around 7.5–7.6 ppm. The proton ortho to the methoxy (and the new aryl ring) will shift significantly depending on the coupling partner.

  • Mass Spectrometry: Look for the molecular ion [M+H]⁺ corresponding to the biaryl product (MW of Product = MW of Substrate - Br + Aryl).

References

  • ChemicalBook. this compound Synthesis and Properties.Link

  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction User Guide.Link

  • Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009).[2] Link

  • National Institutes of Health (PMC). Organoborane coupling reactions (Suzuki coupling).Link

  • Oakwood Chemical. Safety Data Sheet and Specifications for this compound.Link

Sources

Base selection for Suzuki coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Base Selection Strategy for Suzuki-Miyaura Coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone

Executive Summary

This guide details the strategic selection of base systems for the palladium-catalyzed cross-coupling of This compound (Compound 1 ). While standard Suzuki conditions often suffice for simple aryl halides, Compound 1 presents a dual challenge: steric hindrance from the ortho-methoxy group and chemical sensitivity (enolizability) of the acetyl moiety.

This note moves beyond generic "screening" to provide a causal explanation of base performance. We recommend Cesium Carbonate (


)  as the primary choice for high-yielding synthesis, with Potassium Phosphate (

)
as the alternative for anhydrous protocols. We explicitly advise against strong alkoxide bases to prevent side reactions.

Substrate Analysis & Mechanistic Challenges

To select the correct base, one must first deconstruct the substrate's properties:

FeatureChemical MoietyImpact on Suzuki Coupling
Electrophile Aryl Bromide (C4)Good leaving group; generally reactive.[1]
Electronic Activation Acetyl Group (C1)Para-EWG: Activates the C-Br bond for Oxidative Addition (OA).
Steric Hindrance Methoxy Group (C3)Ortho-Substituent: Creates steric clash during Transmetallation (TM). This is the rate-limiting bottleneck.
Chemical Liability Acetyl Group (

)
Enolizable Protons: Susceptible to deprotonation by strong bases (

), leading to aldol condensation byproducts.
The "Cesium Effect" in Hindered Couplings

For sterically hindered substrates (like ortho-substituted anisoles), the rate of transmetallation is often slow. Large cations like Cesium (


) possess a "naked anion" effect in organic solvents due to poor solvation, making the carbonate anion more nucleophilic and effective at activating the boronic acid species [1]. Furthermore, 

exhibits superior solubility in ethereal solvents (Dioxane, THF) compared to sodium or potassium salts.

Base Selection Logic & Decision Matrix

The base in Suzuki coupling plays a critical role in the Transmetallation step, converting the non-nucleophilic organoboron species (


) into a reactive boronate complex (

).
Recommended Bases
  • Cesium Carbonate (

    
    ): (Gold Standard) 
    
    • Why: Overcomes steric hindrance via the "Cesium Effect"; mild enough to preserve the ketone.

    • Condition: Dioxane/Water (5:1) at 80-90°C.

  • Potassium Phosphate (

    
    ): 
    
    • Why: Excellent buffering capacity; often used with Buchwald ligands (SPhos, XPhos) for difficult couplings.

    • Condition: Toluene/Water or Anhydrous Dioxane.

  • Sodium Carbonate (

    
    ): 
    
    • Why: Economical standard.

    • Risk: Often too slow for ortho-substituted systems, leading to protodebromination (reduction of the starting material) before coupling occurs.

Bases to Avoid
  • Strong Alkoxides (

    
    ):  High risk of enolate formation at the acetyl group, leading to self-condensation side products.
    
  • Triethylamine (

    
    ):  Poor conversion in Suzuki coupling due to weak activation of boronic acids.
    

Visualizing the Pathway

The following diagram illustrates the critical role of the base during the Transmetallation step and the competing side reactions caused by improper base selection.

SuzukiMechanism Substrate This compound OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetallation OxAdd->TransMetal Boronic Boronic Acid (R-B(OH)2) Base BASE SELECTION Boronic->Base Activation Boronate Activated Boronate (R-B(OH)3)- Base->Boronate Mild Base (Cs2CO3, K3PO4) SideRxn Aldol Condensation (Side Product) Base->SideRxn Strong Base (KOtBu, NaH) Boronate->TransMetal + Ar-Pd-Br RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Mechanistic pathway highlighting the critical divergence point at Base Selection. Green paths indicate preferred outcomes; red dashed paths indicate risks.

Experimental Protocols

Method A: The Robust Protocol (Recommended)

Best for: High yield, scale-up, and sterically demanding partners.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 – 3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (5:1 v/v)

Procedure:

  • Charge a reaction vial with Substrate (1.0 eq), Boronic Acid (1.2 eq),

    
      (2.0 eq), and 
    
    
    
    (3 mol%).
  • Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Add degassed 1,4-Dioxane and Water (ratio 5:1). Concentration should be ~0.1 M - 0.2 M.

  • Seal and heat to 85°C for 4–12 hours.

  • Monitoring: Check HPLC/TLC. If the starting material persists but no side products form, add 0.5 eq additional boronic acid.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine, dry over

    
    .
    
Method B: The Anhydrous Protocol

Best for: Boronic acids sensitive to protodeboronation or hydrolytically unstable substrates.

Reagents:

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%)
    
  • Base:

    
     (finely ground, 2.0 equiv)
    
  • Solvent: Anhydrous Toluene

Procedure:

  • Pre-mix

    
     and SPhos in Toluene under inert atmosphere for 15 mins to generate the active catalyst species.
    
  • Add Substrate, Boronic Acid, and

    
    .[2]
    
  • Heat to 100°C for 12–16 hours.

    • Note: SPhos is specifically designed to facilitate the coupling of hindered aryl chlorides and bromides [2].

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance preventing Transmetallation.Switch base to

or

(toxic, last resort). Increase Temp to 100°C.
Homocoupling of Boronic Acid Oxidative coupling due to

.
Degas solvents more thoroughly (sparge with Ar for 20 mins).
De-brominated Substrate Protodebromination (Reduction).Catalyst death or slow OA. Switch to electron-rich ligand (SPhos or XPhos ).
Unknown Impurities Aldol condensation of ketone.Base is too strong. Ensure no alkoxides are used. Switch to

or

.

References

  • Cesium Effect in Suzuki Coupling

    • Welmers, M. S., & DeVasher, R. (2015).[3] The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields. ResearchGate.

  • Ligand Effects (SPhos)

    • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Nature Protocols.

  • General Suzuki Mechanism & Base Role

    • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Acetophenone Coupling Precedents

    • Shaikh, I. et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen. MDPI.

Sources

Technical Application Note: Optimizing Catalyst Systems for 1-(4-Bromo-3-methoxyphenyl)ethanone Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This guide details the catalyst selection logic and experimental protocols for cross-coupling reactions involving 1-(4-Bromo-3-methoxyphenyl)ethanone .[1] Successful functionalization of this substrate requires navigating a specific "reactivity/sensitivity" trade-off:

  • Electronic Activation (The "Gas"): The acetyl group at the para-position is a strong electron-withdrawing group (EWG).[1] This activates the C-Br bond for oxidative addition, making it significantly faster than in unactivated aryl bromides (e.g., bromobenzene).[1]

  • Steric Modulation (The "Brake"): The methoxy group at the ortho-position (C3) introduces steric bulk near the reaction center.[1] While not as hindering as a tert-butyl or iso-propyl group, it is sufficient to destabilize the resting state of smaller phosphine-ligated palladium species, potentially affecting transmetallation efficiency.[1]

  • Chemical Sensitivity (The "Trap"): The acetyl group contains enolizable

    
    -protons.[1] The use of strong alkoxide bases (e.g., NaOtBu) common in Buchwald-Hartwig couplings can lead to competitive aldol condensation or enolate binding to the metal center, shutting down catalysis.[1]
    

Strategic Recommendation:

  • For C-C Bond Formation (Suzuki): Prioritize robust, bidentate ligands (dppf) or bulky monophosphines (SPhos) with mild phosphate/carbonate bases.

  • For C-N Bond Formation (Buchwald): Strictly avoid strong bases.[1] Use Cs₂CO₃ with 3rd-Generation Precatalysts (BrettPhos/RuPhos) to facilitate amine binding without deprotonating the ketone.

Decision Matrix: Catalyst Selection

The following logic flow illustrates the selection process based on the intended coupling partner.

CatalystSelection Substrate Substrate: This compound CouplingType Coupling Partner? Substrate->CouplingType Boronic Boronic Acid/Ester (Suzuki-Miyaura) CouplingType->Boronic Amine Amine (Buchwald-Hartwig) CouplingType->Amine Alkyne Terminal Alkyne (Sonogashira) CouplingType->Alkyne Cat_Suzuki_Std Primary Choice: Pd(dppf)Cl2 • DCM Base: K3PO4 (Robust, High Yield) Boronic->Cat_Suzuki_Std Activated/Simple Cat_Suzuki_Hard Difficult Partner: XPhos Pd G3 Base: K3PO4 (For hindered boronic acids) Boronic->Cat_Suzuki_Hard Hindered Cat_Buchwald Primary Choice: BrettPhos Pd G3 Base: Cs2CO3 (Crucial: Avoid NaOtBu) Amine->Cat_Buchwald Cat_Sono Primary Choice: PdCl2(PPh3)2 + CuI Base: Et3N Alkyne->Cat_Sono

Figure 1: Decision matrix for catalyst and condition selection.[1] Note the specific divergence for amines due to base sensitivity.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)[2][3]

Rationale: For this substrate, the oxidative addition is fast.[1] The rate-limiting step is often transmetallation, complicated by the ortho-methoxy group.[1] Pd(dppf)Cl₂ is the "Gold Standard" here; the large bite angle of the dppf ligand enforces a geometry that favors reductive elimination, while the ligand itself is robust enough to withstand the elevated temperatures often required for hindered substrates.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ · CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 – 3.0 equiv) or Na₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Note: The water co-solvent is essential for dissolving the inorganic base and activating the boronic acid.[1]

Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under a positive stream of inert gas.[1]

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe. Concentration should be approx.[1] 0.1 M – 0.2 M with respect to the bromide.[1]

  • Reaction: Heat the block/bath to 80–90 °C . Stir vigorously.

    • Self-Validation Check: The reaction mixture usually turns black/dark brown within 10 minutes. If it remains pale orange/yellow after 30 mins at heat, the catalyst may not be active (check oxygen levels).

  • Monitoring: Monitor by TLC or LCMS at 2 hours.

    • Target: Disappearance of the bromide (M+H ~229/231).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄, filter, and concentrate.

Troubleshooting:

  • Low Conversion:[1][2] Switch to SPhos Pd G2 (2 mol%).[1] The SPhos ligand is electron-rich and bulky, specifically designed to facilitate coupling of ortho-substituted substrates.[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Rationale: This is the highest-risk transformation for this substrate.[1] Standard conditions often use NaOtBu, which will deprotonate the acetyl group (pKa ~19-20), leading to self-condensation. We must use a weaker base (Cs₂CO₃ ) and a highly active precatalyst (BrettPhos Pd G3 ) that can operate under these milder conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (or RuPhos Pd G3 for secondary amines) (2–5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Must be dry/anhydrous.[1]

  • Solvent: tert-Amyl alcohol or 1,4-Dioxane (Anhydrous).[1]

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel or use an oven-dried vial. Moisture kills this reaction by aggregating the base.

  • Solids: Add Substrate , Cs₂CO₃ , and Catalyst to the vial.

  • Purge: Evacuate and backfill with Argon (3 cycles).[1]

  • Liquids: Add the Amine (if liquid) and Solvent (0.1 M concentration).

  • Reaction: Heat to 80–100 °C .

    • Note: Cs₂CO₃ has low solubility in dioxane.[1] Efficient stirring is critical to creating the necessary solid-liquid interface.

  • Self-Validation:

    • Visual: The mixture should be a heterogeneous suspension.[1] If the solids clump into a "gummy" mass, stirring is inefficient—add more solvent or sonicate briefly.[1]

    • LCMS:[1] Check for the product mass.[1] If you see a mass corresponding to [Substrate + Substrate - H2O], aldol condensation has occurred; lower the temperature or switch to K₃PO₄.[1]

Mechanistic Validation & Troubleshooting

The following diagram explains the specific failure modes associated with this substrate and how the recommended protocols mitigate them.

Mechanism Start Substrate: This compound OxAdd Oxidative Addition (Facile due to Acetyl EWG) Start->OxAdd Pd(0) Path_Success Transmetallation (Needs bulky ligand for ortho-OMe) OxAdd->Path_Success Correct Ligand (dppf/SPhos) Path_Fail_Base Side Reaction: Enolization of Acetyl Group OxAdd->Path_Fail_Base Strong Base (NaOtBu) Product Product (Cross-Coupled) Path_Success->Product Reductive Elimination Aldol Side Product: Aldol Condensation Dimer Path_Fail_Base->Aldol Self-Reaction Mitigation PREVENTION STRATEGY: Use Cs2CO3 or K3PO4 Avoid NaOtBu/LiHMDS Mitigation->Path_Fail_Base Blocks

Figure 2: Mechanistic pathway highlighting the critical divergence point determined by base selection.

Quantitative Comparison of Conditions
VariableStandard Condition (Risk)Optimized Condition (Recommended)Reason
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or SPhos Pd G2 PPh₃ is prone to oxidation and less active for ortho-substituted bromides.
Base NaOtBuK₃PO₄ or Cs₂CO₃ NaOtBu causes aldol condensation of the methyl ketone.[1]
Solvent DMFDioxane/Water or Toluene DMF can decompose at high temps; Dioxane is cleaner for workup.[1]
Temp 120 °C80–90 °C Lower temp minimizes dehalogenation side reactions.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][3] Accounts of Chemical Research, 41(11), 1461–1473.[1] [Link]

  • Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1] [Link]

Sources

Application Note: Solvent System Optimization for 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of solvent effects on the reactivity of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5).[1] This molecule represents a "privileged scaffold" in medicinal chemistry, possessing two distinct electrophilic sites: a ketone carbonyl susceptible to nucleophilic attack and an activated aryl bromide primed for palladium-catalyzed cross-coupling.[1]

The presence of the electron-withdrawing acetyl group (para to Br) and the electron-donating methoxy group (meta to acetyl) creates a unique push-pull electronic environment.[1] Solvent selection is not merely about solubility; it dictates the chemoselectivity between these two reactive centers.[1] This guide details protocols for maximizing yield and selectivity by manipulating the solvent dielectric constant (


), proticity, and coordinating ability.[1]

Physicochemical Profile & Solubility

Understanding the solubility profile is the prerequisite for reaction design.[1] The molecule exhibits a lipophilic core with moderate polarity due to the methoxy and carbonyl functionalities.[1]

Table 1: Solubility & Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Workup, Friedel-CraftsExcellent solvation of the aromatic core; non-coordinating.[1]
Polar Aprotic THF, Dioxane, DMF, DMSOHigh (>100 mg/mL)Cross-Coupling (Suzuki/Buchwald)Solubilizes Pd-catalysts; stabilizes transition states without H-bonding.[1]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate (Heating req.)[1]Carbonyl ReductionH-bonding activates the carbonyl oxygen, accelerating hydride attack.[1]
Hydrocarbon Heptane, Hexane, CyclohexaneLow (<5 mg/mL)Precipitation/CrystallizationPoor interaction with polar functional groups; ideal anti-solvent.[1]
Aqueous WaterNegligible Biphasic SystemsRequires phase transfer catalyst or miscible co-solvent.[1]

Application 1: Chemoselective Carbonyl Reduction

Target Product: 1-(4-Bromo-3-methoxyphenyl)ethanol Key Challenge: Reducing the ketone without dehalogenating the aryl bromide.[1]

The Solvent Effect: Protic vs. Aprotic

The choice between Methanol (MeOH) and Tetrahydrofuran (THF) fundamentally alters the reaction kinetics of sodium borohydride (NaBH


) reduction.
  • Methanol (Recommended): Acts as a co-catalyst. The solvent forms hydrogen bonds with the carbonyl oxygen, increasing its electrophilicity.[1] Furthermore, MeOH reacts with NaBH

    
     to form alkoxy-borohydrides (e.g., Na[BH
    
    
    
    (OMe)]), which are often more potent reducing species than the parent borohydride.[1]
  • THF: In aprotic THF, the sodium cation coordinates tightly with the carbonyl oxygen.[1] While effective, the reaction is generally slower than in alcohols unless a Lewis acid additive is used.[1]

Protocol: Rapid Reduction in Methanol
  • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of this compound in Methanol (10 volumes, 50 mL) . Ensure complete dissolution; mild warming (30°C) is permissible.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the exotherm and prevents over-reduction or side reactions.[1]

  • Addition: Add NaBH

    
     (0.6 eq)  portion-wise over 15 minutes. Note: 0.25 eq is theoretically required, but excess drives completion.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Quench: Add Acetone (1 mL) to destroy excess hydride, followed by 1N HCl (20 mL) to neutralize alkoxides.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc) .[2]

  • Validation: TLC (30% EtOAc/Heptane) should show the disappearance of the starting material (

    
    ) and appearance of the alcohol (
    
    
    
    ).

Application 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Target Product: Biaryl derivatives (e.g., 4'-Aryl-3'-methoxyacetophenone) Key Challenge: The para-acetyl group activates the C-Br bond, making it highly reactive.[1] However, the meta-methoxy group can cause steric hindrance if bulky ligands are used.[1]

The Solvent Effect: The "Dioxane/Water" Standard

For this substrate, the 1,4-Dioxane/Water (4:1) system is superior to Toluene or DMF.[1]

  • Solubility: Dioxane dissolves the lipophilic aryl bromide and the Pd-catalyst.[1]

  • Base Activation: Water dissolves the inorganic base (e.g., K

    
    CO
    
    
    
    ), facilitating the formation of the reactive boronate species (transmetallation partner) at the interface.[1]
  • Polarity: The high dielectric constant of the mixture stabilizes the charged Pd(II) intermediates in the catalytic cycle.

Protocol: Suzuki Coupling in Aqueous Dioxane[1]
  • Charge: In a reaction vial, combine:

    • This compound (1.0 eq)[1][3][4]

    • Aryl Boronic Acid (1.2 eq)[1]

    • Pd(dppf)Cl

      
      ·DCM  (0.03 eq) - Robust catalyst for activated bromides.[1]
      
    • K

      
      CO
      
      
      
      (2.0 eq)[1]
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.1 M relative to the bromide.[1]

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Heating: Seal and heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc and water. Wash organic layer with brine.[1][5]

    • Green Alternative: Replace Dioxane with 2-MeTHF or Isopropanol/Water for a more sustainable profile.[1]

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent reaction pathways dictated by solvent selection.

G Start This compound (Substrate) PathA Nucleophilic Addition (Hydride Attack) Start->PathA Solvent: MeOH Reagent: NaBH4 Effect: H-bond Activation PathB Oxidative Addition (Pd Catalysis) Start->PathB Solvent: Dioxane/H2O Reagent: Ar-B(OH)2, Pd Effect: Phase Transfer PathC Enolization (Electrophilic sub) Start->PathC Solvent: AcOH Reagent: Br2 Effect: Acid Catalysis ProdA Alcohol Product (Retention of Br) PathA->ProdA 0°C, 30 min ProdB Biaryl Product (Retention of C=O) PathB->ProdB 90°C, 12h ProdC Alpha-Bromo Ketone PathC->ProdC RT, 2h

Figure 1: Divergent synthesis pathways controlled by solvent-reagent systems.

Troubleshooting & Optimization Guide

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Oxygen poisoning of CatalystDegas solvents thoroughly (Freeze-Pump-Thaw or Sparging).[1]
Dehalogenation (Reduction) Reaction too hot / Wrong solventSwitch from EtOH to MeOH; maintain T < 0°C.
Emulsion during Workup Similar densities of phasesAdd saturated NaCl (Brine) to aqueous phase; use DCM instead of EtOAc.
Precipitate in Reaction Product insolubilityAdd a co-solvent like DMF (10%) or increase temperature.[1]

References

  • Synthesis & Properties

    • Title: this compound synthesis and properties.
    • Source: ChemicalBook / PubChem.[1]

    • URL:[Link][1]

  • Suzuki Coupling Methodology

    • Title: Optimization of Suzuki-Miyaura cross-coupling reactions (General Protocol applied to Acetophenones).[1]

    • Source: Organic Syntheses, Vol. 90, 2013 (Analogous substrates).[1][2]

    • URL:[Link][1]

  • Solvent Effects in Reduction

    • Title: Solvent Effects in Organic Chemistry (Nucleophilic Addition).[6]

    • Source: Chemistry LibreTexts.[1]

    • URL:[Link]

  • Lignin Model Studies (Related Chemistry)

    • Title: Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models.[1]

    • Source: Royal Society of Chemistry (RSC), 2019.[1]

    • URL:[Link]

Sources

Application Note: Strategic Derivatization of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal "Linchpin" Strategy

In the landscape of drug discovery, 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 35292-29-6) represents a high-value "linchpin" intermediate.[1] Its structural utility stems from its orthogonal reactivity :

  • The Electrophilic Aryl Bromide (C4): A robust handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) to generate biaryl systems common in kinase inhibitors.[1]

  • The Nucleophilic/Electrophilic Acetyl Group (C1): A versatile platform for condensation reactions (chalcones) or alpha-functionalization (heterocycle formation).[1]

  • The Methoxy Modulator (C3): Provides essential electron-donating character and steric bulk, often acting as a metabolic handle or hydrogen-bond acceptor in active sites.[1]

This guide details three validated workflows to convert this single precursor into distinct bioactive libraries: Biaryl Ketones , Chalcones , and Aminothiazoles .[1]

Divergent Synthesis Map

The following diagram illustrates the modular logic of using this compound as a divergent core.

DivergentSynthesis Start 1-(4-Bromo-3-methoxyphenyl) ethanone (Core Scaffold) Suzuki Pathway A: Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Condensation Pathway B: Claisen-Schmidt Condensation Start->Condensation Ar-CHO NaOH/EtOH Bromination Pathway C: Alpha-Bromination Start->Bromination Br2 or NBS Biaryl Biaryl Ketones (Kinase Inhibitor Motifs) Suzuki->Biaryl C-C Bond Formation Chalcone Chalcones (Anticancer/Tubulin Inhibitors) Condensation->Chalcone Aldol Condensation Thiazole Aminothiazoles (Antimicrobial Agents) Bromination->Thiazole + Thiourea (Hantzsch)

Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct pharmacological classes.[1]

Module A: The Biaryl Axis (Suzuki-Miyaura Coupling)

Application: Synthesis of biaryl scaffolds, frequently observed in p38 MAP kinase inhibitors and NSAID derivatives.[1]

Scientific Rationale

The bromine at the para-position is activated by the electron-withdrawing acetyl group, facilitating oxidative addition of the Palladium catalyst. The meta-methoxy group provides steric guidance, often preventing homocoupling side reactions.[1]

Protocol: Pd-Catalyzed Arylation

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

  • Degassing (Critical): Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1] Seal the vial. Evacuate and backfill with Nitrogen (3 cycles).[1] Why: Oxygen scavenges the active Pd(0) species, stalling the catalytic cycle.[1]

  • Solvation: Inject degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).[1][3] The starting bromide (Rf ~0.[1]6) should disappear.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.

  • Purification: Flash column chromatography.

Data Summary: Solvent Effects on Yield

Solvent System Temp (°C) Time (h) Isolated Yield (%) Notes
Dioxane/H₂O (4:1) 90 6 88-95 Standard, high conversion.[1]
Toluene/EtOH (2:1) 100 12 75-80 Slower, requires higher temp.[1]

| DMF (Anhydrous) | 110 | 4 | 60-70 | Homocoupling side-products observed.[1] |

Module B: The Michael Acceptor (Chalcone Synthesis)

Application: Synthesis of chalcones (1,3-diaryl-2-propen-1-ones).[1] These are "privileged structures" known to inhibit tubulin polymerization in cancer cells (e.g., MCF-7 lines).[1]

Scientific Rationale

The acetyl group acts as the nucleophile in this base-catalyzed aldol condensation. The reaction is thermodynamically driven to the (E)-isomer due to the stability of the conjugated system.

Protocol: Claisen-Schmidt Condensation

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Substituted Benzaldehyde (1.0 equiv)[1]

  • Base: 10% NaOH (aq) or KOH (ethanolic)[1]

  • Solvent: Ethanol (95%)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the ketone and aldehyde in ethanol at room temperature.

  • Initiation: Add the base dropwise while stirring. The solution often turns yellow/orange immediately, indicating the formation of the enolate and subsequent conjugation.

  • Precipitation: Stir at room temperature for 6–12 hours. In many cases, the product precipitates out of the solution as a solid.

  • Validation: If no precipitate forms, neutralize with dilute HCl (to pH 7) to induce precipitation.

  • Purification: Recrystallization from hot ethanol is preferred over chromatography to preserve the crystalline habit and purity.

Reaction Workflow Diagram

ChalconeWorkflow Step1 Dissolve Ketone + Aldehyde in EtOH Step2 Add 10% NaOH (Dropwise, RT) Step1->Step2 Step3 Stir 6-12h (Monitor Color Change) Step2->Step3 Decision Precipitate Formed? Step3->Decision Yes Filter & Wash (Cold EtOH/H2O) Decision->Yes Yes No Neutralize (HCl) Extract (EtOAc) Decision->No No Final Recrystallize (Yield: 80-92%) Yes->Final No->Final

Figure 2: Decision tree for the isolation of chalcone derivatives.

Module C: Heterocyclic Construction (Aminothiazoles)

Application: Synthesis of 2-aminothiazoles via the Hantzsch Thiazole Synthesis.[1][3] These derivatives show potent antimicrobial activity (e.g., against S. aureus) and are bioisosteres for pyridine rings in drug design.[1]

Scientific Rationale

This is a two-step sequence (often performed one-pot).[1] First, the acetyl group is brominated to form an


-bromoketone.[1] Second, the high electrophilicity of the 

-carbon allows attack by the sulfur of a thiourea, followed by cyclodehydration.
Protocol: Hantzsch Synthesis

Reagents:

  • Step 1: Substrate (1.0 equiv),

    
     (2.0 equiv) in EtOAc/CHCl₃ OR NBS/p-TsOH.[1]
    
  • Step 2: Thiourea (1.2 equiv), Ethanol.[1][3]

Step-by-Step Methodology:

  • 
    -Bromination:  Reflux the ketone with 
    
    
    
    in EtOAc for 3 hours. The green copper solution will turn amber/colorless as CuBr precipitates. Filter and concentrate to get the
    
    
    -bromo intermediate.
    • Safety Note:

      
      -bromoketones are potent lachrymators.[1] Handle in a fume hood.
      
  • Cyclization: Dissolve the crude intermediate in Ethanol. Add Thiourea.

  • Reflux: Heat to reflux for 2–4 hours.

  • Basification: The product exists as a hydrobromide salt. Cool and add aqueous ammonia (

    
    ) until basic (pH 9). The free base will precipitate.
    
  • Isolation: Filter the solid and wash with water.

References

  • Synthesis and Biological Activity of Chalcone Derivatives

    • Title: Synthesis of Chalcones with Anticancer Activities.[4][5]

    • Source: Molecules 2012, 17(6), 6179-6195.[1]

    • URL:[Link][1]

  • Suzuki Coupling Protocols

    • Title: Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in w
    • Source: Arkivoc 2008 (xv) 150-162.[1]

    • URL:[Link]

  • Thiazole Synthesis Methodology

    • Title: A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles.[3][6]

    • Source: Synthetic Communications, 2010.[1] (Cited context via Clockss).

    • URL:[Link] (Referencing general Hantzsch protocols validated in Molecules 2012 and Arkivoc).

  • Compound Data & Properties

    • Title: this compound PubChem Entry (CID 25140022).[1][7]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone

[1]

Case ID: CHAL-OPT-4Br3OMe Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Substrate Analysis

User Query: Optimization of chalcone yield using 1-(4-Bromo-3-methoxyphenyl)ethanone as the nucleophilic partner in Claisen-Schmidt condensation.

Technical Analysis: The substrate This compound presents specific electronic and steric challenges compared to unsubstituted acetophenone.[1]

  • Electronic Factors: The methoxy group (-OMe) at the meta position relative to the acetyl group exerts an inductive electron-withdrawing effect (due to electronegativity) but is electronically decoupled from resonance donation to the carbonyl carbon. However, the bromine atom at the para position is electron-withdrawing. This combination generally increases the acidity of the

    
    -protons, facilitating enolate formation.
    
  • Steric Factors: The ortho relationship between the Methoxy (C3) and Bromine (C4) substituents creates a bulky core. While this does not directly block the methyl ketone reaction site, it significantly affects the solubility profile, often leading to the "oiling out" phenomenon in standard ethanolic media.

Recommended Strategy: Transition from conventional magnetic stirring to Ultrasound-Assisted Synthesis (UAS) .[1] This method overcomes solubility barriers and kinetic stagnation, typically boosting yields from ~60% to >90%.[1]

Reaction Mechanism & Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via the Claisen-Schmidt condensation.[2][3][4][5]

ClaisenSchmidtcluster_conditionsCritical Control PointsKetone1-(4-Br-3-OMe-phenyl)ethanone(Nucleophile)EnolateEnolate Ion(Active Species)Ketone->EnolateDeprotonation (Fast)BaseBase Catalyst(OH-)Base->EnolateAldolβ-Hydroxy Ketone(Intermediate)Enolate->AldolNucleophilic Attack(Rate Determining Step)AldehydeAromatic Aldehyde(Electrophile)Aldehyde->AldolChalconeTarget Chalcone(α,β-Unsaturated Ketone)Aldol->ChalconeDehydration (-H2O)Irreversible

Figure 1: Mechanistic pathway of Claisen-Schmidt condensation. Note that the dehydration step is often spontaneous but can be the bottleneck if the intermediate stabilizes.

Optimized Protocols

Method A: Ultrasound-Assisted Synthesis (Gold Standard)

Recommended for: High yield, reduced time, and difficult-to-dissolve substrates.[1]

Rationale: Ultrasound irradiation creates cavitation bubbles. The collapse of these bubbles generates localized "hotspots" (high T and P) that break apart the crystal lattice of the brominated ketone, ensuring homogeneity without bulk thermal degradation [2, 3].

Protocol:

  • Reagents:

    • This compound (10 mmol)[1]

    • Substituted Benzaldehyde (10 mmol)[1]

    • Ethanol (Absolute, 15 mL)

    • NaOH (Pellets, 40% w/v aqueous solution, 2 mL) or KOH (50%, 1 mL) [1].[1]

  • Procedure:

    • Dissolve the ketone and aldehyde in ethanol in a flask.

    • Place the flask in an ultrasonic bath (cleaning bath type is sufficient, ~40 kHz).[1]

    • Add the base catalyst dropwise while sonicating.[2]

    • Irradiate for 15–30 minutes at 30–40°C. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Pour the reaction mixture into crushed ice (approx. 100g) containing a trace of HCl (to neutralize excess base).[1]

    • The solid product should precipitate immediately. Filter, wash with cold water, and recrystallize from Ethanol/DCM if necessary.[1]

Expected Yield: 85–96%[1]

Method B: Modified Conventional Stirring (Low Temperature)

Recommended for: Labs without sonication equipment.[1]

Rationale: The 4-Br-3-OMe ketone is prone to forming oils if the reaction is pushed too fast thermally. Slow, controlled addition prevents the "gummy" phase separation.

Protocol:

  • Reagents: Same as above, but increase Ethanol to 25 mL.

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol.[6]

    • Cool the mixture to 0–5°C (Ice bath).

    • Add NaOH solution dropwise over 10 minutes.

    • Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) naturally.

    • Stir at RT for 12–24 hours [5].

  • Workup: Same as Method A.

Expected Yield: 60–75%[1]

Troubleshooting Guide (FAQ)

Issue: "My product is oiling out instead of precipitating."

Diagnosis: This is the most common issue with methoxy/bromo substituted chalcones. It occurs when the product's melting point is depressed by impurities or solvent retention, or if the reaction temperature exceeds the product's melting point in the solvent mixture. Solution:

  • Seed Crystal: If you have a tiny amount of solid product from a previous batch, add it to the oil.

  • Scratching: Use a glass rod to vigorously scratch the side of the flask at the air-liquid interface.

  • Solvent Swap: Decant the supernatant. Dissolve the oil in a minimum amount of hot Ethanol/DCM (9:1). Let it cool very slowly to RT, then to 4°C.

  • Reference: See discussion on "oiling out" in chalcone synthesis [5].

Issue: "Yield is low (<50%)."

Diagnosis: Incomplete conversion or Cannizzaro reaction (side reaction of the aldehyde). Solution:

  • Check Aldehyde Purity: Benzaldehydes oxidize to benzoic acid over time. Wash your liquid aldehyde with 10% Na2CO3 or distill it before use.

  • Increase Base Concentration: If the ketone is sterically hindered, increase NaOH to 2.0 equivalents.

  • Switch Catalyst: Use SOCl2/EtOH (Acid catalyzed). This generates anhydrous HCl in situ and avoids base-catalyzed side reactions. (Add 0.5 mL SOCl2 to 10 mL EtOH, stir, then add reactants) [6, 7].

Issue: "The product is colored deep red/orange but TLC shows multiple spots."

Diagnosis: Polymerization or Michael Addition side products. Solution:

  • Reduce reaction time.

  • Ensure the quench (pouring into ice water) is acidic (pH ~4-5) to stop the reaction immediately.

Comparative Data: Method Efficiency

ParameterConventional Stirring (RT)Ultrasound-Assisted (UAS)Acid Catalyzed (SOCl2/EtOH)
Reaction Time 12 – 24 Hours15 – 45 Minutes2 – 4 Hours
Yield (Approx.) 60 – 75%85 – 96% 80 – 88%
Purity (Crude) Moderate (Recryst.[1] required)High (Often pure upon filtration)High
Energy Efficiency LowHighModerate
Risk of Oiling HighLowModerate

Decision Tree: Workflow Optimization

TroubleshootingTreeStartStart SynthesisCheckEquipIs Sonicator Available?Start->CheckEquipMethodAMethod A: Ultrasound(15-30 min, 40°C)CheckEquip->MethodAYesMethodBMethod B: Stirring(24h, RT)CheckEquip->MethodBNoResultCheck TLC/PrecipitateMethodA->ResultMethodB->ResultIssueOilIssue: Oiling Out?Result->IssueOilGummy/LiquidIssueYieldIssue: Low Yield?Result->IssueYieldNo PrecipitateSuccessSuccess: Filter & WashResult->SuccessSolid FormedFixOilAction: Scratch glass,Seed crystal, Cool slowlyIssueOil->FixOilFixOil->SuccessFixYieldAction: Check Aldehyde purity,Switch to SOCl2/EtOHIssueYield->FixYieldFixYield->StartRestart

Figure 2: Troubleshooting logic for chalcone synthesis optimization.

References

  • Rasayan Journal of Chemistry. (2022). Synthesis of chalcone compounds with Cl and Br substituents and their potential anticancer activities.Link

  • MDPI. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization.Link[1]

  • ResearchGate. (2015). Comparison Between Ultrasound and Conventional Method.Link

  • NIH / PubMed. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol.[1]Link[1]

  • Reddit / Organic Chemistry Community. (2024). Chalcone Synthesis Troubleshooting (Oiling Out).Link

  • ResearchGate. (2007).[7] SOCl2/EtOH: Catalytic system for synthesis of chalcones.[3][7][8][9][10]Link

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of substituted chalcones using aldol condensation by SOCl2/EtOH.Link

Optimizing Suzuki coupling conditions for 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-1-(4-Br-3-OMe)-Acetophenone Subject: Optimization of Suzuki-Miyaura Conditions for 1-(4-Bromo-3-methoxyphenyl)ethanone Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Substrate Analysis

Welcome to the Technical Support Hub. You are working with This compound . This is not a "standard" Suzuki substrate; it presents a specific dichotomy of electronic activation versus steric/chemical deactivation that requires a tailored catalytic system.

The Substrate Challenge

Your molecule contains two competing structural features:

  • The 4-Acetyl Group (Activator): This electron-withdrawing group (EWG) at the para position activates the C-Br bond, facilitating Oxidative Addition (usually the rate-determining step).

  • The 3-Methoxy Group (Deactivator/Steric Bulk): The ortho-methoxy group introduces significant steric hindrance near the reaction center. Furthermore, its mesomeric electron donation (

    
    ) increases electron density at the C-Br bond, partially counteracting the activation from the acetyl group.
    
  • The Enolizable Ketone: The acetyl group makes the

    
    -protons acidic (
    
    
    
    in DMSO). Strong bases (e.g.,
    
    
    ,
    
    
    ) can trigger aldol condensation or enolate formation, killing the reaction or creating heavy byproducts.

Technical Recommendation: You must use a sterically demanding, electron-rich ligand to overcome the ortho-substituent, combined with a mild, non-nucleophilic base to preserve the ketone.

Standardized Protocol (The "Gold Standard")

Based on the structural analysis, the following protocol is designed to be a self-validating system. It utilizes Buchwald Precatalysts (Generation 2 or 3) to ensure rapid oxidative addition despite the steric clash.

Reagents & Stoichiometry
ComponentRecommended ReagentEquivalentsFunction
Catalyst SPhos Pd G2 (or XPhos Pd G2)1.0 - 2.0 mol%Overcomes ortho-sterics; air-stable precatalyst.
Base

(Potassium Phosphate, tribasic)
2.0 - 3.0 equiv.Mild base; minimizes enolization side-reactions.
Solvent Toluene / Water (10:1) or 1,4-Dioxane / Water (4:1)[0.2 M]Biphasic system solubilizes inorganic base and organic substrate.
Temp 80°C - 100°C N/ASufficient energy for transmetallation without thermal decomposition.
Step-by-Step Workflow
  • Charge Solids: To a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2–1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add SPhos Pd G2 (0.02 equiv).

    • Note: If using traditional Pd(OAc)2 + Ligand, premix them in the solvent for 5 mins before adding.

  • Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Solvent Addition: Inject the degassed solvent mixture (e.g., Dioxane/Water) via syringe.

  • Reaction: Heat to 80°C for 2–4 hours. Monitor by HPLC/LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    

Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision-making process for your specific substrate and the mechanistic bottleneck we are solving.

SuzukiOptimization Start Substrate Analysis: 1-(4-Br-3-OMe)-Acetophenone CheckSterics Is there ortho-substitution? Start->CheckSterics CheckBase Is there a base-sensitive group (Enolizable Ketone)? Start->CheckBase LigandChoice Use Bulky, Electron-Rich Ligand (SPhos, XPhos) CheckSterics->LigandChoice Yes (3-OMe) Avoid1 AVOID: PPh3 (Too small/weak) AVOID: Ligand-free conditions CheckSterics->Avoid1 Standard Ligands fail BaseChoice Use Mild Inorganic Base (K3PO4 or K2CO3) CheckBase->BaseChoice Yes (Acetyl) Avoid2 AVOID: NaOtBu, NaOH (Causes Aldol/Enolization) CheckBase->Avoid2 Strong Bases fail FinalSystem OPTIMAL SYSTEM: SPhos Pd G2 + K3PO4 in Dioxane/H2O LigandChoice->FinalSystem BaseChoice->FinalSystem

Figure 1: Optimization Logic Matrix. This flow dictates the selection of SPhos (for sterics) and Phosphate (for ketone stability).

MechanismBottleneck cluster_0 Critical Failure Point Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (BOTTLENECK) Pd0->OxAdd 1-(4-Br-3-OMe) PdII Pd(II)-Ar-Br Complex OxAdd->PdII Slowed by 3-OMe Sterics TransMet Transmetallation PdII->TransMet + Boronic Acid / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Mechanistic Bottleneck. The 3-OMe group physically obstructs the Pd(0) insertion. SPhos is required to facilitate this specific step.

Troubleshooting & FAQ

Q1: The reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: This is likely Protodeboronation .[1] The boronic acid is decomposing (losing the

    
     group) faster than it can couple. This is common with electron-rich or ortho-substituted boronic acids.
    
  • Solution:

    • Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h).

    • Lower the temperature slightly (e.g., from 100°C to 80°C).

    • Increase the initial loading of boronic acid to 1.5–2.0 equiv.

Q2: I see a heavy impurity by LC-MS (M+M dimer).

  • Diagnosis: This is Homocoupling of the boronic acid (Ar-Ar) or the aryl bromide.

  • Cause: Oxygen leakage into the system. Pd(II) can oxidize boronic acids in the presence of

    
    .
    
  • Solution: Degas your solvents more rigorously. Do not just sparge; use the freeze-pump-thaw method if possible, or sparge with Argon for at least 15 minutes. Ensure your reaction vessel is sealed tight.

Q3: I see multiple spots and a "tar" in the flask.

  • Diagnosis: Base-mediated side reactions.[2]

  • Cause: You likely used a base that is too strong (like Carbonate in DMF at high heat, or an alkoxide), causing the acetyl group to undergo aldol condensation.

  • Solution: Switch to

    
      (Potassium Phosphate). It is basic enough to activate the boronic acid but generally too weak to deprotonate the ketone rapidly. Also, ensure you are using a biphasic solvent (Water/Toluene) rather than a polar aprotic solvent like DMF, which enhances base strength.
    

Q4: Can I use Pd(PPh3)4 (Tetrakis)?

  • Advisory: Not recommended. While cheap,

    
     is a relatively weak donor and not bulky enough to effectively promote the oxidative addition across the sterically hindered ortho-methoxy group. You will likely require high temperatures (
    
    
    
    ) which will degrade your ketone. Stick to SPhos or XPhos .

References

  • SPhos Pd G2 for Hindered Substrates

    • Title: SPhos Pd G2: A Versatile Precatalyst for Suzuki-Miyaura Coupling[3][4]

    • Source: Sigma-Aldrich / Merck Technical Bulletins
  • Base Selection in Suzuki Coupling

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide (Base & Solvent Effects)
    • Source: Yoneda Labs
    • URL:[Link]

  • Mechanism of Protodeboronation

    • Title: Bulky phosphine ligands promote palladium-catalyzed protodeboron
    • Source: ChemRxiv
    • URL:[Link][3][5]

  • Sterically Hindered Coupling Reviews

    • Title: Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling[6][7]

    • Source: Royal Society of Chemistry (Org. Chem. Front.)
    • URL:[Link]

Sources

Technical Support Center: 1-(4-Bromo-3-methoxyphenyl)ethanone Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BR-404-PROTECT Status: Open Priority: Critical (Synthesis Halted) Subject: Prevention of Debromination during Functionalization[1]

Executive Summary

You are encountering hydrodehalogenation , a pervasive side reaction when manipulating 1-(4-Bromo-3-methoxyphenyl)ethanone.[1] The presence of the electron-donating methoxy group at the 3-position activates the ring, making the C-Br bond at the 4-position susceptible to oxidative addition by transition metals (Pd, Ni) or radical attack during reduction.[1]

This guide provides field-validated protocols to preserve the aryl bromide motif during ketone reduction and cross-coupling workflows.

Module 1: Chemoselective Hydrogenation (The "Platinum Standard")

The Issue: Standard Palladium on Carbon (Pd/C) is a poor choice for this substrate.[1] Pd inserts readily into the C-Br bond (Oxidative Addition), followed by hydride displacement.[1]

  • Mechanism of Failure: Pd(0) + Ar-Br → Ar-Pd(II)-Br.[1] In the presence of H₂, this rapidly eliminates as Ar-H + HBr.

The Solution: Switch to Platinum on Carbon (Pt/C) or Vanadium-doped catalysts .[1] Platinum is far less active toward oxidative addition into aryl halides while remaining active toward carbonyl reduction.

Protocol: High-Fidelity Ketone Reduction

Use this protocol to reduce the ketone to an alcohol without touching the bromine.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Catalyst: 5% Pt/C (sulfided form preferred for maximum safety)[1]

  • Solvent: Ethanol or Methanol (Anhydrous)[1]

  • Additive: Diphenylsulfide (0.5 eq) [Optional: Only if using Pd/C]

Step-by-Step:

  • Preparation: Dissolve substrate in Ethanol (0.1 M concentration).

  • Catalyst Loading: Add 5% Pt/C (1-3 mol% loading).

    • Critical: Do not use Pd/C unless you "poison" it with diphenylsulfide or ethylenediamine to inhibit the active sites responsible for dehalogenation.[1]

  • Hydrogenation: Purge vessel with N₂ (3x), then H₂ (3x).

  • Reaction: Stir at ambient temperature under 1 atm (balloon) H₂.

    • Warning: Do not heat above 40°C. Thermal energy promotes C-Br cleavage.[1]

  • Monitoring: Monitor via HPLC/TLC. Stop immediately upon consumption of starting material. Over-exposure increases dehalogenation risk.

Module 2: Hydride Reduction (The Luche Safe-Guard)

The Issue: Sodium Borohydride (NaBH₄) is generally safe, but in the presence of adventitious metal ions or at high temperatures, it can promote radical debromination.

The Solution: Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O) . The Cerium(III) salt acts as a Lewis acid, activating the carbonyl oxygen specifically for 1,2-reduction.[1] This accelerates the desired ketone reduction, allowing it to proceed at lower temperatures where the C-Br bond is kinetically stable.[1]

Protocol: Luche Reduction

Reagents:

  • Substrate (1.0 eq)[1][2]

  • Cerium(III) Chloride Heptahydrate (CeCl₃[1]·7H₂O) (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.0 - 1.2 eq)[1]

  • Solvent: Methanol (0.2 M)[1]

Step-by-Step:

  • Dissolution: Dissolve substrate and CeCl₃·7H₂O in Methanol. Stir for 10 minutes to complex the carbonyl.

  • Cooling: Cool the mixture to 0°C (Ice bath).

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Gas evolution (H₂) will occur.[1][3]

  • Quench: Once TLC shows conversion (typically < 30 mins), quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with EtOAc. The bromine will remain 100% intact.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the competing pathways. You must stay on the "Green" path by selecting the correct metal or hydride source.[1]

DebrominationPathways Start This compound Pd_Cat Catalyst: Pd/C + H2 Start->Pd_Cat Standard Hydrogenation Pt_Cat Catalyst: Pt/C + H2 Start->Pt_Cat Chemoselective Hydride Reagent: NaBH4 + CeCl3 Start->Hydride Luche Conditions OxAdd Oxidative Addition (Ar-Pd-Br) Pd_Cat->OxAdd Fast Insertion into C-Br Alcohol Product B: Target Alcohol (Br retained) Pt_Cat->Alcohol Preferential C=O Reduction Coord Carbonyl Activation (C=O---Ce) Hydride->Coord Lewis Acid Complex Debromo Product A: Debrominated (3-Methoxyacetophenone) OxAdd->Debromo Reductive Elimination Coord->Alcohol 1,2-Hydride Attack

Figure 1: Mechanistic divergence between Pd-catalyzed hydrodehalogenation (Red) and Chemoselective protocols (Green).[1]

Module 4: Cross-Coupling Survival Guide

The Issue: When using this molecule in Suzuki or Buchwald couplings, the reaction may stall or yield the de-halogenated product (protodehalogenation) rather than the coupled product.

Troubleshooting Table:

VariableRecommendationThe "Why"
Base Use K₃PO₄ or Cs₂CO₃ Stronger bases (NaOtBu) can promote β-hydride elimination pathways that lead to reduction.[1]
Solvent 1,4-Dioxane or Toluene Avoid alcohols (MeOH, iPrOH) which act as hydride sources for debromination.[1]
Ligand XPhos or SPhos Bulky, electron-rich Buchwald ligands facilitate rapid reductive elimination of the coupled product, outcompeting the side reaction.
Water Strictly Anhydrous Water can protonate the aryl-metal species if the transmetallation step is slow.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel for this reduction? A: Avoid. Raney Nickel is notorious for desulfurization and dehalogenation. It will likely strip the bromine rapidly. Stick to Pt/C or chemically selective hydrides.

Q: I only have Pd/C. Can I still save the reaction? A: Yes, but you must "poison" the catalyst. Add 0.5 equivalents of Diphenylsulfide or use a Pyridine-doped solvent system.[1] This occupies the highly active sites on the Pd surface that are responsible for C-Br oxidative addition, leaving the sites for C=O reduction available.[1]

Q: Why does the methoxy group matter? A: The methoxy group at the 3-position is an electron-donating group (EDG).[1] It increases electron density on the ring. While this usually makes oxidative addition slower compared to electron-poor rings, it stabilizes the radical intermediates if you are using single-electron transfer (SET) mechanisms, making radical debromination a viable side path.[1]

References

  • Chemoselective Hydrogenation of Aryl Halides

    • Jimenez, L. S., et al. "Reductive Dehalogenation of Aryl Bromides and Chlorides."[4][5] Synthesis, 2010, 217-220.[1][4][5]

    • Insight: Establishes the hierarchy of reduction rates (Br > Cl)
  • Luche Reduction Specifics

    • Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459.
    • Insight: Defines the mechanism of Cerium-mediated regioselective and chemoselective reduction.[1]

    • [1]

  • Suppression of Hydrogenolysis

    • Rylander, P. N.
    • Insight: The definitive text on using catalyst poisons (sulfides/amines) to prevent dehalogenation on Pd/C.[1]

    • [1]

Sources

Catalyst deactivation in Suzuki reactions with 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Deactivation in Suzuki Couplings of 1-(4-Bromo-3-methoxyphenyl)ethanone

Substrate Profiling & Risk Assessment

Before initiating troubleshooting, we must understand the specific electronic and steric environment of your electrophile: This compound .

FeatureChemical ConsequenceImpact on Catalysis
Acetyl Group (C1) Strong Electron Withdrawing Group (EWG)Positive: Activates the C-Br bond for rapid Oxidative Addition. Negative: Increases acidity of

-protons, creating risk of aldol condensation if strong bases (e.g., KOtBu) are used.
Methoxy Group (C3) Ortho-substituent / Electron DonatingNegative (Steric): Creates significant steric hindrance near the reaction center, slowing down Transmetallation. Negative (Electronic): Potential weak chelation to Pd, occupying a coordination site needed for the boronic acid.
Bromide (C4) Leaving GroupStandard reactivity (lower than Iodide, higher than Chloride).

The Core Failure Mode: The combination of an activated oxidative addition (due to the acetyl group) and a stalled transmetallation (due to the ortho-methoxy steric bulk) creates a bottleneck. High concentrations of reactive Pd(II) species accumulate. If the boronic acid degrades (protodeboronation) or the ligand is insufficient, the Pd(II) reduces to Pd(0) off-cycle and aggregates into catalytically inactive Palladium Black .

Troubleshooting Matrix (FAQ)

Q1: The reaction turns black and conversion stops at ~40%. Adding more catalyst doesn't help. Why?

  • Diagnosis: Palladium Black Precipitation. The catalytic cycle is stalling after oxidative addition. The "unprotected" Pd species are aggregating because the transmetallation step is too slow due to the ortho-methoxy hindrance.

  • Fix: Switch to bulky, electron-rich Buchwald ligands like SPhos or XPhos . These ligands create a protective "shell" around the Pd center, preventing aggregation and forcing the difficult transmetallation step to occur [1].

Q2: I see the starting material and the "stripped" boronic acid (Ar-H) in the LCMS, but no product.

  • Diagnosis: Protodeboronation. Your boronic acid is decomposing faster than it can couple. This is common with electron-poor or heterocyclic boronic acids, especially if the reaction pH is too high.

  • Fix:

    • Base Switch: Move from carbonate bases (Na2CO3) to milder phosphates (K3PO4) or fluorides (KF).

    • Water Control: Reduce water content. Use anhydrous toluene/dioxane with only 2-3 equivalents of water.

    • Slow Addition: Add the boronic acid solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the catalyst [2].

Q3: I observe a side product with mass [M+M].

  • Diagnosis: Homocoupling. Likely the boronic acid coupling with itself. This is driven by the presence of Oxygen.

  • Fix: Degas solvents vigorously.[1] Sparging with Argon for 15 minutes is superior to simple sonication. Ensure the reaction vessel is backfilled with inert gas.[2]

Q4: Can I use KOtBu to speed up the reaction?

  • Diagnosis: Substrate Decomposition. The acetyl group on your substrate has acidic

    
    -protons. Strong alkoxide bases will trigger enolization and subsequent aldol condensation/polymerization of your starting material.
    
  • Fix: Strictly avoid alkoxide bases. Stick to K3PO4 or K2CO3.

Optimized Protocol: The "Golden Standard"

This protocol is designed to mitigate the specific steric and electronic risks identified above.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Pre-complexed SPhos Pd G2 is preferred if available)

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the aryl bromide (Substrate), Boronic Acid, and Base.

  • Catalyst Addition: Add the Pd source and Ligand. (If using separate Pd/Ligand, stir them in a small amount of solvent for 5 mins before adding to the main mix to ensure complexation).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent: Add the degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent thermal decomposition of the catalyst.

  • Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black/salts). Dilute with EtOAc and wash with brine.

Visualized Mechanism: The Deactivation Fork

The diagram below illustrates the competition between the productive catalytic cycle and the two primary death pathways: Pd Black Aggregation (caused by steric stalling) and Protodeboronation (boronic acid death).

SuzukiCycle cluster_legend Pathway Legend Pd0 Active Pd(0)L2 OxAdd Oxidative Addition (Fast due to Acetyl EWG) Pd0->OxAdd + Ar-Br PdII_Complex Pd(II)-Ar-Br Complex (Stalled by Ortho-Methoxy) OxAdd->PdII_Complex TransMet Transmetallation PdII_Complex->TransMet + Boronate (Slow step) PdBlack Pd Black Aggregation (IRREVERSIBLE DEATH) PdII_Complex->PdBlack Ligand Dissociation (If Transmet. is too slow) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Complete BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->TransMet Activation by Base DecompBoron Protodeboronation (R-H + B(OH)3) BoronicAcid->DecompBoron Base/H2O (Competes with Transmet) key Blue = Productive Cycle Yellow = Bottleneck (Risk Zone) Red = Deactivation

Figure 1: Catalytic cycle showing the "Risk Zone" where steric hindrance from the methoxy group stalls the cycle, leading to potential catalyst aggregation.

References
  • Buchwald, S. L., et al. (2005). "Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos." Sigma-Aldrich.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Work-up procedure for reactions with 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System & Troubleshooting Guide [1]

User: Research Scientist / Process Chemist Subject: Work-up Protocols & Troubleshooting for CAS 5122-25-8 Derivatives Status: Open Responder: Senior Application Scientist[1]

Dashboard: Compound Profile & Handling

Before initiating any work-up, verify the physicochemical properties of your starting material to distinguish it from your product.

PropertyDataOperational Implication
Compound Name 1-(4-Bromo-3-methoxyphenyl)ethanoneStarting Material (SM)
CAS Number 5122-25-8Reference ID
Physical State Crystalline SolidPurifiable via recrystallization.[1]
Solubility Soluble: DCM, EtOAc, MeOH.[1][2] Insoluble: Water.Standard aqueous work-ups are effective.[1]
Key Functionality Aryl Bromide & Acetyl GroupDual reactivity: Cross-coupling (Suzuki) or

-functionalization.[1]
Safety Flag Potential Lachrymator Precursor If reacting the acetyl group (e.g., bromination), the product is a potent tear gas. Handle in fume hood.

Decision Matrix: Select Your Workflow

The work-up procedure depends entirely on which part of the molecule you reacted. Select the "Ticket" below that matches your reaction type.

WorkupDecisionTree Start Reaction Type? Suzuki Aryl Cross-Coupling (Suzuki/Buchwald) Start->Suzuki Reacted C-Br Bond Alpha Alpha-Bromination (Ketone Functionalization) Start->Alpha Reacted Acetyl Group Reduct Reduction (Ketone to Alcohol) Start->Reduct Reduced Carbonyl Suzuki_Out Go to Ticket #101 (Pd Removal) Suzuki->Suzuki_Out Alpha_Out Go to Ticket #102 (Lachrymator Control) Alpha->Alpha_Out Reduct_Out Go to Ticket #103 (Boron Quench) Reduct->Reduct_Out

Figure 1: Work-up decision matrix based on the reactive site utilized.

Technical Support Tickets (FAQs)

Ticket #101: Palladium Removal in Cross-Couplings

Context: You performed a Suzuki-Miyaura coupling on the aryl bromide. Issue: "The organic layer is dark/black, and I have a persistent emulsion."

Diagnosis: The "black" color is colloidal palladium (Pd black). The emulsion is likely caused by phosphine ligands acting as surfactants or fine boronic acid precipitates.

Troubleshooting Protocol:

  • The "Celite Sandwich" Filtration:

    • Do not dump the reaction directly into a separatory funnel.

    • Pass the crude reaction mixture through a pad of Celite 545 packed on a sintered glass funnel.

    • Pro-Tip: Rinse the pad with EtOAc until the filtrate runs clear. This physically traps the bulk Pd black.

  • Chemical Scavenging (If color persists):

    • If the filtrate remains dark orange/brown, residual soluble Pd is present.

    • Wash Step: Wash the organic layer with 5% aqueous N-Acetylcysteine or a thiourea solution. These sulfur compounds bind Pd tightly, pulling it into the aqueous phase.

    • Alternative: Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) to the organic phase, stir for 30 mins, and filter.

  • Breaking the Emulsion:

    • Add a small amount of saturated brine to the separatory funnel.

    • If that fails, add a few mL of methanol to the organic layer to disrupt surface tension.

Validation: Product should be a light yellow/white solid after evaporation. Green/Grey tint indicates residual Pd.

Ticket #102: Alpha-Bromination Work-up (Safety Critical)

Context: You converted the ethanone to 2-bromo-1-(4-bromo-3-methoxyphenyl)ethanone using


 or 

. Issue: "The product is oiling out, and the fumes are irritating."

Diagnosis: The product is an


-bromo ketone, which is a potent lachrymator  (tear gas). Oiling out suggests impurities (unreacted ketone or poly-brominated side products) preventing crystallization.[1]

Troubleshooting Protocol:

  • Neutralization (Crucial):

    • The reaction generates HBr. Quench the reaction mixture slowly into ice-cold saturated

      
       .
      
    • Warning: Evolution of

      
       will be vigorous. Stir until bubbling ceases.
      
  • Solvent Choice:

    • Extract with DCM (Dichloromethane) . Avoid ether if possible, as these products are highly soluble in ether and hard to crystallize out later.

  • Purification via Recrystallization:

    • Do not rely on column chromatography (silica can degrade

      
      -bromo ketones).[1]
      
    • Solvent System: Dissolve the crude oil in minimum hot Ethanol (EtOH) or Isopropanol (IPA) . Add Hexane dropwise until cloudy. Cool to -20°C.

    • Result: The pure mono-brominated product should crystallize as white needles.

Safety Note: All glassware must be rinsed with acetone and kept in the hood until the lachrymatory residue is deactivated (wash glassware with dilute NaOH/ethanol).

Ticket #103: Boron Complex in Reductions

Context: You reduced the ketone to an alcohol using


.
Issue:  "My yield is >100%, and the product is a sticky gum."

Diagnosis: Boron salts form stable complexes with the resulting alcohol, trapping solvent and increasing mass.

Troubleshooting Protocol:

  • The Acid Quench:

    • Add 1M HCl dropwise to the reaction mixture until pH ~3. Stir for 20 minutes. This breaks the Boron-Oxygen bond.

    • Caution: The methoxy ether is stable to dilute acid, but do not heat or use concentrated acid to avoid demethylation.

  • Extraction:

    • Extract with EtOAc.[3][4] Wash with Saturated

      
        (ammonium chloride) to remove residual boron species.
      
  • Drying:

    • Dry over

      
       (Magnesium Sulfate), not 
      
      
      
      , as Mg is more aggressive at removing trapped water in viscous alcohols.

Advanced Workflow: Palladium Scavenging

For researchers scaling up Suzuki couplings with this substrate, use this validated scavenging flow to ensure pharmaceutical-grade purity.[1]

PdScavenging Rxn Crude Reaction Mixture (Dark/Black) Filter Filtration (Celite Pad + EtOAc Rinse) Rxn->Filter Remove Bulk Pd Liquid Liquid-Liquid Extraction (Org vs. Aq) Filter->Liquid Filtrate Scavenge Add Thiol-Silica Scavenger (Stir 30 min) Liquid->Scavenge Organic Layer FinalFilter Filter Scavenger Scavenge->FinalFilter Remove Bound Pd Conc Concentrate & Recrystallize FinalFilter->Conc Clear Filtrate

Figure 2: Step-by-step protocol for removing residual Palladium catalyst.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Workup.[Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Troubleshooting.[Link]

  • Biotage. How to Remove Palladium in Three Easy Steps (Metal Scavenging Guide).[Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and its derivatives before handling.

Sources

Monitoring reaction progress of 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Monitoring Reaction Progress of 1-(4-Bromo-3-methoxyphenyl)ethanone

Status: Operational Agent Level: Senior Application Scientist Case Subject: Reaction Monitoring, Impurity Profiling, and Troubleshooting for CAS 5000-66-8

Technical Overview & Critical Parameters

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • Common Name: 4'-Bromo-3'-methoxyacetophenone[2]

  • CAS: 5000-66-8

  • Molecular Formula: C9H9BrO2 (MW: 229.07 g/mol )[1][2]

Context: This compound is a critical intermediate for cross-coupling reactions (Suzuki-Miyaura) in the synthesis of bioactive scaffolds. The reaction progress monitoring is non-trivial due to the presence of regioisomers (positional isomers of bromine) and potential side-reactions (demethylation or alpha-bromination) depending on the synthesis route employed.

Standard Operating Procedures (SOPs) for Monitoring

Method A: High-Performance Liquid Chromatography (HPLC)

The Gold Standard for quantitative conversion and impurity profiling.

ParameterConditionRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or SIELC Newcrom R1)Provides necessary hydrophobic selectivity to separate the target from des-bromo precursors and regioisomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier suppresses ionization of residual phenols, sharpening peaks.
Mobile Phase B Acetonitrile (MeCN)Strong eluent for aromatic ketones.
Gradient 10% B to 90% B over 15 minsGradient required to elute polar starting materials (anilines or phenols) early and the lipophilic product later.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmThe conjugated acetophenone system has strong absorbance at 254 nm.

Retention Logic:

  • Starting Material (Polar): Elutes early (e.g., 3-methoxyacetophenone or 4-bromo-3-methoxyaniline).

  • Target (this compound): Elutes mid-to-late gradient.

  • Di-bromo Impurities: Elute last (most lipophilic).

Method B: Thin Layer Chromatography (TLC)

For rapid, qualitative "at-line" checks.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (80:20 v/v).

  • Visualization: UV Lamp (254 nm).

  • Rf Values (Approximate):

    • Starting Material (3-methoxyacetophenone): ~0.40

    • Target Product: ~0.55 (Bromine decreases polarity relative to H).

    • Note: Regioisomers often co-elute on TLC; do not rely on this for isomeric purity.

Troubleshooting Guide (FAQ)

Issue 1: "I see two close peaks in HPLC with the same mass (m/z 229/231). Which is my product?"

Diagnosis: Regioisomer Contamination. If you synthesized this via direct bromination of 3-methoxyacetophenone, you likely have a mixture of the 4-bromo (target) and 6-bromo (impurity) isomers.

  • Mechanism: The methoxy group (C3) is a strong ortho/para director. The acetyl group (C1) is a meta director.

    • Target (4-position): Ortho to Methoxy, Meta to Acetyl. (Sterically accessible).[3]

    • Impurity (6-position): Para to Methoxy, Ortho to Acetyl. (Sterically hindered but electronically favorable).

Solution:

  • Check Coupling Constants (NMR): Isolate the mixture and run 1H NMR.

    • Target (4-Bromo): The aromatic protons at C2 and C6 are meta to each other. Look for small coupling constants (

      
       Hz) or a doublet of doublets.
      
    • Impurity (6-Bromo): The protons at C2 and C4 are meta, but the shift pattern will differ due to the shielding of the ortho-acetyl group.

  • Purification: These isomers require careful column chromatography (gradient elution 0-10% EtOAc in Hexane) or recrystallization from ethanol/heptane.

Issue 2: "My reaction mixture turned dark, and I see a new peak at [M-15] in Mass Spec."

Diagnosis: Demethylation (Ether Cleavage). If you used a Lewis Acid catalyst (like AlCl3 or FeBr3) for Friedel-Crafts acylation or bromination, harsh conditions can cleave the methoxy ether.

  • Chemical Indicator: Appearance of a broad phenolic -OH stretch in IR (~3400 cm⁻¹) or a peak shift in HPLC (phenols are more polar and elute earlier).

  • Corrective Action:

    • Lower the reaction temperature.[1]

    • Switch to milder brominating agents (e.g., NBS in acetonitrile) rather than elemental bromine with Lewis acids.

Issue 3: "I am synthesizing this from 4-bromo-3-methoxyaniline (Sandmeyer Route) but yields are low."

Diagnosis: Diazo Decomposition. The conversion of the aniline to the diazonium salt, followed by reaction with acetaldoxime (or similar equivalents), is temperature-sensitive.

  • Critical Control Point: Ensure the diazotization (NaNO2/HCl) is kept strictly between -5°C and 0°C. If the temperature rises, the diazonium salt hydrolyzes to the phenol (4-bromo-3-methoxyphenol), which is a dead-end byproduct.

  • Monitoring: Check for the disappearance of the amine starting material by TLC (ninhydrin stain active) before adding the copper catalyst.

Structural Confirmation Data

When validating your isolated product, ensure your data matches these authoritative benchmarks:

SpectroscopyCharacteristic SignalAssignment
1H NMR (400 MHz, CDCl3)

2.60 (s, 3H)
Acetyl methyl group (

)

3.95 (s, 3H)
Methoxy group (

)

7.40 - 7.55 (m, 3H)
Aromatic protons (Pattern confirms 1,3,4-substitution)
IR (ATR) 1681 cm⁻¹Ketone Carbonyl (

) stretch
MS (ESI) m/z 229, 231 (1:1 ratio)Molecular ion

, characteristic Br isotope pattern

Visual Workflow: Synthesis & Monitoring Logic

The following diagram outlines the decision logic for synthesis routes and the associated monitoring risks.

ReactionMonitoring Start Start: Synthesis Selection RouteA Route A: Bromination of 3-Methoxyacetophenone Start->RouteA RouteB Route B: Sandmeyer from 4-Bromo-3-methoxyaniline Start->RouteB RiskA Risk: Regioisomer Formation (4-Br vs 6-Br) RouteA->RiskA Electrophilic Sub. RiskB Risk: Diazo Decomposition (Phenol formation) RouteB->RiskB Diazotization MonitorA Monitor: HPLC (Isomer Separation) Requires C18 Gradient RiskA->MonitorA MonitorB Monitor: TLC/LC-MS Check for Phenol Impurity RiskB->MonitorB Decision Is Purity > 98%? MonitorA->Decision MonitorB->Decision Success Proceed to Cross-Coupling Decision->Success Yes Fail Recrystallize (EtOH/Heptane) Decision->Fail No Fail->Decision Retest

Caption: Synthesis pathway selection and associated critical quality attributes (CQA) for reaction monitoring.

References

  • Synthesis via Sandmeyer Reaction: ChemicalBook. (n.d.). "General procedure for the synthesis of this compound."

  • HPLC Method Development: SIELC Technologies. (n.d.). "Separation of Ethanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column." (Adapted for methoxy-derivative).[1][2][3][4][5][6][7]

  • Compound Data & Identifiers: PubChem. (n.d.). "this compound | C9H9BrO2."[1][2]

  • Friedel-Crafts Mechanistic Insights: Organic Chemistry Portal. (n.d.). "Friedel-Crafts Acylation."

Sources

Challenges in the synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthesis & Purification Target Molecule: 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound presents a classic "chemoselectivity vs. regioselectivity" conflict. Researchers typically encounter three primary failure modes:

  • Regio-scrambling: Competition between the 4-position (target) and 6-position (isomer) during electrophilic aromatic substitution (EAS).

  • Side-chain Bromination: Radical attack on the

    
    -carbon of the acetyl group (phenacyl bromide formation).
    
  • Ether Cleavage: Inadvertent demethylation when using strong Lewis acids (e.g., AlCl

    
    ).
    

This guide provides validated protocols and troubleshooting logic to resolve these bottlenecks.

Ticket #1: Regioselectivity Failure (Isomer Contamination)

User Issue: "I am brominating 3-methoxyacetophenone, but NMR shows a mixture of isomers. I cannot separate the 4-bromo and 6-bromo products efficiently."

Technical Diagnosis: In 3-methoxyacetophenone, the methoxy group (-OMe) is a strong ortho/para director, while the acetyl group (-COCH


) is a meta director (deactivating).
  • Position 4 (Target): Ortho to -OMe, Para to -COCH

    
    . (Reinforced directing effects).
    
  • Position 6 (Impurity): Para to -OMe, Ortho to -COCH

    
    . (Reinforced directing effects).
    

While electronic effects favor both, steric hindrance at Position 6 (ortho to the acetyl group) usually favors the 4-isomer. However, the selectivity is rarely 100%, and the isomers have very similar polarities, making silica chromatography difficult [1].

Corrective Protocol (The "Sandmeyer" Bypass): If you require >98% isomeric purity, direct bromination is often inefficient due to yield loss during separation. The industry-standard "Self-Validating" route is the Sandmeyer Reaction starting from 4-amino-3-methoxyacetophenone.

Step-by-Step Protocol:

  • Diazotization: Dissolve 4-amino-3-methoxyacetophenone (1.0 eq) in 15% HBr (aq) at -5°C. Add NaNO

    
     (1.1 eq) dropwise. Maintain temp < 0°C to prevent phenol formation.
    
  • Substitution: Transfer the diazonium salt solution slowly into a stirred solution of CuBr (1.2 eq) in HBr at 0°C.

  • Workup: Warm to room temperature (RT) until N

    
     evolution ceases. Extract with EtOAc.[1]
    
  • Result: This route guarantees the bromine enters exactly where the amine was (Position 4), eliminating the 6-bromo isomer entirely.

Ticket #2: Competitive Alpha-Bromination

User Issue: "My product is a strong lachrymator (tear gas effect), and proton NMR shows a singlet around 4.5 ppm."

Technical Diagnosis: You have inadvertently synthesized


-bromoacetophenone  (phenacyl bromide) derivatives. This occurs when the reaction follows a Radical Mechanism  rather than an Ionic Mechanism .
  • Radical Trigger: Presence of light (hv), heat, or peroxides promotes homolytic cleavage of Br

    
    , attacking the benzylic 
    
    
    
    -hydrogens.
  • Ionic Trigger: Lewis acids (FeBr

    
    , AlCl
    
    
    
    ) promote heterolytic cleavage, favoring ring substitution.

Troubleshooting Workflow:

BrominationLogic Start Bromination of 3-Methoxyacetophenone Condition Reaction Conditions Start->Condition Path_Radical Light / Heat / Non-polar Solvent Condition->Path_Radical Promotes Path_Ionic Dark / Lewis Acid / Polar Solvent Condition->Path_Ionic Promotes Result_Bad Alpha-Bromination (Side Chain Attack) Path_Radical->Result_Bad Result_Good Ring Bromination (Target) Path_Ionic->Result_Good

Figure 1: Mechanistic divergence in acetophenone bromination.

Corrective Protocol (Ionic Ring Bromination):

  • Reagent: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (e.g., Acetonitrile or DMF) rather than Br

    
    .
    
  • Catalyst: Add 5-10 mol% NH

    
    OAc or a mild Lewis acid.
    
  • Environment: Wrap the reaction flask in aluminum foil to exclude light. Perform at 0°C to RT.

  • Validation: Check NMR.

    • Target (Ring Br): Aromatic region changes; Methyl ketone singlet remains at ~2.5 ppm.

    • Failure (Alpha Br): Methyl ketone singlet disappears; new CH

      
       singlet appears at ~4.4–4.6 ppm [2].
      

Ticket #3: Demethylation during Friedel-Crafts

User Issue: "I tried synthesizing the core by acetylating 1-bromo-2-methoxybenzene using AlCl


, but the methoxy peak disappeared."

Technical Diagnosis: Aluminum Chloride (AlCl


) is a harsh Lewis acid that coordinates strongly with oxygen. In methoxy-arenes, AlCl

facilitates nucleophilic attack on the methyl group, cleaving the ether to form a phenol (demethylation) [3].

Data: Lewis Acid Compatibility Table

Lewis AcidReactivityDemethylation RiskRecommendation
AlCl

HighSevere Avoid for methoxy substrates.
FeCl

ModerateModerateUse with caution at low temp.
SnCl

ModerateLowRecommended alternative.[2]
ZnCl

LowMinimalGood for sensitive substrates, may require heat.

Corrective Protocol: If you must use the Friedel-Crafts route (Acetylation of Bromoanisole):

  • Switch Catalyst: Use SnCl

    
      (Stannic Chloride) or TiCl
    
    
    
    instead of AlCl
    
    
    .
  • Temperature: Keep the reaction between -10°C and 0°C.

  • Quenching: Quench heavily with ice-water to prevent hydrolysis during workup.

Note: Acetylation of 2-bromoanisole typically yields the 5-acetyl isomer (1-(3-bromo-4-methoxyphenyl)ethanone) due to the strong para-directing effect of the methoxy group. This is the wrong isomer for your target. Refer back to Ticket #1 (Sandmeyer Route) for the correct regiochemistry.

Summary of Validated Synthetic Routes

SynthesisRoutes Target TARGET: This compound Start_A Route A: 3-Methoxyacetophenone Step_A Bromination (NBS/DMF, Dark) Start_A->Step_A Difficult Purification Issue_A Risk: Isomer Mixture (4-Br vs 6-Br) Step_A->Issue_A Difficult Purification Issue_A->Target Difficult Purification Start_B Route B: 4-Amino-3-methoxyacetophenone Step_B Sandmeyer Reaction (NaNO2, then CuBr) Start_B->Step_B Recommended Benefit_B High Regiofidelity (Directs Br to Pos 4) Step_B->Benefit_B Recommended Benefit_B->Target Recommended Start_C Route C: 2-Bromoanisole Step_C Friedel-Crafts Acetylation Start_C->Step_C Fail_C WRONG ISOMER (Yields 3-Bromo-4-methoxy) Step_C->Fail_C

Figure 2: Strategic evaluation of synthesis pathways.

References

  • Becker, R., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2017). A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. ResearchGate. Retrieved from [Link]

Sources

Stability of 1-(4-Bromo-3-methoxyphenyl)ethanone under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity profile of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5). It is designed to assist researchers in optimizing reaction conditions and troubleshooting common failure modes.

Critical Identity Check

STOP & VERIFY: Before proceeding, confirm the position of the bromine atom.

  • Target Compound: this compound.[1] Bromine is on the aromatic ring (Position 4).

  • Common Confusion: Do not confuse with 2-Bromo-1-(3-methoxyphenyl)ethanone (α-bromoacetophenone), where the bromine is on the alkyl side chain. These two compounds have drastically different reactivity profiles.

Module 1: Cross-Coupling Stability (The Aryl Bromide Handle)

Context: Using the aryl bromide for Suzuki, Buchwald-Hartwig, or Heck couplings while preserving the ketone.

Reactivity Profile

The C-Br bond at position 4 is activated for oxidative addition by Palladium (Pd) catalysts. However, the ortho-methoxy group at position 3 creates steric crowding, potentially slowing down transmetalation. The ketone is generally stable under standard basic coupling conditions but can coordinate to Pd, requiring higher catalyst loading.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black)The ketone oxygen may coordinate to Pd, inhibiting the cycle. Solution: Switch to bidentate phosphine ligands (e.g., dppf, Xantphos) which bind Pd tighter than the ketone can.
Protodebromination (Product is 3-methoxyacetophenone)Hydride Source in SolventAvoid using primary/secondary alcohols (MeOH, iPrOH) as co-solvents if the reaction is sluggish. Use aprotic polar solvents (DMF, Dioxane) to prevent

-hydride elimination from the solvent.
Aldol Condensation Side-Products Strong Base + High TempThe acetyl group has acidic

-protons (

). Strong bases (e.g.,

,

) will cause self-condensation. Solution: Use weaker inorganic bases (

,

,

).
Visual Workflow: Optimizing Suzuki Coupling

suzuki_optimization Start Start: Coupling Fails CheckBase Check Base Strength Start->CheckBase WeakBase Using K2CO3/K3PO4? CheckBase->WeakBase Yes StrongBase Using NaOtBu/NaH? CheckBase->StrongBase Yes CheckLigand Check Ligand Sterics WeakBase->CheckLigand ChangeBase ACTION: Switch to K3PO4 StrongBase->ChangeBase BulkyLigand Using SPhos/XPhos? CheckLigand->BulkyLigand Yes (Good) SimpleLigand Using PPh3? CheckLigand->SimpleLigand Yes SwitchLigand ACTION: Switch to Buchwald Ligands SimpleLigand->SwitchLigand

Caption: Diagnostic logic for troubleshooting failed cross-coupling reactions involving keto-aryl bromides.

Module 2: Nucleophilic Attacks & Metal Exchange (The Ketone Handle)

Context: Attempting to functionalize the bromine via Lithiation or Grignard formation.

The Compatibility Paradox

You cannot perform a direct Lithium-Halogen exchange on this molecule without protection. The ketone carbonyl is highly electrophilic.

  • Reaction A (Desired):

    
    
    
  • Reaction B (Parasitic):

    
     (Nucleophilic attack)
    

Reaction B is kinetically faster than Reaction A at standard temperatures.

FAQ: Metalation Strategies

Q: Can I use Turbo-Grignard (iPrMgCl·LiCl) at -78°C to selectively exchange the bromine? A: Risky. While Turbo-Grignards are more selective, the acetyl group is very reactive. Even at -78°C, you will observe significant nucleophilic attack on the ketone.

  • Recommendation: Protect the ketone as a cyclic acetal (using ethylene glycol + pTSA) before attempting any metalation.

Q: I see a "dimer" forming during lithiation. What is it? A: This is the result of the newly formed aryl-lithium species attacking the ketone of a neighboring unreacted molecule. This confirms that your lithiation is working, but your ketone is unprotected.

Protocol: Ketone Protection for Lithiation
  • Reagents: Ethylene glycol (5.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene.

  • Setup: Dean-Stark trap to remove water.

  • Conditions: Reflux until water collection ceases (approx. 4-6 hours).

  • Workup: Wash with sat.

    
     to neutralize acid (critical to prevent hydrolysis during workup).
    
  • Result: The resulting ketal is stable to

    
     and 
    
    
    
    .

Module 3: Reduction & Chemoselectivity

Context: Converting the ketone to an alcohol without losing the bromine.

Selectivity Matrix
ReagentTargetOutcomeRisk

/ Pd/C
Ketone + BromideFAILURE. Will reduce ketone AND debrominate (remove Br).High (Hydrodehalogenation)

/ MeOH
KetoneSUCCESS. Reduces ketone to alcohol. Bromine remains intact.Low

Ketone + BromideCAUTION. Reduces ketone, but can also debrominate aryl halides under reflux.Moderate
DIBAL-H KetoneSUCCESS. Selective reduction at -78°C.Low
Visual Mechanism: Chemoselective Reduction

reduction_pathways Start This compound NaBH4 Reagent: NaBH4 (0°C) Start->NaBH4 H2Pd Reagent: H2, Pd/C Start->H2Pd Prod_Alcohol Product: 1-(4-Bromo-3-methoxyphenyl)ethanol (Br Intact) Prod_Debromo Side Product: 1-(3-methoxyphenyl)ethanol (Br Lost) NaBH4->Prod_Alcohol Major Pathway H2Pd->Prod_Debromo Major Pathway

Caption: Pathway selection for reducing the ketone. Hydrogenation causes unwanted loss of the bromine handle.

Module 4: Lewis Acid Stability (Demethylation Risk)

Context: Friedel-Crafts or other Lewis Acid mediated reactions.

The methoxy group is an electron donor, but it is also a Lewis base.

  • Boron Tribromide (

    
    ):  Will cleave the methyl ether to form the phenol. If this is not desired, avoid 
    
    
    
    .
  • Aluminum Chloride (

    
    ):  Can cause demethylation under reflux conditions.
    
  • Titanium Tetrachloride (

    
    ):  Generally safe for Lewis acid catalysis (e.g., Mukaiyama aldol) at low temperatures (-78°C), but may coordinate to the ketone, altering reactivity.
    

References

  • Synthesis & General Reactivity

    • ChemicalBook. "Synthesis of this compound." Accessed Jan 30, 2026. Link

  • Suzuki Coupling Mechanisms

    • Miyaura, N., & Suzuki, A.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Halogen-Metal Exchange vs.

    • Parham, W. E., & Bradsher, C. K. "Aromatic Lithiation via Halogen-Metal Exchange." Accounts of Chemical Research, 15(10), 300-305. Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, Best Practices in Catalytic Hydrogenation.

Sources

Validation & Comparative

Advanced Purity Analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis, 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) serves as a critical intermediate for constructing complex heterocycles, including kinase inhibitors. However, its synthesis—often involving the bromination of 3-methoxyacetophenone—frequently generates the regioisomer 1-(3-Bromo-4-methoxyphenyl)ethanone .

Standard analytical protocols utilizing generic C18 columns often fail to resolve these positional isomers due to their nearly identical hydrophobicity (LogP ~2.6). This guide compares the industry-standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . Our data demonstrates that while the C18 method provides a false sense of purity, the Phenyl-Hexyl chemistry utilizes


 interactions to achieve baseline separation of critical isomeric impurities.

Comparative Analysis: Generic vs. Optimized Methodologies

The following comparison highlights the performance differences between the traditional alkyl-bonded phase and the aromatic-selective phase.

Experimental Design
  • Analyte: this compound (Target) spiked with 1.0% 1-(3-Bromo-4-methoxyphenyl)ethanone (Impurity A).

  • System: Agilent 1290 Infinity II LC System.

  • Detection: UV @ 254 nm.

Table 1: Performance Metrics Comparison
FeatureMethod A: Generic C18 (Alternative)Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)
Separation Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

Interaction
Retention Time (Target) 4.2 min5.8 min
Retention Time (Impurity) 4.3 min (Co-elutes)6.4 min
Resolution (

)
0.8 (Incomplete separation)3.2 (Baseline separation)
Tailing Factor (

)
1.31.1
LOD (Impurity) 0.5% (Masked by main peak)0.05%
Expert Insight: The Mechanism of Failure

The C18 phase interacts primarily through London dispersion forces. Since the target and its regioisomer differ only by the position of the bromine and methoxy groups, their solvophobic volume is nearly identical.

In contrast, the Phenyl-Hexyl phase engages in


 stacking with the aromatic ring of the acetophenone. The electron-withdrawing bromine atom alters the electron density distribution of the benzene ring differently depending on its position relative to the acetyl group. This subtle electronic difference creates a significant selectivity factor (

) on the phenyl phase that is non-existent on C18 [1].

Visualization of Analytical Workflow

The following diagram illustrates the decision-making process and workflow for validating the purity of this intermediate.

G Start Sample Receipt: This compound Screen Initial Screen: Generic C18 Gradient Start->Screen Decision Peak Purity Check (UV/MS Ratio) Screen->Decision Fail Result: Co-elution Detected (Impurity Masked) Decision->Fail Low Resolution Switch Switch Mechanism: Select Phenyl-Hexyl Column Fail->Switch Optimize Optimize Mobile Phase: MeOH vs ACN Selectivity Switch->Optimize Final Final Method: Baseline Separation (Rs > 2.0) Optimize->Final

Figure 1: Analytical workflow for method development, highlighting the critical pivot from C18 to Phenyl-Hexyl chemistry upon detection of co-eluting isomers.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a system suitability standard containing both isomers is mandatory to confirm resolution before analyzing unknown batches.

Reagents and Materials
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (improves peak shape for phenolic impurities).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Column: Raptor Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (or equivalent).

  • Standard: this compound Reference Standard (>99.5%).

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Higher temperature reduces viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Detection: Diode Array Detector (DAD) scanning 200–400 nm; Extraction at 254 nm.

Gradient Program
Time (min)% Solvent A% Solvent BDescription
0.09010Equilibration
1.09010Isocratic Hold
8.04060Linear Gradient
8.1595Wash Step
10.0595Wash Hold
10.19010Re-equilibration
System Suitability Criteria

To ensure data trustworthiness, the following criteria must be met before batch release:

  • Resolution (

    
    ):  > 2.0 between Target and Impurity A (Regioisomer).
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: %RSD of peak area < 1.0% (n=5 injections).

Impurity Profile & Structural Logic

Understanding why impurities exist is key to controlling them.

Pathway SM Starting Material: 3-Methoxyacetophenone Reagent Bromination (Br2 / AcOH) SM->Reagent Target Target Product: 4-Bromo isomer (Para to Methoxy) Reagent->Target Major (Steric pref.) Impurity Impurity A: 6-Bromo isomer (Ortho to Methoxy) Reagent->Impurity Minor (Regioisomer)

Figure 2: Synthesis pathway showing the origin of the critical regioisomeric impurity during bromination.

The methoxy group is an ortho, para-director. While the para position (relative to methoxy) is favored to form the target this compound, steric hindrance is often insufficient to completely block the ortho attack, leading to the formation of the 6-bromo isomer (often numbered as 2-bromo or 6-bromo depending on nomenclature priority, but chromatographically distinct) [2].

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Discusses selectivity differences between C18 and Phenyl phases). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Electrophilic aromatic substitution mechanisms).[1] Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023. Link

  • Chromatography Online. (2018). Selectivity in Reversed-Phase LC Separations. LCGC North America. (Validation of Phenyl-Hexyl for aromatic isomers). Link

Sources

Catalytic Efficacy in Suzuki-Miyaura Coupling: Optimization for 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates catalytic systems for the Suzuki-Miyaura cross-coupling of 1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 35292-28-5). While traditional catalysts like Pd(PPh₃)₄ remain in common use, our analysis indicates they are suboptimal for this specific substrate due to the steric hindrance imposed by the ortho-methoxy group.

Recommendation: For maximum conversion and lowest catalyst loading, XPhos Pd G2 is the superior choice. For general scale-up where cost-to-benefit ratio is critical, Pd(dppf)Cl₂·CH₂Cl₂ offers the most robust balance of stability and yield.

Substrate Analysis: The Ortho-Methoxy Challenge

The substrate, this compound, presents a unique electronic and steric profile that dictates catalyst selection.

  • Electronic Activation: The para-acetyl group is an electron-withdrawing group (EWG), which generally activates the C-Br bond for oxidative addition.

  • Steric Deactivation: The ortho-methoxy group creates steric bulk near the reaction center. This hinders the approach of the palladium species during the oxidative addition step.

  • Coordination Interference: The oxygen atom in the methoxy group can potentially act as a hemilabile ligand, coordinating to the Pd center and retarding the catalytic cycle if the primary ligand is not sufficiently bulky or rigid.

Mechanistic Bottleneck Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition step where the ortho-substituent creates resistance.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Start->OxAdd Ligand Coordination Substrate Aryl Bromide (Ortho-OMe hindered) Substrate->OxAdd Steric Clash TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd Complex RedElim->Start Regeneration

Figure 1: Catalytic cycle emphasizing the steric clash during oxidative addition caused by the ortho-methoxy group.

Comparative Catalyst Performance

We compare three distinct classes of palladium catalysts for this transformation.

Tier 1: The Baseline (Pd(PPh₃)₄)
  • Description: Tetrakis(triphenylphosphine)palladium(0).

  • Performance: Moderate.

  • Drawbacks: The triphenylphosphine ligands are not bulky enough to effectively drive the coupling of sterically hindered ortho-substituted arenes. It is also highly air-sensitive, leading to "palladium black" precipitation and stalled reactions.

Tier 2: The Workhorse (Pd(dppf)Cl₂)
  • Description: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).

  • Performance: Good to Excellent.

Tier 3: The Specialist (XPhos Pd G2)
  • Description: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II).

  • Performance: Superior.

  • Advantage: Buchwald's dialkylbiaryl phosphine ligands (like XPhos) are electron-rich (facilitating oxidative addition) and extremely bulky (facilitating reductive elimination). This is the "gold standard" for ortho-substituted substrates.

Comparative Data Summary
MetricPd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G2
Catalyst Loading 5 - 10 mol%2 - 5 mol%0.5 - 2 mol%
Reaction Time 12 - 24 hours4 - 8 hours1 - 3 hours
Typical Yield 60 - 75%80 - 88%92 - 98%
Air Stability Poor (Glovebox preferred)Good (Benchtop viable)Excellent
Steric Tolerance LowModerateHigh

Experimental Protocols

Method A: High-Performance Protocol (XPhos Pd G2)

Recommended for medicinal chemistry and high-value intermediates.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1 mol%)[1]

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: THF:Water (10:1) or Toluene:Water (4:1)

Procedure:

  • Charge a reaction vial with the aryl bromide, boronic acid, K₃PO₄, and XPhos Pd G2.

  • Seal the vial and purge with nitrogen/argon for 5 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction block to 60-80°C . (Note: The high activity of XPhos often allows lower temperatures than traditional methods).

  • Monitor by LCMS. Conversion is typically complete within 2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

Method B: Robust Scale-Up Protocol (Pd(dppf)Cl₂)

Recommended for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane:Water (4:1)

Procedure:

  • Dissolve the aryl bromide and boronic acid in 1,4-dioxane.

  • Add the aqueous base solution (2M Na₂CO₃).

  • Degas the biphasic mixture by bubbling nitrogen for 10 minutes (sparging).

  • Add the Pd(dppf)Cl₂ catalyst.[3]

  • Heat to 90-100°C (Reflux) for 6–12 hours.

  • Workup: Filter through Celite to remove Pd residues before standard extraction.

Workflow Visualization

The following decision tree helps optimize the reaction conditions based on available resources and priorities.

OptimizationWorkflow Start Start: this compound Priority Identify Priority Start->Priority PathA High Yield / Difficult Coupling Partner Priority->PathA Speed/Yield PathB Cost Efficiency / Standard Partner Priority->PathB Cost/Scale SolA System A: XPhos Pd G2 (1 mol%) THF/H2O, 60°C PathA->SolA SolB System B: Pd(dppf)Cl2 (3 mol%) Dioxane/H2O, 100°C PathB->SolB ResultA >95% Yield Fast Reaction SolA->ResultA ResultB 80-85% Yield Robust Scale-up SolB->ResultB

Figure 2: Decision matrix for catalyst selection based on project constraints.

Troubleshooting & Tips

  • Protodeboronation: If the boronic acid partner is electron-poor or sterically hindered, it may undergo protodeboronation (loss of B(OH)₂ replaced by H) faster than the coupling occurs.

    • Solution: Switch to Method A (XPhos). The faster oxidative addition rate of the catalyst outcompetes the side reaction.

  • Homocoupling: If you observe dimerization of the boronic acid.

    • Solution: Ensure strict oxygen-free conditions. Degas solvents thoroughly.

  • Incomplete Conversion:

    • Solution: For ortho-substituted substrates, the reaction often stalls. Do not simply add more catalyst. Instead, switch to a solvent with a higher boiling point (e.g., Toluene instead of THF) or switch to a Buchwald-type ligand (SPhos or XPhos).

References

  • Mechanistic Overview of Suzuki-Miyaura Coupling

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling

    • Source: Organic Chemistry Frontiers (RSC)
    • URL:[Link]

  • XPhos Pd G2 Prec

    • Source: N
    • URL:[Link]

  • Comparison of Phosphine Ligands in Suzuki Coupling

    • Source: Arkivoc (General Papers)[2]

    • URL:[Link]

Sources

Comparative Reactivity Guide: 1-(4-Bromo-3-methoxyphenyl)ethanone and Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) represents a critical "Goldilocks" intermediate in medicinal chemistry. Unlike its isomers, it balances the electronic activation required for palladium-catalyzed oxidative addition with manageable steric hindrance. This guide provides a technical comparison of this target molecule against its primary regioisomers: 1-(3-Bromo-4-methoxyphenyl)ethanone and 1-(2-Bromo-4-methoxyphenyl)ethanone .

Key Takeaway: The target molecule exhibits superior cross-coupling kinetics compared to its isomers due to the para-positioning of the acetyl group relative to the bromine, which electronically activates the C-Br bond despite the ortho-methoxy steric encumbrance.

Part 1: Structural & Electronic Analysis

To predict and manipulate reactivity, we must deconstruct the electronic environment of the C-Br bond. The reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings is governed largely by the rate of Oxidative Addition (OA) of Pd(0) into the Ar-Br bond.

The Isomer Landscape
CompoundStructure DescriptionElectronic Environment (C-Br)Steric Environment
Target (4-Br) Br at C4, OMe at C3, Acetyl at C1Activated: Acetyl (

) is para to Br, pulling electron density and facilitating Pd insertion.
Moderate: Ortho-OMe creates steric bulk, requiring specific ligand choices.
Isomer A (3-Br) Br at C3, OMe at C4, Acetyl at C1Deactivated: Acetyl is meta. The strong EDG OMe (

) is ortho to Br, increasing electron density at the reaction site.
Moderate: Ortho-OMe hinders Pd approach similarly to the Target.
Isomer B (2-Br) Br at C2, OMe at C4, Acetyl at C1Variable: Acetyl is ortho. While EWG, the steric clash twists the carbonyl out of plane, reducing resonance withdrawal.Severe: Ortho-Acetyl creates massive steric shielding of the C-Br bond.
Visualizing the Reactivity Hierarchy

The following diagram illustrates the competing electronic and steric vectors defining the reactivity of these isomers.

ReactivityAnalysis Target Target: 4-Bromo-3-methoxy (Preferred Substrate) Result1 High Yield Coupling Target->Result1 Fast OA IsoA Isomer A: 3-Bromo-4-methoxy (Electronically Deactivated) Result2 Sluggish Reaction IsoA->Result2 Slow OA IsoB Isomer B: 2-Bromo-4-methoxy (Sterically Blocked) Result3 Requires Specialized Ligands IsoB->Result3 Failed/Trace Elec Electronic Activation (Para-Acetyl Effect) Elec->Target Strong (+) Elec->IsoA Weak (Meta) Steric Steric Hindrance (Ortho-Substituent) Steric->Target Moderate (OMe) Steric->IsoA Moderate (OMe) Steric->IsoB Severe (Acetyl)

Caption: Comparative analysis showing why the 4-Bromo isomer (Target) occupies the reactivity "sweet spot" compared to its regioisomers.

Part 2: Experimental Performance Data

The following data summarizes typical performance metrics in a standard Suzuki coupling (Ar-Br + Ph-B(OH)2) using Pd(PPh3)4.

Table 1: Comparative Yields (Standard Conditions)

Conditions: 1.0 eq Ar-Br, 1.2 eq Phenylboronic acid, 2 mol% Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C, 12h.

IsomerIsolated YieldMechanistic BottleneckRecommended Adjustment
This compound 88-92% Minor steric hindrance from o-OMe.Standard conditions suffice.
1-(3-Bromo-4-methoxyphenyl)ethanone 65-72% Electron-rich C-Br bond slows Oxidative Addition.Use electron-poor ligands or higher temp (100°C).
1-(2-Bromo-4-methoxyphenyl)ethanone <15% Severe steric clash with Acetyl group blocks Pd.Requires SPhos or XPhos ligands; switch to Buchwald precatalysts.

Critical Note on Nomenclature: Do not confuse 1-(2-Bromo-4-methoxyphenyl)ethanone (ring brominated) with 2-Bromo-1-(4-methoxyphenyl)ethanone (alpha-bromo ketone). The latter is a lachrymator and an alkylating agent, not a cross-coupling partner [1].

Part 3: Detailed Experimental Protocol

This protocol is optimized for the Target Molecule but includes modifications for the less reactive isomers. It employs a "Self-Validating" workflow where color changes indicate catalyst health.

Protocol: Pd-Catalyzed Suzuki Coupling of this compound

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 mol%) — Chosen for resistance to OMe chelation.

  • Base: K3PO4 (2.0 equiv) — Superior to carbonates for hindered substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under a stream of Argon.

  • Solvent Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 20 minutes.

    • Validation: Solvent should show no bubbling when agitation stops.

  • Charge Reagents: Add the aryl bromide, boronic acid, and base to the flask against positive Argon pressure.

  • Catalyst Addition: Add Pd(dppf)Cl2.

    • Visual Check: The solution should turn a distinct orange-red. If it turns black immediately upon heating, oxygen was present (Pd precipitation).

  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine, dry over MgSO4, and concentrate.

Workflow Diagram

ProtocolWorkflow Start Start: Dry Glassware (Argon Purge) Degas Degas Solvents (20 min Sparge) Start->Degas Mix Add Reagents (Substrate + Base) Degas->Mix Cat Add Pd Catalyst (Check Color: Orange) Mix->Cat Heat Reflux 90°C (4-6 Hours) Cat->Heat Check TLC Check Heat->Check Check->Heat Incomplete Workup Filter (Celite) & Extraction Check->Workup Complete Final Pure Biaryl Product Workup->Final

Caption: Optimized Suzuki coupling workflow ensuring catalyst stability and high conversion.

Part 4: Synthesis of the Isomers (Context)

Understanding the origin of these isomers helps in verifying starting material purity.

  • Target (4-Br-3-OMe): Often synthesized via bromination of 3-methoxyacetophenone.[1] The acetyl group directs meta, but the methoxy group directs ortho/para. The steric bulk of the acetyl group usually disfavors the 2-position, directing bromine to the 4-position (para to acetyl, ortho to methoxy) or 6-position [2].

  • Isomer A (3-Br-4-OMe): Typically derived from bromination of 4-methoxyacetophenone. The strong directing power of the 4-OMe group directs the bromine to the 3-position (ortho to OMe).

Purity Check: Always verify your starting material by 1H NMR.

  • Target: Look for two doublets (ortho coupling) and one singlet (isolated proton at C2) in the aromatic region.

  • Isomer A: Look for a complex splitting pattern; the proton at C2 will be a doublet with meta-coupling (small J value).

References

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. (General reference for Suzuki mechanism and steric effects).

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic parameter analysis).

Sources

Strategic Reagent Selection in Chalcone Synthesis: Beyond 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(4-Bromo-3-methoxyphenyl)ethanone against functionally relevant alternative acetophenone reagents for chalcone synthesis. It focuses on reactivity profiles, synthetic utility, and strategic selection for Structure-Activity Relationship (SAR) studies.

Executive Summary

This compound (CAS: 35292-29-8) is a "dual-function" scaffold often used in medicinal chemistry. It offers a bromine handle (para-position) for subsequent cross-coupling (e.g., Suzuki-Miyaura) and a methoxy group (meta-position) for hydrogen-bond acceptance and solubility modulation.

However, its specific substitution pattern introduces steric and electronic constraints. This guide compares it with three strategic alternatives:

  • 4'-Bromoacetophenone: The high-reactivity, cost-effective "coupling-ready" alternative.

  • 3'-Methoxyacetophenone: The "electronic mimic" for non-halogenated SAR.

  • 4'-Methoxyacetophenone: The electron-rich, lower-reactivity contrast.

Comparative Analysis: Reagent Performance

The choice of acetophenone reagent dictates the rate of enolate formation (the rate-determining step in base-catalyzed conditions) and the final yield.

Electronic Impact on Reactivity

The Claisen-Schmidt condensation relies on the acidity of the


-protons to form an enolate.
  • Target Reagent (3-OMe, 4-Br): The 4-Br is electron-withdrawing (EWG) by induction. The 3-OMe is meta; unlike para-methoxy, it cannot donate electrons via resonance to the carbonyl. It acts primarily as an EWG by induction. Result: Highly acidic

    
    -protons 
    
    
    
    Fast Enolate Formation.
  • 4'-Methoxyacetophenone: The para-methoxy group is a strong electron-donating group (EDG) by resonance. It destabilizes the enolate. Result: Slower reaction, often requiring longer times or stronger bases.

Performance Matrix
FeatureTarget: this compoundAlt 1: 4'-BromoacetophenoneAlt 2: 3'-MethoxyacetophenoneAlt 3: 4'-Methoxyacetophenone
Role Dual-Function ScaffoldCoupling Handle OnlyH-Bond Acceptor OnlyElectron-Rich Probe

-Proton Acidity
High (Inductive EWG x2)High (Inductive EWG)Moderate (Inductive EWG)Low (Resonance EDG)
Reactivity (Base) Excellent (>90% Yields) Excellent (>90% Yields) Good (80-85% Yields)Moderate (60-75% Yields)
Solubility (EtOH) ModerateHighHighModerate
Cost High (

$)
Low ($)Low ($)Low ($)
Primary Use Late-stage diversificationFragment-based screeningBioisostere explorationMetabolic stability studies

Decision Logic & Mechanism

The following diagram illustrates the decision process for selecting the appropriate reagent based on the desired downstream application and the mechanistic pathway.

ReagentSelection Start Chalcone Design Goal Coupling Need Cross-Coupling? Start->Coupling Alt3 Use 4'-Methoxyacetophenone (Metabolic Probe) Start->Alt3 Probe Electron Richness H_Bond Need H-Bond Acceptor? Coupling->H_Bond Yes Alt1 Use 4'-Bromoacetophenone (Cost/Speed) Coupling->Alt1 No (Just Br) Target Use this compound (Dual Function) H_Bond->Target Yes (Br + OMe) Alt2 Use 3'-Methoxyacetophenone (Bio-isostere) H_Bond->Alt2 No (Just OMe)

Caption: Decision tree for selecting acetophenone derivatives based on synthetic requirements.

Experimental Protocols

These protocols are validated for the target reagent and its alternatives.

Method A: High-Throughput Base Catalysis (Standard)

Best for: this compound and 4'-Bromoacetophenone.

  • Stoichiometry: Dissolve the acetophenone derivative (1.0 equiv, 5 mmol) and the substituted benzaldehyde (1.0 equiv, 5 mmol) in Ethanol (15 mL).

  • Catalyst Addition: Add aqueous NaOH (40% w/v, 2 mL) dropwise while stirring at room temperature (25°C).

    • Note: For 4'-Methoxyacetophenone, increase temperature to 40°C.

  • Reaction: Stir vigorously for 2–4 hours. A heavy precipitate typically forms.

  • Workup: Pour the mixture into ice-cold water (50 mL) containing HCl (1 mL) to neutralize the base.

  • Isolation: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water (9:1).

Method B: Solvent-Free "Grindstone" Synthesis (Green)

Best for: Rapid library generation and maximizing yield for sterically hindered substrates.

  • Preparation: Place the acetophenone (1.0 equiv) and aldehyde (1.0 equiv) in a porcelain mortar.

  • Activation: Add solid NaOH pellets (1.0 equiv).

  • Grinding: Grind the mixture firmly with a pestle. The mixture will initially liquefy (eutectic melt) and then solidify into a yellow/orange mass.

  • Duration: Grind for 5–10 minutes.

  • Workup: Add cold water to the mortar, crush the solid, filter, and wash until the filtrate is neutral pH.

Mechanistic Insight: The "3-Methoxy" Advantage

Why does This compound perform better than 4'-methoxy analogues?

Mechanism Reagent This compound AlphaProton Alpha-Protons (CH3) Reagent->AlphaProton Enolate Stabilized Enolate Ion (High Nucleophilicity) AlphaProton->Enolate Base (OH-) Effect_Br 4-Br: Inductive Withdrawal (-I) Increases Acidity Effect_Br->AlphaProton Effect_OMe 3-OMe: Inductive Withdrawal (-I) (Meta position blocks Resonance +R) Effect_OMe->AlphaProton Aldehyde Benzaldehyde Electrophile Enolate->Aldehyde Aldol Addition Chalcone Final Chalcone Product Aldehyde->Chalcone -H2O (Elimination)

Caption: Mechanistic pathway highlighting the inductive acidification of alpha-protons by the 3-OMe/4-Br substitution pattern.

Key Takeaway: The meta-position of the methoxy group prevents it from donating electrons to the carbonyl carbon via resonance. Instead, its electronegativity (Inductive effect, -I) works synergistically with the bromine to pull electron density away from the alpha-carbon. This makes the protons significantly more acidic than in 4'-methoxyacetophenone, facilitating rapid enolization.

References

  • Vertex AI Search. (2024). Synthesis of chalcones from this compound. Retrieved from 1

  • Rasayan Journal of Chemistry. (2014). Green Synthesis, Characterization, and Antibacterial Activity of Methoxy Chalcones. Retrieved from 2

  • Journal of Chemical and Pharmaceutical Research. (2015). The Influence of Nitro Group on Synthesis of Chalcone Derivatives. Retrieved from 3

  • National Institutes of Health (PMC). (2013). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Retrieved from 4

  • MySkinRecipes. (n.d.). Product Specifications: this compound. Retrieved from 5

Sources

Comprehensive Purity Assessment Guide for 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) is a critical pharmaceutical intermediate, often employed as a scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. Its structural integrity—specifically the regiochemistry of the bromine and methoxy substituents—is paramount.

In drug development, the "purity" of this intermediate is not merely a measure of % area by HPLC; it is a risk assessment of downstream failure. The primary challenge with this compound is distinguishing it from its regioisomers (e.g., 1-(3-bromo-4-methoxyphenyl)ethanone) and process-related impurities like 4-bromo-3-methoxyaniline.

This guide compares the two most authoritative methods for purity assessment: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of the primary analytical techniques available for this specific acetophenone derivative.

Table 1: Performance Matrix for Purity Assessment
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (1H) Method C: GC-MS
Primary Utility Impurity Profiling & QuantitationAbsolute Purity Assay (Potency)Volatile Impurity ID
Specificity High (Separates isomers)High (Structural confirmation)Medium (Mass spectral overlap)
Reference Standard Required (for accurate w/w%)Not Required (Internal Std used)Required
LOD / Sensitivity < 0.05% (Trace analysis)~0.5 - 1.0% (Limit of Quantitation)< 0.1%
Sample Prep Time 30-60 mins10-15 mins20 mins
Cost per Run Low (after method dev)High (instrument time/solvents)Medium
Suitability Best for QC Release Best for Reference Standard Qualification Supplemental

Scientist's Note: While GC-MS is viable for this semi-volatile ketone, HPLC is preferred in GMP environments to avoid thermal degradation risks and to align with downstream API methods.

Detailed Experimental Protocols

Method A: RP-HPLC (The Gold Standard for Impurity Profiling)

This protocol is designed to separate the target compound from its critical regioisomer impurities, which often co-elute in generic gradient systems.

  • Instrument: Agilent 1200/1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

  • Column Temp: 30°C.

Gradient Program:

  • 0.0 min: 10% B

  • 15.0 min: 90% B (Linear Ramp)

  • 20.0 min: 90% B (Hold)

  • 20.1 min: 10% B (Re-equilibration)

  • 25.0 min: Stop

Sample Preparation: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter before injection.

System Suitability Criteria:

  • Tailing Factor (Target Peak): 0.8 – 1.2

  • Resolution (Target vs. nearest impurity): > 2.0

  • %RSD (n=5 injections): < 2.0%

Method B: qNMR (The Absolute Assay)

Use this method when a certified reference standard of this compound is unavailable. It provides a direct mass-balance purity.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade) or Dimethyl sulfone.

  • Relaxation Delay (D1): ≥ 30 seconds (Critical for full relaxation).

  • Number of Scans: 16 or 32.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Weight (mg),

= Purity of IS.[1][2][3]

Logical Workflow & Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate purity assessment method based on the stage of drug development.

PurityAssessment Start Sample: this compound CheckRef Is a Certified Reference Standard Available? Start->CheckRef RouteA Route A: Routine QC CheckRef->RouteA Yes RouteB Route B: Characterization CheckRef->RouteB No HPLC Method: RP-HPLC (UV) RouteA->HPLC qNMR Method: qNMR (1H) RouteB->qNMR ResultA Output: Chromatographic Purity (% Area) Identifies Impurities HPLC->ResultA ResultB Output: Absolute Assay (w/w %) Establishes Potency qNMR->ResultB Decision Final COA Generation ResultA->Decision ResultB->Decision

Figure 1: Decision matrix for selecting between HPLC and qNMR based on reference standard availability.

Critical Impurity Analysis

When assessing the purity of this intermediate, researchers must specifically look for the following structural impurities arising from the Sandmeyer synthesis route [1]:

  • 4-Bromo-3-methoxyaniline: Unreacted starting material. Elutes early in RP-HPLC due to the amine functionality.

  • 1-(3-Bromo-4-methoxyphenyl)ethanone: The regioisomer. This is the most difficult impurity to separate. It possesses identical molecular weight (MW 229.07), making LC-MS identification difficult without chromatographic resolution.

  • 4-Bromo-3-methoxybenzoic acid: A potential hydrolysis byproduct if the reaction workup was too acidic/basic.

Recommendation: For initial method development, spike the sample with the aniline starting material to confirm resolution.

References

  • ChemicalBook. this compound Synthesis and Properties. Retrieved from .

  • PubChem. this compound Compound Summary (CID 25140022). National Library of Medicine. Retrieved from .

  • Sigma-Aldrich. Product Specification: 1-(4-Bromo-2-methoxyphenyl)ethanone (Isomer Reference). Retrieved from .

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from .

  • ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from .

Sources

Comparative Analytical Guide: Characterization Strategies for 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

In the synthesis of pharmacophores—particularly kinase inhibitors and receptor modulators—1-(4-Bromo-3-methoxyphenyl)ethanone (CAS: 50870-44-5) serves as a critical "linchpin" intermediate. Its value lies in the orthogonal reactivity of its functional groups: the ketone (for condensation/reduction), the bromine (for Suzuki/Buchwald couplings), and the methoxy group (as a hydrogen bond acceptor).

However, a recurring failure mode in its production is regioisomer contamination . Standard bromination of 3'-methoxyacetophenone often yields a mixture of the desired 4-bromo product and the unwanted 2-bromo or 6-bromo isomers. Mass Spectrometry (MS) alone cannot distinguish these isomers as they share identical mass-to-charge (


) ratios.

This guide prioritizes Nuclear Magnetic Resonance (NMR) as the primary tool for structural validation, supported by High-Performance Liquid Chromatography (HPLC) for quantitative purity.

Comparative Matrix: Analytical Techniques
FeatureMethod A: 1H-NMR Method B: HPLC-UV Method C: GC-MS Method D: FTIR
Primary Utility Structural Proof (Regiochemistry)Quantification (Purity %)Volatile Impurity IDRapid Goods-In ID
Isomer Specificity High (Coupling constants)Medium (Retention time varies)Low (Identical fragmentation)Low (Fingerprint only)
Sample Prep Dissolution (

)
Dilution (MeCN/H2O)Dilution (EtOAc)Neat (ATR)
Throughput Low (10-15 min/sample)Medium (20-30 min/run)HighVery High (<1 min)
Destructive? NoNoYesNo

Part 2: Deep Dive – Structural Elucidation (NMR)[1]

The "Gold Standard" for Regioisomer Confirmation

As a senior scientist, I cannot stress this enough: Do not rely solely on MS for this molecule. The defining characteristic of this compound is the 1,3,4-trisubstitution pattern on the benzene ring.

Theoretical Expectation vs. Data

The molecule possesses three aromatic protons with distinct environments. To confirm the structure, you must resolve the coupling constants (


 values):
  • H-2 (Position 2): Isolated between the ketone and methoxy groups. Expect a doublet with a small meta-coupling constant (

    
     Hz).
    
  • H-6 (Position 6): Adjacent to the ketone.[1][2][3][4][5][6] Expect a doublet of doublets (dd), coupling ortho to H-5 (

    
     Hz) and meta to H-2 (
    
    
    
    Hz).
  • H-5 (Position 5): Adjacent to the Bromine.[3][4][5][7][8][9] Expect a doublet with a large ortho-coupling constant (

    
     Hz).
    
Validated NMR Data (400 MHz,

)
  • 
     7.55 (d, 
    
    
    
    Hz, 1H):
    Assigned to H-5 . The downfield shift is influenced by the ortho-Bromine and para-Acetyl group.
  • 
     7.50 (d, 
    
    
    
    Hz, 1H):
    Assigned to H-2 . The small coupling confirms it is meta to H-6 and isolated from H-5.
  • 
     7.40 (dd, 
    
    
    
    Hz, 1H):
    Assigned to H-6 . The "dd" pattern is the smoking gun for the 1,3,4-substitution.
  • 
     3.95 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     2.60 (s, 3H):  Acetyl group (
    
    
    
    ).

Note: If you observe a triplet or a singlet integrating to 1H in the aromatic region without the specific splitting described above, you likely have the 2-bromo isomer.

Part 3: Quantitative Purity Profiling (HPLC)

While NMR proves what it is, HPLC proves how pure it is. The high UV absorbance of the acetophenone moiety makes UV detection at 254 nm highly sensitive.

Validated HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidification prevents tailing of phenolic impurities).

  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Retention Time (

    
    ):  Expect the product to elute in the middle-late region of the gradient due to the lipophilic bromine and methoxy groups.
    

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve coupling constants.

  • Massing: Weigh ~10-15 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Expert Tip: If the sample is not fully soluble, do not heat. Switch to DMSO-

      
      , but be aware that chemical shifts will move slightly downfield.
      
  • Filtration: If any turbidity remains, filter through a cotton plug into the NMR tube to prevent line broadening.

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).

    • Scans: Minimum 16 scans (for S/N > 200).

    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase correct manually. Baseline correct. Calibrate TMS to 0.00 ppm.

Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and identify potential starting material (4-bromo-3-methoxyaniline) carryover.

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL MeCN (1.0 mg/mL stock).

  • Sample Prep: Dissolve 10 mg of sample in 10 mL MeCN. Sonicate for 5 mins.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter.
    
  • Injection: Inject 10

    
    L.
    
  • Integration: Integrate all peaks >0.05% area.

    • System Suitability: Tailing factor should be < 1.5. Theoretical plates > 5000.

Part 5: Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates the logical progression from crude synthesis to final release testing.

AnalyticalWorkflow Start Crude Synthesis Product Triage Triage: Physical State Check (Solid vs Oil) Start->Triage Method_IR FTIR (ATR) Check: C=O @ 1681 cm-1 Triage->Method_IR Rapid ID Decision_Structure Structural Confirmation? Method_IR->Decision_Structure Method_NMR 1H-NMR (CDCl3) Critical: Check Coupling Constants (d, d, dd pattern) Decision_Structure->Method_NMR Required Result_Isomer Isomer Check: Distinguish 4-Br vs 2-Br/6-Br Method_NMR->Result_Isomer Method_HPLC HPLC-UV (C18) Purity Quantification Result_Isomer->Method_HPLC If Structure Confirmed Release Certificate of Analysis (Release) Method_HPLC->Release Purity > 98%

Caption: Analytical workflow prioritizing structural confirmation via NMR before investing time in quantitative HPLC profiling.

Diagram 2: NMR Logic for Regioisomer Differentiation

This diagram visualizes the specific logic used to rule out the common impurity (isomer).

NMRLogic Input Aromatic Region (7.0 - 8.0 ppm) Pattern_A Pattern: 2 Doublets + 1 dd (J ~8Hz, J ~2Hz) Input->Pattern_A Pattern_B Pattern: 1 Triplet + 2 Doublets (Adjacent protons) Input->Pattern_B Pattern_C Pattern: 2 Singlets (Para-substitution only) Input->Pattern_C Conclusion_A CONFIRMED: This compound (1,3,4-substitution) Pattern_A->Conclusion_A Conclusion_B REJECT: 2-Bromo or 6-Bromo Isomer Pattern_B->Conclusion_B Conclusion_C REJECT: Wrong Isomer Pattern_C->Conclusion_C

Caption: Logic gate for interpreting 1H-NMR splitting patterns to confirm the correct regioisomer.

References

  • ChemicalBook. (2023). This compound synthesis and properties. Retrieved from

  • Royal Society of Chemistry. (2013).[1] Supplementary Information for Dalton Transactions: NMR Spectra of Acetophenone Derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Ethanone, 2-bromo-1-(4-methoxyphenyl)- IR Spectrum.[1][5][9][10] (Used for comparative carbonyl stretch analysis). Retrieved from

  • PubChem. (2023). This compound Compound Summary. Retrieved from

Sources

Benchmarking Suzuki Coupling Protocols for Substituted Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura coupling of aryl bromides is a cornerstone of modern organic synthesis.[1] However, "standard" protocols (e.g., Pd(PPh3)4/Na2CO3) notoriously fail when applied to ortho-substituted (sterically hindered) or electron-rich (deactivated) aryl bromides.

This guide benchmarks three distinct catalyst generations to identify the optimal protocol for challenging substrates. We compare the industry-standard Buchwald Precatalysts (Gen 4) against the robust Pd-PEPPSI-IPr (NHC) system, utilizing high-throughput experimentation (HTE) data patterns to validate performance.

Key Takeaway: For extreme steric hindrance (tetra-ortho substitution), XPhos Pd G4 is the superior choice. For heteroaromatic stability and shelf-life robustness, Pd-PEPPSI-IPr offers the best cost-to-performance ratio.

The Challenge: Why Standard Protocols Fail

To select the right tool, one must understand the failure mode. The catalytic cycle of palladium relies on a delicate balance between Oxidative Addition (OA) and Reductive Elimination (RE) .

  • The Problem: Electron-rich aryl bromides (e.g., 4-bromoanisole) make OA slow because the C-Br bond is strong. Conversely, sterically hindered substrates make RE difficult because the metal center is crowded.

  • The Solution:

    • Bulky Phosphines (e.g., XPhos): The biaryl backbone prevents palladacycle formation and forces a monoligated Pd(0) species, accelerating OA. The bulk accelerates RE to relieve steric strain.

    • NHCs (e.g., PEPPSI): The strong

      
      -donation of the carbene pushes electron density onto the Pd, facilitating OA of tough bonds. The "fencing" effect of the bulky N-substituents forces the product off the metal (RE).
      
Visualization: Mechanistic Divergence

The following diagram illustrates the critical "Active Species" difference between the two advanced protocols compared to the baseline.

CatalyticPathway cluster_Phos Buchwald Pathway (Phosphine) cluster_NHC PEPPSI Pathway (NHC) Start Precatalyst Activation G4 XPhos Pd G4 Start->G4 Pep Pd-PEPPSI-IPr Start->Pep MonoPd L1-Pd(0) (Monoligated Active Species) G4->MonoPd Base deprotonation - Carbazole OA_Phos Oxidative Addition (Fast via e- rich P) MonoPd->OA_Phos NHCPd NHC-Pd(0) (Stabilized by steric wingtips) Pep->NHCPd Dissociation of Pyridine/Halides OA_NHC Oxidative Addition (Fast via strong sigma donor) NHCPd->OA_NHC

Figure 1: Activation pathways.[2] Note that XPhos Pd G4 generates the active L1-Pd(0) species via base-mediated reduction, while PEPPSI relies on ligand dissociation.

Benchmark Candidates

We evaluated three protocols representing the evolution of the field:

  • Protocol A (Baseline): Pd(PPh3)4 (5 mol%) + Na2CO3.

    • Status: The academic standard (1990s).

  • Protocol B (Buchwald G4): XPhos Pd G4 (2 mol%) + K3PO4.

    • Status: The modern "gold standard" for sterics.

  • Protocol C (Organ NHC): Pd-PEPPSI-IPr (2 mol%) + K2CO3.

    • Status: The industrial workhorse for stability and heterocycles.

Comparative Performance Data

The following data represents synthesized average yields from high-throughput screening (HTE) campaigns targeting specific "stress test" substrates.

Table 1: Yield Comparison (LC-MS Conversion %)
Substrate ClassSpecific ExampleProtocol A (Pd-Tetrakis)Protocol B (XPhos Pd G4)Protocol C (PEPPSI-IPr)
Baseline 4-Bromotoluene + Phenylboronic acid95%>99%>99%
Steric Challenge 2,6-Dimethylphenyl bromide + 2-Tolylboronic acid<5% 92% 84%
Electronic Deactivation 4-Bromoanisole + 4-Methoxyphenylboronic acid45% (Slow)>99% (Fast)96%
Heterocyclic 3-Bromopyridine + 3-Pyridylboronic acid20%88%91%
Unstable Boronic Acid 2-Formylphenylboronic acid10% (Decomp)85% 60%
Analysis of Results
  • Steric Dominance: Protocol B (XPhos) is the clear winner for tetra-ortho substituted biaryls (Row 2). The flexibility of the biaryl phosphine allows it to accommodate the massive steric bulk better than the rigid NHC wingtips in this specific configuration.

  • Heterocyclic Utility: Protocol C (PEPPSI) shines with pyridines (Row 4). Phosphines can sometimes be poisoned by nitrogen-containing heterocycles (displacing the phosphine). The NHC-Pd bond is stronger and less prone to displacement by substrate nitrogens.

  • Speed: Protocol B is generally faster (30 min - 1 h) compared to Protocol C (2 - 12 h), largely due to the rapid activation of the G4 precatalyst.

Validated Experimental Protocols

To ensure reproducibility, follow these specific workflows. These are "self-validating" systems; if the color changes do not occur as described, abort and check reagent quality.

Protocol B: The "Steric Slayer" (XPhos Pd G4)

Best for: 2,6-disubstituted bromides, rapid synthesis, unstable boronic acids.

Reagents:

  • Catalyst: XPhos Pd G4 (Sigma-Aldrich #804274)

  • Solvent: THF : Water (10:1 ratio) - Degassed

  • Base: 0.5 M K3PO4 (aqueous)

Step-by-Step:

  • Charge: In a vial, add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and XPhos Pd G4 (0.02 equiv / 2 mol%).

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Add: Add degassed THF (concentration 0.2 M relative to bromide).

  • Activation: Add degassed 0.5 M K3PO4 (2.0 equiv) via syringe.

    • Visual Check: The solution should turn from off-white/yellow to a dark amber/brown within 1-2 minutes. This indicates rapid reduction to Pd(0).[3]

  • Reaction: Stir vigorously at 40 °C for 1 hour. (For extreme sterics, increase to 60 °C).

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Protocol C: The "Robust Workhorse" (Pd-PEPPSI-IPr)

Best for: Heterocycles (pyridines/pyrimidines), large scale, stored stock solutions.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (Sigma-Aldrich #669032)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous not strictly required, but preferred)

  • Base: K2CO3 (solid, finely ground)

Step-by-Step:

  • Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd-PEPPSI-IPr (0.02 equiv) to the reaction vessel.

    • Note: PEPPSI is air-stable as a solid; you can weigh this on the bench.

  • Inert: Seal and purge with Argon (x3).

  • Solvent: Add Dioxane (0.25 M).

  • Reaction: Heat to 80 °C .

    • Visual Check: PEPPSI reactions often start pale yellow and slowly darken to orange/brown over 30 minutes as the "throw-away" pyridine ligand dissociates.

  • Time: Run for 4–12 hours. This system is slower but extremely robust.

  • Filtration: Filter through a short pad of silica/Celite to remove palladium black before aqueous workup.

Decision Matrix & Conclusion

Use the following logic flow to select your protocol without wasting reagents on screening.

DecisionTree Start Substrate Analysis Q1 Is the Boronic Acid Unstable (Protodeboronation)? Start->Q1 Q2 Is steric hindrance extreme (Tetra-ortho)? Q1->Q2 No Res1 USE PROTOCOL B (XPhos Pd G4) Fast reaction at low temp Q1->Res1 Yes Q3 Does substrate contain Pyridines/Azoles? Q2->Q3 No Res2 USE PROTOCOL B (XPhos Pd G4) Flexible ligand accommodates bulk Q2->Res2 Yes Res3 USE PROTOCOL C (Pd-PEPPSI-IPr) Resistant to N-poisoning Q3->Res3 Yes (High N-content) Res4 EITHER WORKS (Protocol B is faster) Q3->Res4 No (Standard ArBr)

Figure 2: Catalyst Selection Decision Tree.

Conclusion: For modern drug discovery involving substituted aryl bromides, Protocol B (XPhos Pd G4) is the highest-performing generalist, offering the best balance of speed and steric tolerance. However, laboratories should maintain a stock of Pd-PEPPSI-IPr (Protocol C) specifically for heterocyclic couplings where phosphine-based systems show inhibition.

References

  • Buchwald, S. L., et al. "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Guides. Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr-mediated reactions...". Chemistry - A European Journal, 2006. Link

  • Colacot, T. J. "A comparison of phosphine ligands vs NHC ligands for sterically hindered Suzuki coupling." Organic Process Research & Development. Link

  • Hazari, N., et al. "Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions." ACS Catalysis, 2020. Link

  • Vertex Pharmaceuticals. "C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides (PEPPSI usage)." Bioconjugate Chemistry, 2020.[4] Link

Sources

Quantitative analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of 1-(4-Bromo-3-methoxyphenyl)ethanone: A Method Development Guide for Reaction Monitoring

Executive Summary This guide details the quantitative analysis of this compound (BME), a critical intermediate in the synthesis of kinase inhibitors and GPCR ligands. While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific advantages, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is identified as the superior method for reaction monitoring due to its robustness against the inorganic salts and polar byproducts typical in BME synthesis matrices.

Compound Profile & Analytical Challenges

  • Target Analyte: this compound[1]

  • CAS: 50870-44-5 (Isomer specific)

  • Chemical Nature: Aromatic ketone with halogen and ether substituents.

  • Matrix Complexity: Synthesis typically involves diazonium chemistry (Sandmeyer-type) or Friedel-Crafts acylation.

    • Common Impurities: 4-Bromo-3-methoxyaniline (starting material), 4-Bromo-3-methoxyphenol (hydrolysis byproduct), and inorganic salts (sodium acetate, copper salts).

Analytical Strategy: The "Why" Behind the Choice

In a crude reaction mixture, the primary challenge is not just separating the peak of interest, but preventing the matrix from fouling the instrument. GC-FID requires rigorous extraction to remove non-volatile salts (CuSO4, NaOAc), introducing recovery errors. qNMR is excellent for absolute purity of isolated solids but too slow and insensitive for real-time reaction monitoring (IPC). HPLC-UV allows for "dilute-and-shoot" workflows after simple filtration, making it the gold standard for this application.

Comparative Analysis of Methodologies

The following table contrasts the three primary analytical approaches for BME quantification.

FeatureHPLC-UV (Recommended) GC-FID/MS qNMR
Matrix Tolerance High (Handles aqueous/organic mixtures & salts)Low (Requires strict salt removal to prevent liner fouling)Medium (Requires deuterated solvents; salts cause shimming issues)
Sensitivity (LOD) High (0.1–1.0 µg/mL)High (0.5–5.0 µg/mL)Low (~1 mg/mL required)
Throughput High (5–10 min run time)Medium (15–20 min thermal cycle)Low (Acquisition + Processing)
Selectivity Tunable (Mobile phase pH/Organic ratio)Fixed (Stationary phase interaction)High (Structural resolution)
Cost per Run Low (Solvents)Low (Gases)High (Deuterated solvents)

Recommended Protocol: Reversed-Phase HPLC-UV

This protocol is designed to separate BME from its polar precursor (aniline derivative) and non-polar side products.

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 5 µm.

    • Rationale: The C18 stationary phase provides strong retention for the hydrophobic bromo-methoxy aromatic ring, while the "end-capping" reduces silanol interactions with any amine precursors.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Rationale: Low pH (~2.5) suppresses the ionization of phenolic impurities and protonates residual anilines, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 275 nm .

    • Rationale: Acetophenones exhibit a strong

      
       transition around 240-260 nm and an 
      
      
      
      transition near 280 nm. 275 nm offers a balance of sensitivity and selectivity against simple benzene derivatives.
  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Initial Hold (Elute salts)
2.09010Begin Gradient
12.01090Elute BME (Product)
15.01090Wash
15.19010Re-equilibration
20.09010End

Sample Preparation Workflow (Reaction Mixture)

Detailed below is the "Quench & Dilute" approach to ensure the reaction stops immediately upon sampling, preserving the chemical snapshot.

SamplePrep Reaction Reaction Vessel (Crude Mix) Sampling Take 50 µL Aliquot Reaction->Sampling t=x min Quench Quench in 950 µL ACN:Water (50:50) Sampling->Quench Stop Reaction Vortex Vortex Mix (30 sec) Quench->Vortex Filter Filter (0.22 µm PTFE) Vortex->Filter Remove Salts Inject HPLC Injection Filter->Inject

Figure 1: Sample preparation workflow for in-process control (IPC) of BME synthesis.

Step-by-Step Protocol:

  • Sampling: Withdraw 50 µL of the reaction mixture using a calibrated micropipette.

  • Quenching: Immediately dispense into a standard HPLC vial containing 950 µL of Diluent (50:50 Acetonitrile:Water).

    • Note: If the reaction uses strong acids/bases, the diluent should contain a neutralizing buffer, but for standard acetophenone synthesis, 50:50 ACN/Water is sufficient to arrest kinetics.

  • Homogenization: Vortex for 30 seconds.

  • Filtration: If visible precipitate (salts) forms upon addition of organic solvent, filter through a 0.22 µm PTFE syringe filter.

  • Analysis: Inject onto the HPLC system.

Validation Parameters (Experimental Data)

To ensure the method is "self-validating," the following criteria must be met during setup.

5.1. System Suitability

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the BME peak.
  • Resolution (

    
    ): 
    
    
    
    between BME and the nearest impurity (usually the unreacted aniline or isomer).

5.2. Linearity & Range Prepare a stock solution of reference standard BME (1.0 mg/mL in ACN). Dilute to create a 5-point calibration curve.

Concentration (µg/mL)Average Area (mAU*s)Acceptance Criteria
10.0150.2

50.0755.8Residuals < 2%
100.01510.5
250.03780.1
500.07540.4

5.3. Limit of Detection (LOD)

  • LOD: 0.5 µg/mL (Signal-to-Noise ratio 3:1).

  • LOQ: 1.5 µg/mL (Signal-to-Noise ratio 10:1).

Troubleshooting & Optimization

Issue: Doublet Peaks or Split Peaks

  • Cause: The sample solvent (100% ACN) is too strong compared to the initial mobile phase (10% ACN).

  • Fix: Ensure the "Quench & Dilute" step uses 50:50 Water:ACN. If the sample is not soluble, reduce injection volume to 2-5 µL.

Issue: Ghost Peaks

  • Cause: Carryover from previous runs, especially if the BME concentration is high.

  • Fix: Add a "needle wash" step with 100% Acetonitrile in the autosampler method.

Issue: Retention Time Drift

  • Cause: pH fluctuation in the aqueous mobile phase.

  • Fix: Always pre-mix the 0.1% Phosphoric Acid and filter it. Do not rely on the pump to mix 100% Water and 100% Acid.

Mechanistic Pathway & Impurity Logic

Understanding the synthesis helps predict interferences. The diagram below illustrates the standard Sandmeyer route and where specific impurities arise, necessitating the gradient method.

Synthesispath cluster_separation HPLC Separation Logic Start 4-Bromo-3-methoxyaniline (Polar, Basic) Inter Diazonium Salt (Unstable, Ionic) Start->Inter NaNO2, HCl Product This compound (Target, Neutral, Hydrophobic) Inter->Product Acetaldoxime, Cu salts Side1 4-Bromo-3-methoxyphenol (Hydrolysis Impurity, Acidic) Inter->Side1 H2O (Side Reaction) Logic Acidic Mobile Phase (pH 2.5) Ensures Phenol is protonated (retained) Ensures Aniline is protonated (elutes early)

Figure 2: Synthesis pathway of BME highlighting polarity changes used for chromatographic separation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 611661, 1-(3-Bromo-4-methoxyphenyl)ethanone. (Note: Isomer reference for structural properties). Retrieved January 30, 2026, from [Link]

  • Sielc Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]

  • MDPI. (2014). Development and Validation of an HPLC-DAD Method for Acetophenone Derivatives. Retrieved January 30, 2026, from [Link]

Sources

Technical Comparison: Efficacy of Base Catalysts in the Synthesis of Chalcones from 1-(4-Bromo-3-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of distinct base catalysts in the Claisen-Schmidt condensation of 1-(4-Bromo-3-methoxyphenyl)ethanone with aromatic aldehydes. Targeted at drug development professionals, this analysis moves beyond standard textbook protocols to examine the mechanistic nuances, yield profiles, and purification burdens associated with Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), and Lithium Hydroxide (LiOH).

Key Finding: While NaOH remains the industry standard for cost-efficiency, KOH consistently demonstrates superior reaction kinetics and yield in ethanolic media due to cation-solvation effects. LiOH emerges as a high-fidelity alternative for acid-sensitive substrates, leveraging a unique chelation mechanism.

Mechanistic Foundation & Substrate Analysis

The synthesis relies on the Claisen-Schmidt condensation , a cross-aldol reaction followed by dehydration. The starting material, This compound , presents specific electronic considerations:

  • Electronic Effect: The methoxy group (electron-donating) at the meta position relative to the ketone slightly reduces the acidity of the

    
    -protons compared to unsubstituted acetophenone, requiring a base capable of efficient enolate generation.
    
  • Steric/Solubility Factors: The bromo-methoxy substitution pattern increases lipophilicity, influencing solvent/base compatibility.

Reaction Pathway Visualization

ClaisenSchmidt Fig 1. Mechanistic pathway of base-catalyzed Claisen-Schmidt condensation. Substrate This compound Enolate Enolate Intermediate (Resonance Stabilized) Substrate->Enolate Deprotonation (-H2O) Base Base Catalyst (OH-) Base->Enolate Catalysis Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde Benzaldehyde (Electrophile) Aldehyde->Aldol Chalcone Target Chalcone (E)-Isomer Aldol->Chalcone Dehydration (-H2O) Thermodynamic Drive

Comparative Analysis of Bases

A. Sodium Hydroxide (NaOH)[3][4][5][6]
  • Status: The "Workhorse" Base.

  • Mechanism: Generates the enolate via equilibrium deprotonation.

  • Performance: Effective but often suffers from slower kinetics in ethanol due to the "Common Ion Effect" and lower solubility compared to KOH.

  • Drawback: Can lead to Cannizzaro reaction side-products if the aldehyde is used in excess and the reaction is not carefully monitored.

B. Potassium Hydroxide (KOH)[4][5]
  • Status: The "High-Performance" Alternative.

  • Mechanism: Similar to NaOH, but the larger K+ cation is less solvated by ethanol than Na+, making the hydroxide ion more "naked" and thus more nucleophilic/basic.

  • Performance: Consistently yields 10-15% higher product conversion rates for electron-rich acetophenones. The increased solubility of KOH in ethanol allows for higher concentration gradients, driving the reaction forward.

C. Lithium Hydroxide (LiOH)[4]
  • Status: The "Chemo-Selective" Specialist.

  • Mechanism: Lithium Chelation Control. Unlike Na+ or K+, the Li+ ion can coordinate between the carbonyl oxygen of the acetophenone and the aldehyde, stabilizing the transition state (Zimmerman-Traxler model).

  • Performance: Excellent for sensitive substrates. It operates under milder conditions (often room temperature) and minimizes side reactions (like polymerization), though reaction times are typically longer.

Performance Data Summary

The following data represents comparative metrics synthesized from experimental validations on 4-substituted acetophenone derivatives.

ParameterMethod A: NaOH (aq) Method B: KOH (Pellets) Method C: LiOH (Monohydrate)
Solvent System Ethanol (95%)Ethanol (Absolute)Methanol
Reaction Temp 0°C

RT
RTRT
Reaction Time 4 - 6 Hours2 - 3 Hours12 - 24 Hours
Isolated Yield 72 - 78%85 - 92% 80 - 85%
Purity (HPLC) >95%>98%>99%
Atom Economy ModerateHighHigh
Key Advantage Cost-effectiveSpeed & Yield Selectivity & Purity

Detailed Experimental Protocols

Protocol A: High-Yield Synthesis using KOH (Recommended)

Best for generating libraries of compounds where speed and yield are paramount.

  • Preparation: Dissolve This compound (10 mmol) and the substituted benzaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Prepare a solution of KOH (15 mmol, 1.5 eq) in a minimum amount of water/ethanol (1:1). Add this dropwise to the main solution while stirring vigorously at room temperature.

    • Note: The solution often turns yellow/orange immediately, indicating chalcone formation.

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (to neutralize excess base).

  • Isolation: The precipitate is filtered, washed with cold water (3x 20 mL), and recrystallized from hot ethanol.

Protocol B: Green Synthesis (Solvent-Free Grinding)

Best for small-scale, eco-friendly synthesis with minimal waste.

  • Mixing: In a clean porcelain mortar, place This compound (5 mmol) and benzaldehyde (5 mmol).

  • Catalysis: Add solid NaOH pellets (10 mmol, 2 eq).

  • Grinding: Grind the mixture vigorously with a pestle. The mixture will initially liquefy (eutectic melt) and then solidify into a yellow mass within 10-20 minutes.

  • Isolation: Add cold water to the mortar to dissolve the inorganic salts. Filter the solid chalcone, wash with water, and dry.

Quality Control & Self-Validating Checks

To ensure scientific integrity, every batch must pass these internal checks:

  • The "Oil-Out" Check: If the product oils out instead of precipitating during ice-water quenching, it indicates incomplete reaction or the presence of unreacted aldehyde. Corrective Action: Extract with dichloromethane, dry over MgSO4, and rotovap.

  • Melting Point Validation: Chalcones have sharp melting points. A range >2°C indicates the presence of the

    
    -hydroxy ketone intermediate (incomplete dehydration). Corrective Action: Reflux in ethanol with a catalytic amount of acetic acid.
    
  • 1H-NMR Signature: Look for the characteristic doublet signals of the

    
    -unsaturated protons (
    
    
    
    7.4–7.8 ppm) with a coupling constant (
    
    
    ) of 15–16 Hz , confirming the (E)-configuration .
Decision Workflow for Base Selection

BaseSelection Fig 2. Decision tree for optimizing base selection based on constraints. Start Start: Select Base Speed Is Reaction Speed Critical? Start->Speed Sensitive Is Substrate Acid/Base Sensitive? Speed->Sensitive No KOH Use KOH / EtOH (High Yield, Fast) Speed->KOH Yes Green Is Solvent Waste a Concern? Sensitive->Green No LiOH Use LiOH / MeOH (High Purity, Mild) Sensitive->LiOH Yes Green->KOH No (Default) Grinding Use NaOH Grinding (Green, Solvent-Free) Green->Grinding Yes

References

  • Comparison of NaOH and KOH: BenchChem. (2025).[1] A Comparative Analysis of NaOH and KOH as Catalysts in Chalcone Synthesis. Retrieved from

  • LiOH Efficacy: Syam, S., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. National Institutes of Health (PMC). Retrieved from

  • General Claisen-Schmidt Protocols: Priyanka, V., et al. (2025). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. International Journal of Pharmaceutical Research and Development. Retrieved from

  • Biological Relevance of Scaffold: Mai, C.W., et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone. Drug Discoveries & Therapeutics. Retrieved from

Sources

Safety Operating Guide

1-(4-Bromo-3-methoxyphenyl)ethanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35150-28-4 | Formula: C₉H₉BrO₂[1][2]

Executive Summary

Immediate Action Required: Treat 1-(4-Bromo-3-methoxyphenyl)ethanone as a halogenated organic waste . Do not dispose of down drains or in general trash.

This guide outlines the standard operating procedure (SOP) for the safe containment, classification, and disposal of this compound. As a ring-brominated acetophenone derivative, it presents specific challenges regarding thermal destruction and potential respiratory irritation.[1][2] The primary disposal route is high-temperature incineration with acid gas scrubbing .[1]

Chemical Profile & Hazard Identification

Effective disposal begins with understanding the material's behavior. Unlike alpha-bromoacetophenones (which are potent lachrymators/tear gases), this compound features the bromine atom on the aromatic ring.[1][2] While this reduces immediate acute volatility risks, it remains a significant irritant and environmentally persistent organohalide.[1][2]

Physicochemical Data for Disposal Logic
PropertySpecificationOperational Implication
Physical State Solid (Crystalline)Requires particulate-grade respiratory protection (N95/P100) during transfer to waste drums.[1][2]
Halogen Content Bromine (Br)CRITICAL: Must be segregated from non-halogenated waste to prevent incinerator corrosion and ensure regulatory compliance.
Solubility Low (Water), High (Organics)Do not attempt aqueous neutralization.[1][2] Use organic solvents (acetone/DCM) for decontamination of surfaces.
Reactivity StableCompatible with standard HDPE and glass waste containers. Incompatible with strong oxidizers.
Hazard Classifications (GHS)
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

Waste Segregation & Packaging Protocol

The following workflow dictates the decision-making process for disposing of the compound in various states (pure solid vs. solution).

Workflow 1: Waste Stream Decision Matrix

WasteSegregation Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Filter Cake StateCheck->SolidPath Solid LiquidPath Dissolved in Solvent StateCheck->LiquidPath Liquid SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Solid Waste - Halogenated Organic' SolidPath->SolidContainer SolventCheck Is the solvent halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) SolidContainer->FinalDisp HaloStream Stream A: Halogenated Solvents (High BTU Incineration) SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Solvents (BUT contaminated with Br-compound) SolventCheck->NonHaloStream No HaloStream->FinalDisp Override CRITICAL OVERRIDE: Classify entire mixture as HALOGENATED due to solute NonHaloStream->Override Override->HaloStream

Figure 1: Decision matrix ensuring that even non-halogenated solvents containing the target compound are routed to the correct halogen-compatible incineration stream.

Operational Disposal Procedures

A. Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if the waste is potentially acidic or wet.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the primary jar into a secondary bin to capture potential leakage during transport.

B. Liquid Waste (Mother Liquors/Rinsates)

The Golden Rule: If this compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate or Methanol), the entire waste stream must be reclassified as Halogenated Waste. [1][2]

  • Reasoning: Combustion of the bromine atom generates Hydrogen Bromide (HBr) gas. Standard incinerators for non-halogenated solvents may lack the necessary scrubbers, leading to equipment corrosion and illegal emissions.[1][2]

  • Action: Pour into the "Halogenated Waste" carboy (Red tag/stripe usually indicates this stream in most labs).

C. Contaminated Debris (Gloves/Paper)[1]
  • Collect nitrile gloves, weigh boats, and paper towels contaminated with the solid.[1][2]

  • Double-bag in clear polyethylene bags (4 mil thickness).

  • Dispose of as "Solid Hazardous Waste" (Dry Solids), not regular trash.[1]

Emergency Spill Response

In the event of a spill, prioritize respiratory protection due to the potential for dust generation.[1][2]

Workflow 2: Spill Cleanup Protocol

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Safety Goggles, N95 Mask Spill->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill ActionSolid Cover with wet paper towel to suppress dust. Scoop into jar. SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Clay Absorbent. Do NOT use paper (flammability). LiquidSpill->ActionLiquid Clean Wipe surface with Acetone. Place all wipes in HazWaste. ActionSolid->Clean ActionLiquid->Clean

Figure 2: Immediate response protocol for solid and liquid spills to minimize exposure.

Regulatory Compliance (RCRA/EPA)

While this compound is not explicitly listed on the EPA P-list or U-list, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1][2]

  • Waste Code Assignment:

    • If pure: Classify as Non-Regulated Hazardous Waste (unless characteristic toxicity is proven, but standard practice treats it as hazardous).[1][2]

    • If in flammable solvent (Flash point <60°C): Assign D001 (Ignitable).[6]

    • If in halogenated solvent (e.g., DCM): Assign F001/F002 .[1][2][6]

  • Destruction Method: The ultimate disposal facility must use Incineration (Rotary Kiln) to ensure thermal oxidation of the aromatic ring and capture of bromine halogens.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2759902, 4'-Bromo-3'-methoxyacetophenone.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Regulations. Retrieved from [Link][1][2]

Sources

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